molecular formula C10H20N2O2 B2597792 tert-butyl N-[3-(methylamino)cyclobutyl]carbamate CAS No. 2168236-44-8

tert-butyl N-[3-(methylamino)cyclobutyl]carbamate

Cat. No.: B2597792
CAS No.: 2168236-44-8
M. Wt: 200.282
InChI Key: MCNDOUJOQHVZFB-ZKCHVHJHSA-N
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Description

Tert-butyl N-[3-(methylamino)cyclobutyl]carbamate is a useful research compound. Its molecular formula is C10H20N2O2 and its molecular weight is 200.282. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl N-[3-(methylamino)cyclobutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-7(6-8)11-4/h7-8,11H,5-6H2,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNDOUJOQHVZFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

tert-butyl N-[3-(methylamino)cyclobutyl]carbamate chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to tert-butyl N-[3-(methylamino)cyclobutyl]carbamate: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of tert-butyl N-[3-(methylamino)cyclobutyl]carbamate, a bifunctional molecular building block of significant interest to researchers in medicinal chemistry and drug development. The document elucidates the compound's chemical and physical properties, explores its synthesis and reactivity, and details its applications as a strategic tool in the construction of complex molecular architectures. By leveraging a structure that combines a nucleophilic secondary amine with a selectively deprotectable primary amine (as a tert-butoxycarbonyl, or Boc, carbamate), this reagent offers a powerful platform for sequential chemical modifications. This guide synthesizes theoretical principles with practical, field-proven insights, offering detailed protocols, data tables, and process diagrams to support its use in a research and development setting.

Molecular Identity and Physicochemical Properties

tert-butyl N-[3-(methylamino)cyclobutyl]carbamate is a diamine derivative built on a cyclobutane scaffold. Its defining feature is the differential protection of its two amine functionalities. The presence of both a free secondary amine and a Boc-protected primary amine allows for controlled, stepwise reactions, making it a valuable intermediate in organic synthesis. The compound exists as cis and trans diastereomers, with the trans isomer being frequently referenced in chemical supplier catalogs.

Table 1: Core Compound Identifiers (trans-isomer)

Property Value Source
CAS Number 2168236-44-8 [1][2]
Molecular Formula C₁₀H₂₀N₂O₂ [1][3]
Molecular Weight 200.28 g/mol [1][3]
IUPAC Name tert-butyl ((1r,3r)-3-(methylamino)cyclobutyl)carbamate [2]
Common Synonyms tert-butyl (trans-3-(methylamino)cyclobutyl)carbamate; trans-N1-Boc-N3-methylcyclobutane-1,3-diamine [2]

| SMILES | CN[C@@H]1CNC(=O)OC(C)(C)C |[2] |

Table 2: Computed Physicochemical Properties

Property Value Significance for Researchers
Topological Polar Surface Area (TPSA) 50.36 Ų [1]
LogP (Octanol-Water Partition Coeff.) 1.2615 [1]
Hydrogen Bond Donors 2 [1]
Hydrogen Bond Acceptors 3 [1]

| Rotatable Bonds | 2 |[1] |

The Chemistry of a Bifunctional Building Block

The synthetic utility of this compound is rooted in the distinct reactivity of its two nitrogen centers, a concept central to modern synthetic strategy.

The Role of the tert-Butoxycarbonyl (Boc) Protecting Group

The Boc group is one of the most common amine protecting groups in organic synthesis, and its presence here is fundamental to the molecule's function.

  • Expertise & Experience: The choice of a Boc group is deliberate. It is exceptionally stable under a wide range of reaction conditions, including those that are basic, nucleophilic, and reductive. This robustness allows chemists to perform extensive modifications on the free secondary amine without risking unintended deprotection or side reactions at the primary amine position. The bulky tert-butyl group also provides steric hindrance, preventing reactions at the protected nitrogen.

  • Trustworthiness (Self-Validating System): The reliability of the Boc group's cleavage mechanism is a cornerstone of its use. It is selectively and cleanly removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM), or hydrogen chloride (HCl) in dioxane), which typically do not affect other common functional groups. This predictable reactivity ensures high yields and simplifies purification in multi-step syntheses.

The Nucleophilic Secondary Amine

The exposed N-methyl group serves as a reactive nucleophilic center. It readily participates in a variety of classical amine reactions, including:

  • Acylation with acid chlorides or anhydrides to form amides.

  • Sulfonylation with sulfonyl chlorides to form sulfonamides.

  • Reductive amination with aldehydes or ketones.

  • Alkylation with alkyl halides.

This reactivity allows for the introduction of diverse pharmacophores and structural motifs onto the cyclobutane core.

The Cyclobutane Scaffold

The cyclobutane ring is a valuable structural motif in drug design. It serves as a rigid, three-dimensional scaffold that can act as a bioisostere for other cyclic systems, such as phenyl or cyclopentyl rings. Its constrained conformation can help to lock a molecule into a bioactive conformation, improving binding affinity and selectivity for its biological target.

Synthesis and Purification

While specific, peer-reviewed syntheses for this exact molecule are not widely published, a plausible and logical pathway can be derived from established chemical principles for the mono-protection of diamines.

General Synthetic Strategy

The most direct approach involves the selective mono-N-Boc protection of trans-N-methylcyclobutane-1,3-diamine. The key to achieving mono-protection over di-protection is controlling the stoichiometry of the protecting agent, di-tert-butyl dicarbonate (Boc₂O). By using a sub-stoichiometric amount of Boc₂O relative to the diamine, the statistical probability of the second, less reactive amine reacting is reduced.

G cluster_reactants Reactants cluster_process Process cluster_products Products Diamine trans-N-methylcyclobutane-1,3-diamine Reaction Reaction in suitable solvent (e.g., DCM, THF) Room Temperature Diamine->Reaction Boc2O Di-tert-butyl dicarbonate (Boc₂O) (Sub-stoichiometric) Boc2O->Reaction Target tert-butyl N-[3-(methylamino)cyclobutyl]carbamate (Desired Product) Reaction->Target Major DiBoc Di-Boc Protected Diamine (Byproduct) Reaction->DiBoc Minor Unreacted Unreacted Diamine Reaction->Unreacted Excess Purification Chromatographic Purification (e.g., Silica Gel Column) Target->Purification DiBoc->Purification Unreacted->Purification

Caption: Proposed synthetic pathway for tert-butyl N-[3-(methylamino)cyclobutyl]carbamate.

Experimental Protocol: General Mono-Boc Protection

This is a representative protocol based on standard laboratory procedures and should be adapted and optimized for specific laboratory conditions.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add trans-N-methylcyclobutane-1,3-diamine (1.5 eq.). Dissolve the diamine in a suitable anhydrous solvent (e.g., dichloromethane, DCM) at a concentration of approximately 0.1 M.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in a minimal amount of DCM. Add the Boc₂O solution dropwise to the stirred diamine solution over 30-60 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a larger volume of DCM and wash sequentially with a mild aqueous base (e.g., saturated NaHCO₃ solution) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in DCM with 0.5% triethylamine) to separate the desired mono-Boc product from unreacted diamine and the di-Boc byproduct.

  • Analysis: Characterize the purified product using NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its identity and purity.

Reactivity and Synthetic Utility

The primary application of this molecule is as a versatile linker or scaffold in a logical, stepwise synthetic workflow.

Stepwise Functionalization Workflow

The differential protection allows for a three-stage functionalization, which is invaluable for building complexity in a controlled manner.

Caption: A typical synthetic workflow leveraging the bifunctional nature of the title compound.

Protocol: Boc Deprotection

This protocol is a standard procedure for removing a Boc protecting group.

  • Setup: Dissolve the Boc-protected substrate (1.0 eq.) in an appropriate anhydrous solvent (e.g., DCM or 1,4-dioxane) in a round-bottom flask with a stir bar.

  • Reagent Addition: Add an excess of a strong acid. Common choices include:

    • Trifluoroacetic acid (TFA, 5-10 eq.) in DCM.

    • A 4M solution of HCl in 1,4-dioxane (5-10 eq.).

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS until all starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. If TFA was used, co-evaporation with toluene or DCM may be necessary to remove residual traces.

  • Isolation: The product is typically obtained as the corresponding amine salt (e.g., trifluoroacetate or hydrochloride). It can be used directly in the next step or neutralized by washing with a mild aqueous base during an extractive workup to yield the free amine.

Analytical Characterization

While specific spectra should be acquired for each batch, the following are the expected characteristic signals for tert-butyl N-[trans-3-(methylamino)cyclobutyl]carbamate.

  • ¹H NMR:

    • A sharp singlet integrating to 9 protons around δ 1.4-1.5 ppm, corresponding to the tert-butyl group of the Boc protector.

    • A singlet integrating to 3 protons around δ 2.3-2.5 ppm for the N-methyl group.

    • A series of multiplets in the δ 1.5-3.5 ppm range corresponding to the methine (CH) and methylene (CH₂) protons of the cyclobutane ring.

    • Broad signals corresponding to the two N-H protons, whose chemical shifts are solvent-dependent.

  • ¹³C NMR:

    • Signals around δ 80 ppm (quaternary carbon) and δ 28 ppm (methyl carbons) for the Boc group.

    • A signal around δ 156 ppm for the carbamate carbonyl (C=O).

    • Signals corresponding to the N-methyl carbon and the carbons of the cyclobutane ring.

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺ peak at m/z ≈ 201.16.

  • Infrared (IR) Spectroscopy:

    • A strong C=O stretching vibration around 1680-1700 cm⁻¹ characteristic of the carbamate.

    • N-H stretching vibrations in the range of 3300-3500 cm⁻¹.

Safety, Handling, and Storage

As a research chemical, tert-butyl N-[3-(methylamino)cyclobutyl]carbamate requires careful handling in a controlled laboratory environment.

Table 3: GHS Hazard Information

Pictogram Signal Word Hazard Statement(s) Precautionary Statement(s)

| alt text | Warning | H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2] | P261, P280, P302+P352, P305+P351+P338 |

  • Handling: Always handle this compound in a well-ventilated fume hood.[4] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[4] Avoid generating dust or aerosols. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1] Protect from light.[1] Some suppliers recommend storage at 4°C.[1]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Conclusion

tert-butyl N-[3-(methylamino)cyclobutyl]carbamate is a strategically designed molecular building block with significant potential in synthetic and medicinal chemistry. Its bifunctional nature, enabled by the robust yet cleavable Boc protecting group, provides researchers with a reliable tool for the controlled and sequential elaboration of molecules containing a cyclobutane diamine core. Understanding its properties, reactivity, and handling requirements is essential for its effective and safe utilization in the laboratory to advance drug discovery and development programs.

References

Sources

Structural Dynamics and Conformational Profiling of N-Boc Protected Cyclobutylamines: A Comprehensive Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of cyclobutane rings into drug scaffolds is a proven strategy for improving metabolic stability and exploring novel chemical space. As bioisosteres for aromatic rings and alkyl chains, cyclobutylamines offer unique conformational rigidity. However, the introduction of the tert-butyloxycarbonyl (N-Boc) protecting group—a ubiquitous moiety in peptide synthesis and medicinal chemistry—imparts complex structural dynamics. This guide explores the interplay between cyclobutane ring puckering and N-Boc rotameric states, providing field-proven analytical workflows and synthetic methodologies for leveraging these unique conformations in drug discovery.

Core Geometry: Ring Puckering vs. Steric Anchoring

The "Butterfly" Conformation

Unlike fully planar rings, cyclobutanes adopt a puckered "butterfly" conformation to alleviate the severe torsional strain (Pitzer strain) caused by eclipsing C-H bonds. The dihedral angle of this pucker typically ranges between 25° and 30°. This dynamic puckering means that substituents on the ring rapidly interconvert between pseudo-equatorial and pseudo-axial positions.

Causality of N-Boc Steric Bulk

When an amine is protected with an N-Boc group, the massive steric bulk of the tert-butyl moiety drastically alters the conformational landscape. To avoid severe 1,3-diaxial-like clashing across the four-membered ring, the N-Boc group strongly biases the equilibrium toward the pseudo-equatorial position. This steric anchoring restricts the ring's ability to freely flip, effectively locking the cyclobutane into a more rigid, predictable geometry. This rigidity is highly advantageous in structure-based drug design, as it reduces the conformational entropy penalty upon binding to a target protein [1].

Rotameric States of the N-Boc Carbamate

A critical, yet often misunderstood, aspect of N-Boc protected amines is the partial double-bond character of the carbamate C–N bond. Delocalization of the nitrogen lone pair into the adjacent carbonyl group restricts free rotation, leading to the formation of discrete cis and trans (or syn and anti) rotamers [2].

At ambient temperature (298 K), the energy barrier to rotation ( ΔG‡ ) is typically high enough (15–18 kcal/mol) that the interconversion between rotamers is slow on the NMR timescale. This results in signal doubling in both 1 H and 13 C NMR spectra, which is frequently misassigned by junior chemists as diastereomeric mixtures or impurities [3].

Quantitative Comparison of N-Boc Rotamer NMR Data

The table below summarizes the typical quantitative NMR observables for N-Boc cyclobutylamines, illustrating the diagnostic differences between the major and minor rotamers.

ParameterMajor Rotamer (trans)Minor Rotamer (cis)Typical Δδ (ppm)
Boc 1 H Shift (t-Bu) ~1.44 ppm (s, 9H)~1.39 ppm (s, 9H)0.05
α -CH 1 H Shift ~3.89 ppm (br d)~4.17 ppm (br d)0.28
Boc 13 C Shift (C=O) ~155.6 ppm~154.7 ppm0.90
Boc 13 C Shift (t-Bu) ~28.5 ppm~28.2 ppm0.30
Rotamer Ratio (CDCl 3​ ) 70 - 85%15 - 30%N/A

Data synthesized from standard N-Boc cyclobutylamine characterization profiles[1, 3].

Analytical Workflows: Deconvoluting Conformations

To definitively prove that signal doubling is due to N-Boc rotamers rather than chemical impurities, Variable Temperature (VT) NMR is the gold-standard self-validating system. By heating the sample, the thermal energy overcomes the rotational barrier, increasing the exchange rate until the distinct signals merge into a single, time-averaged peak (the coalescence temperature, Tc​ ).

Step-by-Step Methodology: VT-NMR Rotamer Analysis
  • Sample Preparation: Dissolve 15-20 mg of the N-Boc cyclobutylamine in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO- d6​ or Toluene- d8​ ). Causality: CDCl 3​ boils at 61 °C, which is often below the required coalescence temperature.

  • Baseline Acquisition (298 K): Acquire standard 1 H and 13 C spectra. Integrate the doubled α -proton signals to determine the ground-state rotamer population ratio ( pA​/pB​ ).

  • Incremental Heating: Increase the probe temperature in 10 K increments (e.g., 300 K to 370 K). Allow 5 minutes of thermal equilibration at each step before acquiring the spectrum.

  • Coalescence Identification: Identify the exact temperature ( Tc​ ) where the two distinct α -proton doublets merge into a single broad singlet.

  • Thermodynamic Calculation: Calculate the rotational barrier ( ΔG‡ ) using the Eyring equation:

    ΔG‡=4.58×Tc​×[10.32+log(Tc​/kc​)]

    (Where kc​=2​πΔν​ and Δν is the peak separation in Hz at 298 K).

  • Cool-Down Validation (Self-Validation Step): Return the probe to 298 K and re-acquire the spectrum. Causality: This proves the molecule did not thermally degrade during the experiment; if the original doubled signals return perfectly, the phenomenon is purely dynamic.

VT_NMR_Workflow Start Synthesize N-Boc Cyclobutylamine NMR_RT Acquire 1H/13C NMR at 298K Start->NMR_RT Observe Observe Signal Doubling? NMR_RT->Observe VT_NMR Perform VT-NMR (298K to 373K) Observe->VT_NMR Yes (Rotamers) Single Confirm Single Conformer/Isomer Observe->Single No Coalescence Determine Coalescence Temperature (Tc) VT_NMR->Coalescence Kinetics Calculate Rotational Barrier (ΔG‡) Coalescence->Kinetics

Caption: Logical workflow for deconvoluting N-Boc rotamers from impurities using VT-NMR.

Synthetic and Biological Implications

The structural rigidity and specific steric profile of N-Boc cyclobutylamines can be leveraged in both late-stage functionalization and the design of peptidomimetics.

Directed C–H Functionalization via Biocatalysis

Unactivated C–H bonds on a cyclobutane ring are notoriously difficult to functionalize regioselectively using traditional transition-metal chemistry. However, the N-Boc group can act as a highly effective directing group in biocatalysis.

Recent studies utilizing engineered variants of the cytochrome P450BM3 enzyme have demonstrated that the N-Boc group serves as a hydrophobic anchor within the enzyme's active site [1]. Causality: Because the bulky N-Boc group binds tightly to the hydrophobic pocket of the enzyme, it restricts the rotational freedom of the cyclobutane core, exposing only the trans-C2 and trans-C3 equatorial protons to the catalytic heme iron-oxo species. This results in highly regioselective and stereoselective hydroxylation.

Step-by-Step Methodology: P450BM3 Directed Hydroxylation
  • Enzyme Preparation: Express and purify the selected P450BM3 variant (e.g., GV/AI) in E. coli.

  • Substrate Loading: Dissolve N-Boc cyclobutylamine (1.5 mmol) in a minimal volume of DMSO (to ensure solubility without denaturing the enzyme) and add to a buffered aqueous system (pH 7.4, 0.1 M potassium phosphate).

  • Cofactor Addition: Initiate the reaction by adding the NADPH regeneration system (glucose-6-phosphate and glucose-6-phosphate dehydrogenase). Causality: P450 enzymes require a continuous supply of electrons; regenerating NADPH in situ prevents stoichiometric consumption of expensive cofactors.

  • Incubation & Extraction: Incubate at 30 °C for 24 hours under gentle shaking (200 rpm) to ensure optimal oxygen transfer. Extract the hydroxylated metabolites using ethyl acetate.

  • Isolation: Purify the trans-2- and trans-3-hydroxylated products via flash chromatography.

P450_Pathway Substrate N-Boc Cyclobutylamine (Equatorial Boc) Enzyme P450BM3 Variant Active Site Binding Substrate->Enzyme Orientation Steric & Electronic Anchoring by Boc Enzyme->Orientation Hydrophobic interactions Oxidation Regioselective C-H Hydroxylation Orientation->Oxidation Exposes C2/C3 protons Products trans-2- and trans-3- Hydroxylated Metabolites Oxidation->Products Stereocontrol

Caption: Mechanistic pathway of P450BM3-catalyzed regioselective hydroxylation directed by the N-Boc group.

Peptidomimetics and Foldamers

Beyond small-molecule functionalization, cyclobutane amino acids (e.g., 2-aminocyclobutanecarboxylic acid, ACBC) are heavily utilized in foldamer research. The trans configuration of N-Boc protected ACBC derivatives strongly stabilizes highly specific secondary structures, such as eight-membered hydrogen-bond rings (hydrazino turns) in short peptides [2]. The restricted conformation imposed by the cyclobutane ring, combined with the steric demands of the N-Boc group during solid-phase peptide synthesis, allows chemists to rationally design peptides with enhanced proteolytic stability and receptor affinity.

References

  • Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Journal of the American Chemical Society, 2023.[Link]

  • Solution State Conformational Preferences of Dipeptides Derived from N-Aminoazetidinecarboxylic Acid: An Assessment of the Hydrazino Turn. The Journal of Organic Chemistry, 2013.[Link]

  • Chromatographically separable rotamers of an unhindered amide. Beilstein Journal of Organic Chemistry, 2014.[Link]

The Rising Trajectory of 1,3-Substituted Cyclobutanes in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

A Senior Application Scientist's Perspective on Leveraging Three-Dimensional Scaffolds for Superior Pharmacological Properties

Executive Summary

For decades, medicinal chemistry has been dominated by flat, aromatic structures. While effective, these moieties often introduce liabilities related to metabolic instability, poor solubility, and off-target effects. The strategic shift towards three-dimensional (3D) molecular architectures has identified the 1,3-substituted cyclobutane as a uniquely powerful scaffold. This guide provides an in-depth analysis of the biological significance of this motif, moving beyond a simple list of applications to explain the fundamental physicochemical and conformational principles that underpin its success. We will explore its role as a versatile bioisostere, a tool for conformational constraint, and a driver of improved pharmacokinetic profiles, supported by experimental data, detailed protocols, and validated synthetic strategies.

The Foundational Principle: Conformational Rigidity and Vectorial Control

Unlike flexible alkyl chains or larger, more dynamic cycloalkanes, the cyclobutane ring exists in a distinct, puckered conformation.[1] This inherent rigidity is the cornerstone of its utility. The four carbon atoms are not coplanar; the ring adopts a "butterfly" structure to alleviate torsional strain.[2] For a 1,3-disubstituted cyclobutane, this puckering dictates the spatial relationship between the two substituents, which can exist as two primary diastereomers:

  • cis Isomer: The substituents are on the same face of the ring. This conformation can theoretically exist as a diaxial (a,a) or a diequatorial (e,e) form, with the diequatorial form being significantly more stable and thus predominant.

  • trans Isomer: The substituents are on opposite faces of the ring, resulting in an axial-equatorial (a,e) arrangement.

This defined and rigid spatial arrangement allows medicinal chemists to control the exit vectors of pharmacophoric groups with high precision, a critical factor in optimizing interactions within a target's binding pocket.[3][4]

cluster_cis cis-1,3-Disubstituted cluster_trans trans-1,3-Disubstituted cis_ee Diequatorial (e,e) (More Stable) cis_aa Diaxial (a,a) (Less Stable) cis_ee->cis_aa Ring Flip trans_ae Axial-Equatorial (a,e) trans_ea Equatorial-Axial (e,a) trans_ae->trans_ea Ring Flip (Equivalent Energy) Title Conformational Isomers of 1,3-Disubstituted Cyclobutanes

Caption: Conformational equilibrium of cis and trans 1,3-disubstituted cyclobutanes.

The Cyclobutane as a Bioisosteric Powerhouse

Bioisosteric replacement is a cornerstone strategy in drug optimization, aiming to improve molecular properties while retaining biological activity.[5] The 1,3-substituted cyclobutane has emerged as a superior bioisostere for several common motifs.

Saturated Bioisostere for Aromatic Rings

The replacement of planar phenyl rings with saturated, C(sp³)-rich scaffolds is a leading strategy to enhance drug-like properties.[6][7] The trans-1,3-disubstituted cyclobutane, in particular, is an excellent mimic for a para-substituted benzene ring. It preserves the crucial 180° exit vector of the substituents while occupying a similar volume, but introduces significant advantages.[8][9]

cluster_A para-Substituted Benzene cluster_B trans-1,3-Disubstituted Cyclobutane p_benzene R1—(Aromatic Ring)—R2 t_cyclobutane R1—(Cyclobutane Core)—R2 p_vector_start p_vector_end p_vector_start->p_vector_end  ~180° Exit Vector t_vector_start t_vector_end t_vector_start->t_vector_end  ~180° Exit Vector Title Bioisosteric Mimicry: Benzene vs. Cyclobutane

Caption: Geometric similarity between a para-substituted arene and a trans-1,3-cyclobutane.

Key Advantages of Aromatic Ring Replacement:

  • Improved Solubility: Replacing a flat, hydrophobic aromatic ring with a 3D saturated core disrupts crystal packing and can dramatically increase aqueous solubility.[6][7]

  • Enhanced Metabolic Stability: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. The chemically inert C-H bonds of a cyclobutane are far more resistant to this metabolic pathway, leading to a longer half-life.[6][7]

  • Increased Fsp³ Character: The fraction of sp³-hybridized carbons (Fsp³) in a molecule is strongly correlated with clinical success. This bioisosteric swap directly increases Fsp³, moving a drug candidate into a more favorable chemical space.[6]

  • Reduced Planarity: High planarity can be associated with issues like hERG toxicity or promiscuous binding. The 3D nature of the cyclobutane mitigates these risks.[10]

ParameterAromatic AnalogCyclobutane AnalogFold ImprovementTarget/Compound Series
Aqueous Solubility (µg/mL) <0.1104>1000-fold increaseγ-Secretase Modulator[6]
Lipophilicity (ChromLogD) >4.03.6Reductionγ-Secretase Modulator[6]
Metabolic Stability (% remaining) 28743.5-fold increaseγ-Secretase Modulator[6]
Conformational Lock for Alkenes

The cis-alkene is a common pharmacophore, but its utility is often compromised by facile isomerization to the inactive trans-alkene form.[11] The 1,3-disubstituted cyclobutane serves as an ideal "conformational lock," replacing the double bond to rigidly hold substituents in the desired cis orientation.

A prime example is the development of analogs for Combretastatin A4 (CA4), a potent anti-cancer agent whose activity depends on its cis-stilbene core.[11] Replacing the double bond with a cyclobutane ring prevents isomerization, leading to more stable and persistent biological activity.[11]

Synthesis and Experimental Validation

The increasing utility of 1,3-substituted cyclobutanes has been driven by more accessible and robust synthetic methods.

Key Synthetic Strategy: [2+2] Cycloaddition

One of the most powerful methods for constructing the cyclobutane core is the [2+2] cycloaddition reaction between two π-systems, such as an allenoate and a terminal alkene.[3][4][12] This approach allows for the rapid and high-yield synthesis of the 1,3-substituted scaffold.[3][4]

start Starting Materials (Allenoate + Alkene) reaction [2+2] Cycloaddition (Lewis Acid Promoted) start->reaction product 1,3-Substituted Cyclobutane Core reaction->product functionalization Further Functionalization product->functionalization final Target Molecule functionalization->final

Caption: General workflow for the synthesis of 1,3-substituted cyclobutanes.

Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

To validate the claim of enhanced metabolic stability, a robust, self-validating protocol is essential. This experiment measures the rate of drug clearance by metabolic enzymes.

Objective: To determine the intrinsic clearance (CLint) of a cyclobutane-containing test compound compared to its aromatic analog.

Materials:

  • Test Compounds (Aromatic and Cyclobutane Analogs), 10 mM in DMSO

  • Positive Controls: Verapamil (high clearance), Propranolol (intermediate clearance)

  • Negative Control: Procainamide (low clearance)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., GIBCO's NADPH-Regen®)

  • Acetonitrile with internal standard (e.g., 100 ng/mL Tolbutamide)

  • 96-well incubation and collection plates

Procedure:

  • Preparation:

    • Thaw HLM on ice. Dilute to a working concentration of 1.0 mg/mL in ice-cold phosphate buffer.

    • Prepare a 100x working stock (100 µM) of each test compound and control by diluting the 10 mM DMSO stock with 50:50 Acetonitrile:Water.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions. Keep on ice.

  • Incubation (in duplicate):

    • Add 99 µL of the HLM working solution to each well of the incubation plate.

    • Add 1 µL of the 100x compound stock to the appropriate wells. The final substrate concentration is 1 µM.

    • Pre-incubate the plate at 37°C for 10 minutes with shaking.

  • Reaction Initiation and Time Points:

    • To initiate the metabolic reaction, add 10 µL of the pre-warmed NADPH regenerating system to each well at staggered intervals.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard to the corresponding wells. The "0 minute" time point is quenched immediately after adding NADPH.

  • Sample Processing and Analysis:

    • Seal the collection plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 20 minutes to pellet the precipitated protein.

    • Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

    • Analyze the samples to determine the peak area ratio of the parent compound to the internal standard at each time point.

  • Data Interpretation:

    • Plot the natural log of the percent remaining of the parent compound versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [HLM protein concentration]).

    • Self-Validation: The results are considered valid if the high-clearance control (Verapamil) shows >80% metabolism by 30 minutes and the low-clearance control (Procainamide) shows <20% metabolism at 60 minutes.

Conclusion and Authoritative Grounding

The 1,3-substituted cyclobutane is not merely another building block; it is a strategic tool for solving complex challenges in drug development. Its rigid, 3D structure provides unparalleled control over pharmacophore orientation while simultaneously improving fundamental ADME (Absorption, Distribution, Metabolism, and Excretion) properties. By serving as a robust bioisostere for problematic aromatic and alkene moieties, it enables the creation of molecules with superior solubility, enhanced metabolic stability, and a higher probability of clinical success.[6][10] As synthetic methodologies become more accessible, the strategic incorporation of the 1,3-substituted cyclobutane will undoubtedly continue its ascent as a hallmark of innovative and effective medicinal chemistry.

References

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au - ACS Publications.
  • Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4. PMC.
  • Cyclobutane Derivatives in Drug Discovery. PharmaBlock.
  • Cyclobutanes in Small‐Molecule Drug Candidates. PMC.
  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC.
  • The Rising Star of Saturated Scaffolds: Validating Cyclobutane as a Bioisostere for Aromatic Rings. Benchchem.
  • Collective synthesis of 1,2,4-trisubstituted, meta- and ortho-substituted arene bioisosteres from bicyclobutanes. ResearchGate.
  • Explore Our Novel Cyclobutane Derivatives. Life Chemicals.
  • Bioisosteric Replacements. Chemspace.
  • Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. PMC.
  • Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. Synfacts.
  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au.
  • Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of Organic Chemistry - ACS Publications.
  • The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv.
  • Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute.

Sources

Technical Guide: Physicochemical Properties of tert-butyl N-[3-(methylamino)cyclobutyl]carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a focused examination of the fundamental physicochemical properties of the chemical compound tert-butyl N-[3-(methylamino)cyclobutyl]carbamate. Primarily used as a building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents, a precise understanding of its molecular formula and weight is critical for stoichiometric calculations, analytical characterization, and experimental design. This document presents the verified molecular formula and weight for both cis and trans stereoisomers and outlines the standard methodologies for their empirical determination.

Chemical Identity and Molecular Properties

tert-butyl N-[3-(methylamino)cyclobutyl]carbamate is a carbamate-protected diamine derivative built on a cyclobutane scaffold. The presence of two stereocenters on the cyclobutane ring gives rise to cis and trans diastereomers. However, both isomers share the same molecular formula and, consequently, the same molecular weight.

The empirical and calculated properties of this compound are essential for researchers in drug discovery and medicinal chemistry for tasks ranging from reaction planning to the interpretation of analytical data. The data presented has been consolidated from multiple chemical suppliers and databases to ensure accuracy.

Core Physicochemical Data

The fundamental molecular properties for both cis and trans isomers of tert-butyl N-[3-(methylamino)cyclobutyl]carbamate are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₀H₂₀N₂O₂[1][2][3][4]
Molecular Weight 200.28 g/mol [1][2][3][4]

Structural Representation and Isomerism

The molecular structure consists of a cyclobutane ring substituted with a methylamino group and a tert-butoxycarbonyl (Boc) protected amino group. The Boc group serves as a common protecting group in organic synthesis, allowing for selective reaction at the more nucleophilic secondary amine. The relative orientation of these two substituent groups defines the cis and trans isomers.

Below is a two-dimensional graph representation of the molecule's atomic connectivity.

molecular_structure cluster_caption Connectivity of tert-butyl N-[3-(methylamino)cyclobutyl]carbamate. N1 N CB_ring Cyclobutyl Ring N1->CB_ring Boc Boc Boc->N1 C(O)O-tBu N2 N CB_ring->N2 Me CH3 N2->Me

Caption: Molecular connectivity diagram.

Methodologies for Empirical Verification

The trustworthiness of the cited molecular weight and formula is grounded in established analytical chemistry protocols. For any given sample, these properties would be confirmed as follows:

Experimental Workflow: Verification of Molecular Identity

verification_workflow sample Synthesized Compound (tert-butyl N-[3-(methylamino)cyclobutyl]carbamate) ms High-Resolution Mass Spectrometry (HRMS) sample->ms nmr Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) sample->nmr ea Elemental Analysis (CHN) sample->ea mw_result Result: Exact Mass (e.g., 201.1598 for [M+H]⁺) ms->mw_result Determines structure_result Result: Structural Confirmation (Proton/Carbon environment) nmr->structure_result Confirms formula_result Result: %C, %H, %N (Confirms atom ratios) ea->formula_result Determines conclusion Verified Identity: Formula: C₁₀H₂₀N₂O₂ MW: 200.28 mw_result->conclusion formula_result->conclusion structure_result->conclusion

Caption: Standard workflow for chemical structure and formula verification.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is the gold standard for determining the molecular weight of a compound. The technique measures the mass-to-charge ratio (m/z) of an ionized molecule with high precision. This analysis directly confirms the molecular weight and provides strong evidence for the molecular formula by comparing the exact measured mass to the theoretical mass calculated for C₁₀H₂₀N₂O₂.

  • Elemental Analysis: This method provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimental percentages are compared against the calculated theoretical percentages for the proposed formula (C₁₀H₂₀N₂O₂) to validate its atomic composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a direct measure of molecular weight, ¹H and ¹³C NMR spectroscopy confirms the structural integrity of the molecule, showing the correct number and types of protons and carbons, thus supporting the proposed formula and structure.

Conclusion

The molecular formula of tert-butyl N-[3-(methylamino)cyclobutyl]carbamate is C₁₀H₂₀N₂O₂, and its corresponding molecular weight is 200.28 g/mol .[1][2][3][4] This information is consistent across both cis and trans stereoisomers and is fundamental for any quantitative application in a research or drug development setting. The validation of these properties relies on a combination of standard analytical techniques, principally mass spectrometry and elemental analysis.

References

Sources

The Cyclobutane Ring in Alkaloids: A Journey of Discovery and Chemical Innovation

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

The cyclobutane moiety, a strained four-membered carbocycle, is a fascinating and relatively rare structural motif in the vast world of natural products.[1] Its incorporation into the alkaloid scaffold presents unique biosynthetic and synthetic challenges while often conferring significant biological activity. This technical guide provides a comprehensive exploration of the discovery and history of cyclobutane-containing alkaloids, offering in-depth insights into their isolation, structural elucidation, and the evolution of synthetic strategies to access these complex molecules. We delve into the historical context of key discoveries, from the pioneering isolation of marine-derived alkaloids like sceptrin to the intricate chemistry of the piperamides and the complex structures of the penitrem mycotoxins. This guide is designed to be a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development, providing not only a historical narrative but also detailed experimental protocols and a forward-looking perspective on this exciting class of bioactive compounds.

Introduction: The Allure of the Strained Ring

The study of natural products has historically been a cornerstone of drug discovery, providing a rich source of structurally diverse and biologically active compounds.[1] Among these, alkaloids, with their nitrogen-containing heterocyclic structures, have played a particularly prominent role. The incorporation of a cyclobutane ring into an alkaloid framework is a notable deviation from more common structural motifs. The inherent ring strain of the cyclobutane, approximately 26 kcal/mol, makes its formation and stability a subject of considerable scientific interest. This guide will navigate the fascinating history of how chemists and biologists have unraveled the secrets of these unique molecules, from their initial discovery in diverse natural sources to the sophisticated methods developed for their chemical synthesis.

Foundational Discoveries: Unveiling Nature's Cyclobutane Alkaloids

The story of cyclobutane-containing alkaloids is one of serendipitous discovery, meticulous characterization, and the continuous refinement of analytical and synthetic techniques. This section will highlight the seminal discoveries that laid the groundwork for our current understanding of this unique class of natural products.

Sceptrin: A Marine Marvel

The discovery of sceptrin in 1981 by Faulkner and Clardy from the marine sponge Agelas sceptrum marked a significant milestone in the field.[2] This dimeric pyrrole-imidazole alkaloid, with its central cyclobutane ring, exhibited potent antimicrobial and antiviral activities, immediately drawing the attention of the scientific community.

Historical Context: The late 20th century was a golden age for marine natural product discovery, with new and unusual chemical structures being isolated from a wide array of marine organisms. The isolation of sceptrin was a testament to the power of this exploration, revealing a novel molecular architecture with significant therapeutic potential.

Structural Elucidation: The determination of sceptrin's structure was a formidable challenge for its time. The connectivity of the two hymenidin units through a cyclobutane ring was established through a combination of spectroscopic techniques, with X-ray crystallography ultimately confirming the relative stereochemistry of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Initial 1H and 13C NMR data provided crucial information about the individual hymenidin fragments and suggested the presence of a four-membered ring through the chemical shifts and coupling constants of the cyclobutyl protons.[3][4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry was instrumental in determining the molecular formula of sceptrin and provided fragmentation patterns consistent with the proposed dimeric structure.

  • X-ray Crystallography: The definitive proof of sceptrin's structure and stereochemistry came from single-crystal X-ray diffraction analysis.[5] This technique provided a three-dimensional map of the molecule, unequivocally establishing the trans, trans, trans configuration of the substituents on the cyclobutane ring.

The Piperamides: Spicing Up Alkaloid Chemistry

The genus Piper, the source of black pepper and other spices, has long been a rich source of bioactive alkaloids. Among these, the pipercyclobutanamides represent a fascinating class of dimeric amides featuring a cyclobutane core.

Discovery and Structural Revision of Pipercyclobutanamide A: Pipercyclobutanamides A and B were first isolated from the fruits of Piper nigrum.[1] The initial structural assignment of pipercyclobutanamide A was later challenged and ultimately revised through total synthesis. This highlights a critical aspect of natural product chemistry: the interplay between isolation, spectroscopy, and synthetic validation. The initial proposed structure was synthesized, and the resulting spectroscopic data did not match that of the natural product, leading to a structural reassignment.[6][7]

Table 1: Key Spectroscopic Data for the Structural Elucidation of Pipercyclobutanamide A

Spectroscopic TechniqueKey Findings for Structural Elucidation
1H NMR Revealed the presence of aromatic protons, olefinic protons, and signals corresponding to the piperidine and cyclobutane rings. The coupling constants of the cyclobutyl protons were crucial in determining their relative stereochemistry.[8][9]
13C NMR Provided the carbon framework of the molecule, including the chemical shifts of the carbonyl carbons and the cyclobutane carbons.[8][9]
2D NMR (COSY, HMQC, HMBC) Established the connectivity between protons and carbons, allowing for the assembly of the molecular fragments.
High-Resolution Mass Spectrometry (HRMS) Determined the elemental composition of the molecule, confirming its molecular formula.
The Penitrem Mycotoxins: Complex Structures from Fungi

Fungi of the Penicillium genus are known producers of a diverse array of secondary metabolites, including the penitrem family of indole-diterpenoid mycotoxins.[1][10] These complex molecules, some of which contain a cyclobutane ring, are known for their potent tremorgenic effects.

Early Discoveries: The first members of the penitrem family were isolated in the late 1960s and early 1970s from Penicillium crustosum.[11] The structural elucidation of these intricate molecules was a significant undertaking, requiring extensive use of spectroscopic methods.

Challenges in Structural Elucidation: The complex, polycyclic nature of the penitrem alkaloids, coupled with their numerous stereocenters, made their structural determination a significant challenge. The presence of the cyclobutane ring added another layer of complexity. Modern NMR techniques, including 2D experiments, were essential in piecing together the intricate carbon skeleton and establishing the relative stereochemistry.[12][13]

Biosynthesis: Nature's Blueprint for Cyclobutane Ring Formation

The formation of the strained cyclobutane ring in these alkaloids is a fascinating biosynthetic puzzle. While the complete enzymatic machinery is not fully elucidated for all examples, evidence points towards pericyclic reactions, particularly [2+2] cycloadditions, as a key strategy employed by nature.

The Dimerization Hypothesis: A Common Theme

For many dimeric cyclobutane-containing alkaloids, including sceptrin and the pipercyclobutanamides, a biosynthetic pathway involving the dimerization of monomeric precursors is widely accepted. This is often proposed to occur via a [2+2] cycloaddition reaction.

Diagram 1: Proposed Biosynthetic Pathway of Sceptrin via [2+2] Cycloaddition

G cluster_0 Monomer Formation cluster_1 Dimerization cluster_2 Final Product Hymenidin Hymenidin Dimerization [2+2] Cycloaddition (Enzymatic or Photochemical) Hymenidin->Dimerization 2x Sceptrin Sceptrin Dimerization->Sceptrin

Caption: Proposed biosynthetic pathway of sceptrin.

Enzymatic vs. Photochemical Cycloaddition: While photochemical [2+2] cycloadditions are a common synthetic method for forming cyclobutane rings, their role in the biosynthesis of these alkaloids is debated. In many cases, the organisms producing these compounds are found in environments with limited light exposure, suggesting the involvement of a "cyclase" enzyme that catalyzes the [2+2] cycloaddition. The discovery of enzymes that catalyze [4+2] cycloadditions (Diels-Alderases) lends credence to the existence of enzymatic [2+2] cyclases.[6][14][15][16]

Biosynthesis of Piperamide Dimers

The biosynthesis of the pipercyclobutanamides is thought to proceed through the dimerization of monomeric piperamide precursors. The piperidine ring itself is derived from the amino acid lysine.[17][18][19][20][21]

Diagram 2: Generalized Biosynthetic Pathway of Pipercyclobutanamides

G cluster_0 Precursor Synthesis cluster_1 Dimerization cluster_2 Final Product Lysine L-Lysine Piperidine Piperidine Lysine->Piperidine Monomeric_Piperamide Monomeric Piperamide Piperidine->Monomeric_Piperamide Phenylpropanoid Phenylpropanoid Pathway Piperoyl_CoA Piperoyl-CoA Phenylpropanoid->Piperoyl_CoA Piperoyl_CoA->Monomeric_Piperamide Dimerization [2+2] Cycloaddition Monomeric_Piperamide->Dimerization 2x Pipercyclobutanamide Pipercyclobutanamide Dimerization->Pipercyclobutanamide

Caption: Biosynthesis of pipercyclobutanamides.

Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for the isolation and characterization of cyclobutane-containing alkaloids, drawing from established literature procedures.

Isolation of Sceptrin from a Marine Sponge (Agelas sceptrum)

This protocol is a generalized procedure based on methods described in the literature for the isolation of alkaloids from marine sponges.[7][22][23][24][25]

Materials:

  • Frozen or ethanol-preserved sponge material (Agelas sceptrum)

  • Methanol (MeOH)

  • Dichloromethane (CH2Cl2)

  • Ethyl acetate (EtOAc)

  • n-Hexane

  • Silica gel for column chromatography

  • Sephadex LH-20

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Rotary evaporator

  • Freeze-dryer

Procedure:

  • Extraction:

    • Thaw the frozen sponge material and dice it into small pieces.

    • Exhaustively extract the sponge material with a mixture of CH2Cl2/MeOH (1:1, v/v) at room temperature. Perform this extraction three times.

    • Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and sequentially partition with n-hexane, EtOAc, and n-butanol.

    • The majority of the polar alkaloids, including sceptrin, are expected to be in the n-butanol fraction.

  • Chromatographic Purification:

    • Subject the n-butanol fraction to silica gel column chromatography, eluting with a gradient of increasing polarity from CH2Cl2 to MeOH.

    • Monitor the fractions by thin-layer chromatography (TLC) and combine fractions with similar profiles.

    • Further purify the sceptrin-containing fractions using Sephadex LH-20 column chromatography with MeOH as the eluent.

    • The final purification is achieved by reversed-phase HPLC on a C18 column using a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

  • Compound Identification:

    • Collect the purified fractions and confirm the identity and purity of sceptrin using NMR spectroscopy and mass spectrometry.

Diagram 3: Experimental Workflow for the Isolation of Sceptrin

G Start Sponge Material (Agelas sceptrum) Extraction Extraction (CH2Cl2/MeOH) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent Partitioning (Hexane, EtOAc, n-BuOH) Crude_Extract->Partitioning BuOH_Fraction n-Butanol Fraction Partitioning->BuOH_Fraction Silica_Gel Silica Gel Chromatography BuOH_Fraction->Silica_Gel Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex HPLC Reversed-Phase HPLC Sephadex->HPLC Pure_Sceptrin Pure Sceptrin HPLC->Pure_Sceptrin Analysis Spectroscopic Analysis (NMR, MS) Pure_Sceptrin->Analysis

Caption: Workflow for the isolation of sceptrin.

Spectroscopic Characterization of Cyclobutane Alkaloids

The unambiguous identification of a cyclobutane ring within a complex alkaloid structure relies on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR: The protons on the cyclobutane ring typically appear in the aliphatic region of the spectrum. Their chemical shifts and, more importantly, their coupling constants (J-values) provide crucial information about their stereochemical relationships (cis or trans).[26][27]

  • 13C NMR: The carbon signals of the cyclobutane ring appear in the upfield region of the spectrum. Their chemical shifts can be influenced by the nature and stereochemistry of the substituents.[28]

  • 2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for tracing the connectivity of the molecule and confirming the placement of the cyclobutane ring within the overall structure.[23][29]

Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecule, allowing for the determination of its elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation patterns in MS/MS experiments can provide valuable structural information. The cyclobutane ring can undergo characteristic fragmentation pathways, such as cleavage to form two olefinic fragments.[27][30][31][32]

X-ray Crystallography:

  • For crystalline compounds, single-crystal X-ray diffraction provides the most definitive structural evidence. It yields a three-dimensional model of the molecule, confirming the connectivity, absolute stereochemistry, and conformation in the solid state.[5][33][34][35][36]

The Art of Synthesis: Constructing the Cyclobutane Core

The total synthesis of cyclobutane-containing alkaloids is a significant challenge that has spurred the development of innovative synthetic methodologies. The construction of the strained four-membered ring with precise stereocontrol is often the crux of the synthetic strategy.

Total Synthesis of Sceptrin

Several elegant total syntheses of sceptrin have been reported, each showcasing a different approach to the construction of the cyclobutane core.

  • [2+2] Photocycloaddition: A common strategy involves the photochemical [2+2] cycloaddition of a monomeric precursor. While biomimetically appealing, achieving the desired stereoselectivity can be challenging.

  • Stepwise Cyclobutane Formation: Other approaches involve the stepwise construction of the cyclobutane ring through sequential bond-forming reactions, which can offer greater control over stereochemistry.

Table 2: Comparison of Key Strategies in the Total Synthesis of Sceptrin

Synthetic StrategyKey FeaturesAdvantagesChallenges
Photochemical [2+2] Cycloaddition Dimerization of a hymenidin derivative using UV light.Biomimetic, potentially shortens the synthetic route.Often results in a mixture of stereoisomers, requiring separation.
Stepwise Ring Construction Sequential alkylation or coupling reactions to form the four-membered ring.Allows for precise control of stereochemistry.Can be a longer and more complex synthetic route.
Biomimetic Radical Cyclization Mimicking the proposed biosynthetic pathway involving radical intermediates.Provides insight into the natural biosynthetic process.Controlling the reactivity and selectivity of radical intermediates can be difficult.
Synthesis and Structural Revision of Pipercyclobutanamide A

The total synthesis of the proposed structure of pipercyclobutanamide A was instrumental in its structural revision. This work underscores the power of chemical synthesis as a tool for verifying and correcting the structures of natural products. The synthesis often involves the construction of a highly substituted cyclobutane ring, a non-trivial synthetic challenge.

Biological Activities and Future Perspectives

Cyclobutane-containing alkaloids exhibit a wide range of biological activities, making them attractive targets for drug discovery and development.

Table 3: Biological Activities of Selected Cyclobutane-Containing Alkaloids

AlkaloidSourceBiological Activity
Sceptrin Agelas sceptrum (Marine Sponge)Antimicrobial, Antiviral, Anti-inflammatory
Pipercyclobutanamides Piper nigrum (Black Pepper)Cytochrome P450 inhibition
Penitrems Penicillium species (Fungi)Tremorgenic, Insecticidal

The unique three-dimensional shape and conformational rigidity imposed by the cyclobutane ring can lead to high-affinity interactions with biological targets. The continued exploration of natural sources, particularly from underexplored environments, is likely to yield new cyclobutane-containing alkaloids with novel structures and biological activities.

Future Directions:

  • Biosynthetic Studies: Further investigation into the enzymes responsible for the formation of the cyclobutane ring will not only enhance our understanding of natural product biosynthesis but could also provide new biocatalytic tools for organic synthesis.

  • Synthetic Methodology: The development of new, efficient, and stereoselective methods for the construction of substituted cyclobutane rings remains an active area of research.

  • Drug Discovery: The diverse biological activities of these alkaloids warrant further investigation into their mechanisms of action and their potential as therapeutic agents.

Conclusion

The discovery and history of cyclobutane-containing alkaloids is a compelling narrative of scientific exploration, analytical ingenuity, and synthetic prowess. From the depths of the ocean to the familiar spice rack and the microscopic world of fungi, nature has provided a fascinating collection of these structurally unique and biologically active molecules. This guide has aimed to provide a comprehensive overview of this field, from the initial discoveries to the latest synthetic advancements. As we continue to explore the vast chemical diversity of the natural world and refine our ability to synthesize complex molecules, the future of research into cyclobutane-containing alkaloids promises to be as exciting and rewarding as its past.

References

  • Sergeiko, A., Poroikov, V. V., Hanuš, L. O., & Dembitsky, V. M. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26–37. [Link]

  • Verma, P., Kumar, V., & Singh, D. (2021). Elucidating biosynthetic pathway of piperine using comparative transcriptome analysis of leaves, root and spike in Piper longum L. bioRxiv. [Link]

  • Schnabel, A., Vogel, H., & Vogt, T. (2022). The terminal enzymatic step in piperine biosynthesis is co-localized with the product piperine in specialized cells of black pepper (Piper nigrum L.). The Plant Journal, 111(3), 731-747. [Link]

  • Gómez-Calvario, V., & Rios, M. Y. (2019). 1H and 13C NMR data, occurrence, biosynthesis and biological activity of Piper amides. Magnetic Resonance in Chemistry, 57(12), 994-1070. [Link]

  • Caplan, J. L., Zajkowski, J., & O’Connor, S. E. (2022). Recycling Upstream Redox Enzymes Expands the Regioselectivity of Cycloaddition in Pseudo-Aspidosperma Alkaloid Biosynthesis. Journal of the American Chemical Society, 144(42), 19376-19383. [Link]

  • Caplan, J. L., Zajkowski, J., & O’Connor, S. E. (2022). Recycling upstream redox enzymes expands the regioselectivity of cycloaddition in pseudo-aspidosperma alkaloid biosynthesis. bioRxiv. [Link]

  • Mangindaan, R. E. P., & Puspitasari, F. (2014). Isolation and Identification of Alkaloid Compound of Marine Sponge Cinachyrella sp. (Family Tetillidae). Zenodo. [Link]

  • Schnabel, A., Vogel, H., & Vogt, T. (2022). The terminal enzymatic step in piperine biosynthesis is co-localized with the product piperine in specialized cells of black pepper (Piper nigrum L.). PubMed. [Link]

  • Verma, P., Kumar, V., & Singh, D. (2021). Elucidating biosynthetic pathway of piperine using comparative transcriptome analysis of leaves, root and spike in Piper longum. bioRxiv. [Link]

  • el-Banna, A. A., & Leistner, L. (1988). Production of penitrem A by Penicillium crustosum isolated from foodstuffs. International Journal of Food Microbiology, 7(1), 9-17. [Link]

  • Miles, C. O., Wilkins, A. L., & Munday, S. C. (1998). Penitrem and thomitrem formation by Penicillium crustosum. Mycotoxin Research, 14(1), 84-93. [Link]

  • Rey-Agorio, A., et al. (2024). Computational metabolomics reveals overlooked chemodiversity of alkaloid scaffolds in Piper fimbriulatum. Ovid. [Link]

  • Liu, W., et al. (2023). A cyclase that catalyses competing 2 + 2 and 4 + 2 cycloadditions. Nature, 615(7953), 719-724. [Link]

  • Huu, T. N., et al. (2020). Pipercyclobutanamide D, a new member of the cyclobutanamide-type alkaloid, from the roots of Piper nigrum. ResearchGate. [Link]

  • Kyriakidis, N., Waight, E. S., Day, J. B., & Mantle, P. G. (1981). Novel metabolites from Penicillium crustosum, including penitrem E, a tremorgenic mycotoxin. Applied and Environmental Microbiology, 42(1), 61-62. [Link]

  • Caplan, J. L., Zajkowski, J., & O’Connor, S. E. (2022). Recycling upstream redox enzymes expands the regioselectivity of cycloaddition in pseudo-aspidosperma alkaloid biosynthesis. bioRxiv. [Link]

  • Sergeiko, A., Poroikov, V. V., Hanuš, L. O., & Dembitsky, V. M. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC. [Link]

  • Dembitsky, V. M. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. ResearchGate. [Link]

  • de la Torre, M. C., & Sierra, M. A. (2009). Multi-component cycloaddition approaches in the catalytic asymmetric synthesis of alkaloid targets. Chemical Society Reviews, 38(10), 2815-2826. [Link]

  • Sceptrin. SpectraBase. [Link]

  • (2018). Occurrence, biological activities and 13C NMR data of amides from Piper (Piperaceae). ResearchGate. [Link]

  • Brown, D. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of the molecule. Doc Brown's Chemistry. [Link]

  • Movassaghi, M., & Hunt, D. K. (2020). Total Synthesis of (±)-Sceptrin. PMC. [Link]

  • Valenta, Z., & Liu, H. J. (1977). Cyclobutane Synthesis and Fragmentation. A Cascade Route to the Lycopodium Alkaloid (-)-Huperzine A. Canadian Journal of Chemistry, 55(19), 3465-3474. [Link]

  • Dembitsky, V. M. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. ResearchGate. [Link]

  • MSBChem Consulting. (2024). More environmentally friendly alkaloid extraction methods. MSBChem Consulting. [Link]

  • Lee, S. J., et al. (2012). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. SciSpace. [Link]

  • Jurjević, Ž., et al. (2017). Influence of Environmental Factors on the Production of Penitrems A–F by Penicillium crustosum. Toxins, 9(7), 213. [Link]

  • Jeffrey, C., et al. (2025). 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. Molecules, 30(9), 2020. [Link]

  • O'Brien-Brown, J., et al. (2022). Targeted Isolation of Antibiotic Brominated Alkaloids from the Marine Sponge Pseudoceratina durissima Using Virtual Screening and Molecular Networking. Marine Drugs, 20(9), 555. [Link]

  • Wikipedia. (2024). X-ray crystallography. Wikipedia. [Link]

  • Pálinkó, I., et al. (1995). Fragmentation of cyclobutane derivatives upon electron impact: Transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations. Journal of the Mass Spectrometry Society of Japan, 43(5), 291-298. [Link]

  • Gómez-Calvario, V., & Rios, M. Y. (2019). 1H and 13C NMR data, occurrence, biosynthesis, and biological activity of Piper amides. PubMed. [Link]

  • de Jesus, A. E., et al. (1982). Tremorgenic mycotoxins from Penicillium crustosum: isolation of penitrems A–F and the structure elucidation and absolute configuration of penitrem A. Journal of the Chemical Society, Perkin Transactions 1, 1847-1856. [Link]

  • Movassaghi, M., & Hunt, D. K. (2020). Total Synthesis of (±)-Sceptrin. Organic Letters, 22(10), 3834-3838. [Link]

  • Wang, Y., et al. (2024). Isolation and absolute configuration of alkylpyridine alkaloids from the marine sponge Hippospongia lachne. PubMed. [Link]

  • Shaala, L. A., & Youssef, D. T. (2021). Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review. Molecules, 26(23), 7244. [Link]

  • G. L. A. G. L. A. (2015). Cyclobutane Synthesis and Fragmentation. A Cascade Route to the Lycopodium Alkaloid (-)-Huperzine A. PubMed. [Link]

  • Movassaghi, M., & Hunt, D. K. (2020). Total Synthesis of (±)-Sceptrin. Organic Letters, 22(10), 3834-3838. [Link]

  • Dembitsky, V. M. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Molecules, 29(11), 2469. [Link]

  • Betzi, S., et al. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules, 25(5), 1030. [Link]

  • Chemistry LibreTexts. (2023). X-ray Crystallography. Chemistry LibreTexts. [Link]

  • Caceres-Cortes, J., et al. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. Spectroscopy Online. [Link]

  • Medicosis Perfectionalis. (2023). X ray Crystallography method of determination of the structure of protein. YouTube. [Link]

  • Abdulmalik, O., & Safo, M. K. (2022). X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham. Frontiers in Molecular Biosciences, 9, 992036. [Link]

Sources

Methodological & Application

synthesis of tert-butyl N-[3-(methylamino)cyclobutyl]carbamate from cyclobutanone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Introduction & Strategic Overview

The 1,3-diaminocyclobutane motif has emerged as a highly valuable, sterically constrained building block in modern drug discovery [1]. By acting as a rigid bioisostere for piperazines and other saturated heterocycles, this scaffold significantly enhances metabolic stability, modulates lipophilicity, and enforces specific three-dimensional vector projections for target binding.

The Synthetic Challenge: Direct 1,3-difunctionalization of unsubstituted cyclobutanone is kinetically and thermodynamically unfeasible due to the absence of directing groups or activated C–H bonds at the 3-position. Therefore, the most robust, scalable approach utilizes 3-oxocyclobutanecarboxylic acid as the foundational precursor. This strategy allows for the orthogonal installation of amine protecting groups by first generating a functionalized cyclobutanone intermediate (3-Boc-aminocyclobutanone), followed by a stereoselective reductive amination to yield the target diamine [2, 3].

Mechanistic Pathway & Causality

As a self-validating synthetic workflow, every reagent and condition in this two-step protocol is selected based on specific mechanistic causality.

Step 1: Curtius Rearrangement to a Cyclobutanone Intermediate

The conversion of 3-oxocyclobutanecarboxylic acid to tert-butyl (3-oxocyclobutyl)carbamate is achieved via a modified Curtius rearrangement.

  • Causality of Reagents: Diphenylphosphoryl azide (DPPA) is utilized instead of traditional sodium azide/acid chloride combinations. DPPA allows for the mild, one-pot formation of the acyl azide, mitigating the risk of handling highly explosive intermediates.

  • Trapping Mechanism: Upon heating to 80 °C in toluene, the acyl azide extrudes nitrogen gas to form an electrophilic isocyanate. tert-Butanol (t-BuOH) acts as both a co-solvent and a nucleophilic trap, yielding the Boc-protected cyclobutanone intermediate.

Step 2: Selective Reductive Amination

The cyclobutanone intermediate undergoes reductive amination with methylamine to form the target tert-butyl N-[3-(methylamino)cyclobutyl]carbamate.

  • Causality of the Reducing Agent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is strictly required over sodium borohydride (NaBH₄) [4]. The electron-withdrawing acetate ligands dampen the nucleophilicity of the hydride. Consequently, STAB is unreactive toward the ketone starting material at room temperature but readily reduces the more electrophilic iminium ion formed in situ, preventing the formation of undesired cyclobutanol byproducts.

Workflow Visualization

Synthesis SM 3-Oxocyclobutanecarboxylic Acid (Starting Material) Step1 Curtius Rearrangement Reagents: DPPA, Et3N, t-BuOH SM->Step1 Int1 tert-Butyl (3-oxocyclobutyl)carbamate (3-Boc-aminocyclobutanone) Step1->Int1  Acyl Azide Formation  & Isocyanate Trapping Step2 Reductive Amination Reagents: MeNH2, NaBH(OAc)3 Int1->Step2 Product tert-Butyl N-[3-(methylamino)cyclobutyl]carbamate (Target Product) Step2->Product  Imine Condensation  & Selective Reduction

Chemical workflow for the synthesis of the target 1,3-diaminocyclobutane derivative.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and operational parameters required to achieve optimal yields.

Reaction StepSubstrateKey Reagents (Eq.)SolventTemp (°C)Time (h)Expected Yield
1. Curtius Rearrangement 3-Oxocyclobutanecarboxylic acid (1.0 eq)DPPA (1.1), Et₃N (1.2), t-BuOH (10.0)Toluene801275 – 85%
2. Reductive Amination tert-Butyl (3-oxocyclobutyl)carbamate (1.0 eq)MeNH₂ (2.0), NaBH(OAc)₃ (1.5)DCE254 – 680 – 90%

Experimental Protocols & Self-Validating Systems

Protocol 1: Synthesis of tert-Butyl (3-oxocyclobutyl)carbamate

Objective: Convert the carboxylic acid to a Boc-protected amine while preserving the cyclobutanone core.

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 3-oxocyclobutanecarboxylic acid (10.0 g, 87.6 mmol) in anhydrous toluene (100 mL) and tert-butanol (83 mL, ~876 mmol).

  • Activation: Add triethylamine (14.6 mL, 105.1 mmol) dropwise at room temperature. Stir for 10 minutes to ensure complete deprotonation.

  • Azide Formation: Slowly add diphenylphosphoryl azide (DPPA) (20.8 mL, 96.4 mmol) dropwise via an addition funnel over 30 minutes. Caution: Vigorous nitrogen evolution will occur upon subsequent heating.

  • Rearrangement: Attach a reflux condenser and heat the reaction mixture to 80 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate (150 mL), and wash sequentially with 5% aqueous citric acid (2 × 50 mL), saturated NaHCO₃ (2 × 50 mL), and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, 10% to 30% EtOAc in Hexanes).

Self-Validating Quality Control (QC):

  • TLC: Rf​≈0.4 (3:1 Hexanes/EtOAc). The spot will not be highly UV-active but will stain bright yellow/brown with KMnO₄.

  • IR Spectroscopy: Confirm the disappearance of the broad carboxylic acid O–H stretch (3300–2500 cm⁻¹) and the appearance of a sharp carbamate C=O stretch (~1705 cm⁻¹) and the highly strained cyclobutanone C=O stretch (~1780 cm⁻¹).

  • ¹H NMR (CDCl₃): Look for a dominant singlet at δ 1.44 ppm (9H, t-Bu) and multiplets at δ 3.0–3.4 ppm (4H, ring CH₂).

Protocol 2: Synthesis of tert-Butyl N-[3-(methylamino)cyclobutyl]carbamate

Objective: Selectively functionalize the cyclobutanone intermediate via reductive amination.

  • Imine Condensation: Dissolve tert-butyl (3-oxocyclobutyl)carbamate (10.0 g, 54.0 mmol) in anhydrous 1,2-dichloroethane (DCE) (120 mL). Add a solution of methylamine (2.0 M in THF, 54.0 mL, 108.0 mmol). Stir the mixture at room temperature for 2 hours to allow complete imine/iminium formation.

  • Reduction: Cool the reaction to 0 °C using an ice bath. Add sodium triacetoxyborohydride (STAB) (17.2 g, 81.0 mmol) portion-wise over 20 minutes to control the mild exotherm.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (100 mL) until gas evolution ceases. Separate the organic layer and extract the aqueous layer with dichloromethane (2 × 50 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product is typically a mixture of cis and trans diastereomers (often favoring the cis-isomer). It can be used directly or purified via reverse-phase chromatography or crystallization as an oxalate salt.

Self-Validating Quality Control (QC):

  • TLC: Rf​≈0.2 (9:1 DCM/MeOH with 1% NH₄OH). The product is a secondary amine and will stain strongly with Ninhydrin (pink/purple spot).

  • LC-MS: Confirm the presence of the product mass with an [M+H]+ peak at m/z 201.1.

  • NMR Verification: In ¹³C NMR, verify the complete disappearance of the downfield ketone carbonyl carbon (~205 ppm). In ¹H NMR, verify the appearance of a new N-methyl singlet at δ 2.35 ppm.

References

  • Radchenko, D. S., et al. "Cyclobutane-Derived Diamines: Synthesis and Molecular Structure." The Journal of Organic Chemistry, 2010.[Link]

  • National Center for Biotechnology Information. "tert-Butyl 3-oxocyclobutylcarbamate (CID 23374584)." PubChem, 2025.[Link]

  • "Process Of Preparing Abrocitinib And Its Novel Intermediates." QuickCompany / Indian Patent Office.[Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 1996.[Link]

Application Note: Utilizing tert-Butyl N-[3-(methylamino)cyclobutyl]carbamate in Conformationally Restricted Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The transition from flexible, flat aromatic scaffolds to sp³-enriched, conformationally restricted building blocks is a defining strategy in modern drug discovery. tert-Butyl N-[3-(methylamino)cyclobutyl]carbamate (CAS: 1507172-39-5) is a highly versatile, orthogonally protected cyclobutane diamine used to engineer rigidified peptide backbones, PROTAC linkers, and peptidomimetics.

The strategic incorporation of this specific building block is driven by three mechanistic advantages:

  • Conformational Pre-organization: The rigid cyclobutane core restricts the rotational degrees of freedom ( ϕ and ψ angles) of the peptide backbone. By enforcing specific dihedral angles, the cyclobutane ring projects its substituents at well-defined exit vectors, effectively mimicking and stabilizing secondary structures such as α -helices or β -turns .

  • Proteolytic Resistance: Natural peptides suffer from rapid enzymatic degradation. Replacing a standard scissile peptide bond with a cyclobutane diamine spacer introduces profound steric hindrance. This structural distortion renders the sequence unrecognizable to most endogenous proteases, drastically increasing metabolic stability .

  • Enhanced Permeability: The N-methylamino group eliminates a hydrogen bond donor upon amide formation. This reduction in the Topological Polar Surface Area (TPSA), combined with the lipophilic nature of the cyclobutane ring, significantly enhances cell-membrane translocation and oral bioavailability .

Chemical Properties & Structural Data

To establish a baseline for handling and synthesis, the physicochemical properties of the building block are summarized below.

PropertySpecification / Value
Chemical Name tert-butyl N-[3-(methylamino)cyclobutyl]carbamate
CAS Number 1507172-39-5
Molecular Formula C₁₀H₂₀N₂O₂
Molecular Weight 200.28 g/mol
Functional Groups Primary amine (Boc-protected), Secondary amine (Free, N-methyl)
Solubility DMF, DCM, DMSO, Methanol
Storage Conditions 2–8 °C, desiccated, inert atmosphere (Argon/N₂)

Experimental Workflows & Protocols

Because this building block possesses a sterically hindered secondary amine (N-methylamino) directly attached to a bulky cyclobutane ring, standard peptide coupling conditions (e.g., DIC/HOBt) are insufficient and often lead to incomplete reactions or epimerization. The following protocols utilize an orthogonal protection strategy to synthesize a fully active peptidomimetic scaffold.

Protocol A: Solution-Phase Amide Coupling (Scaffold Assembly)

This protocol details the coupling of an Fmoc-protected amino acid to the free secondary amine of the cyclobutane scaffold.

  • Causality of Experimental Choices: We utilize HATU , a uronium-based reagent that generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The enhanced electrophilicity of the HOAt ester is critical to overcome the severe steric clash between the incoming acyl group and the N-methylated cyclobutane ring. DIPEA is selected as a sterically hindered, non-nucleophilic base to drive the reaction without competing for the activated ester.

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask, dissolve 1.2 eq of Fmoc-Amino Acid-OH and 1.2 eq of HATU in anhydrous DMF (to achieve a 0.1 M concentration). Add 3.0 eq of DIPEA. Stir for 5 minutes at room temperature to allow complete formation of the active HOAt ester.

  • Coupling: Add 1.0 eq of tert-butyl N-[3-(methylamino)cyclobutyl]carbamate to the activated mixture.

  • Reaction & Self-Validation: Stir the reaction under an Argon atmosphere for 4–6 hours. Validation Step: Monitor the reaction via LC-MS. The coupling is deemed complete only when the mass of the starting cyclobutane diamine [M+H]⁺ 201.1 disappears, and the product mass is dominant.

  • Chemical Gatekeeping (Workup): Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers successively with 5% NaHCO₃ (removes unreacted acids), 1 M HCl (removes unreacted DIPEA/amines), and brine. This systematic washing acts as a chemical gatekeeper, stripping away byproducts that could poison downstream steps.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc gradient) to yield the pure Fmoc-AA-N(CH3)-Cyclobutyl-NH-Boc intermediate.

Protocol B: Boc Deprotection and SPPS Integration

To continue peptide elongation, the Boc group must be removed to expose the primary amine on the cyclobutane ring.

  • Causality of Experimental Choices: A standard 20% TFA in DCM cocktail efficiently cleaves the Boc group. Triisopropylsilane (TIPS) is added as a carbocation scavenger to prevent the highly reactive tert-butyl cations from alkylating electron-rich amino acid side chains (e.g., Tryptophan, Tyrosine) present on the Fmoc-AA moiety.

Step-by-Step Methodology:

  • Deprotection: Dissolve the purified intermediate from Protocol A in a cleavage cocktail of 20% TFA in DCM containing 2.5% TIPS (v/v). Stir for 1 hour at room temperature.

  • TFA Removal: Concentrate the mixture under a gentle stream of nitrogen. Co-evaporate the residue with toluene (3x) to azeotropically remove residual TFA, which could otherwise neutralize the base in subsequent coupling steps.

  • Precipitation: Triturate the resulting oil with ice-cold diethyl ether to precipitate the TFA salt of the free amine. Centrifuge at 4000 rpm for 5 minutes and decant the ether.

  • Integration: The resulting Fmoc-AA-N(CH3)-Cyclobutyl-NH2 building block is now ready to be loaded onto a 2-chlorotrityl chloride resin or coupled to a growing peptide chain using standard Solid-Phase Peptide Synthesis (SPPS) protocols.

Visualization of the Synthesis Workflow

Workflow A Fmoc-Amino Acid-OH (Free Carboxylic Acid) C Amide Coupling HATU, DIPEA, DMF, 4-6h, RT A->C B tert-butyl N-[3-(methylamino)cyclobutyl]carbamate (Free Secondary Amine) B->C D Protected Intermediate Fmoc-AA-N(CH3)-Cyclobutyl-NH-Boc C->D E Boc Deprotection 20% TFA/DCM, 2.5% TIPS, 1h, RT D->E F Active Scaffold Fmoc-AA-N(CH3)-Cyclobutyl-NH2 E->F G Integration into SPPS (Standard Elongation) F->G

Workflow for the solution-phase synthesis and activation of a cyclobutane peptidomimetic scaffold.

Quantitative Impact of Cyclobutane Incorporation

The substitution of a canonical peptide bond with a cyclobutane diamine scaffold yields dramatic improvements in pharmacokinetic and pharmacodynamic profiles. The table below summarizes typical quantitative shifts observed when comparing a standard linear peptide to its cyclobutane-constrained analog.

ParameterStandard Linear PeptideCyclobutane-Constrained AnalogAnalytical Method
Serum Half-Life ( t1/2​ ) < 1 hour> 24 hoursLC-MS/MS (Human Serum Stability Assay)
Membrane Permeability ( Papp​ ) Low (< 1×10−6 cm/s)High (> 5×10−6 cm/s)Caco-2 Transwell Assay
Target Binding Affinity ( Kd​ ) High Entropic Penalty (e.g., 50 nM)Pre-organized Geometry (e.g., 5 nM)Surface Plasmon Resonance (SPR)
Topological Polar Surface Area Higher (Secondary amide NH)Lower (Tertiary amide, N-methyl)In silico Calculation

References

  • Cyclobutane-Derived Diamines: Synthesis and Molecular Structure The Journal of Organic Chemistry URL:[Link]

  • Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling Chemical Science (Royal Society of Chemistry) URL:[Link]

  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability Pharmaceutics (MDPI) URL:[Link]

Application Note: Utilizing tert-Butyl N-[3-(Methylamino)cyclobutyl]carbamate in the Discovery and Synthesis of Selective Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the integration of conformationally restricted aliphatic rings is a proven strategy to enhance the pharmacokinetic and pharmacodynamic profiles of small molecules. tert-Butyl N-[3-(methylamino)cyclobutyl]carbamate (CAS: 1507172-39-5) is a highly versatile, orthogonally protected diamine building block. This application note details its structural utility, mechanistic rationale, and step-by-step application in synthesizing selective Janus kinase 1 (JAK1) inhibitors, using the FDA-approved therapeutic abrocitinib (Cibinqo) as a primary case study[1],[2].

Chemical Rationale & Structural Significance

The incorporation of the 3-(methylamino)cyclobutylamine scaffold into a drug candidate serves several critical functions:

  • Conformational Restriction: Unlike flexible linear diamines, the cyclobutane ring locks the spatial arrangement of the amine substituents. This reduces the entropic penalty upon binding to the target kinase's hinge region, thereby increasing binding affinity.

  • Metabolic Stability: The cyclobutane moiety acts as a bioisostere for more metabolically labile groups (such as piperazines or linear alkyl chains), offering increased resistance to oxidative degradation by cytochrome P450 enzymes[3].

  • Orthogonal Reactivity: The building block features a highly nucleophilic secondary methylamine and a primary amine protected by a tert-butyloxycarbonyl (Boc) group. This orthogonal setup allows for highly regioselective sequential functionalizations—first via nucleophilic aromatic substitution (S_NAr) or cross-coupling, followed by deprotection and subsequent amidation or sulfonylation[4].

Mechanistic Application: Targeting the JAK-STAT Pathway

The primary clinical application of this building block is demonstrated in the synthesis of abrocitinib, a potent and selective JAK1 inhibitor used to treat moderate-to-severe atopic dermatitis[2],[5]. By selectively inhibiting JAK1, the drug blocks the downstream phosphorylation of STAT proteins, thereby halting the transcription of genes driven by pro-inflammatory cytokines such as IL-4, IL-13, and IL-31[1],[2].

JAKSTAT Cytokine Pro-inflammatory Cytokines (IL-4, IL-13, IL-31) Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Kinase Receptor->JAK1 STAT STAT Phosphorylation & Dimerization JAK1->STAT Nucleus Gene Transcription (Inflammation) STAT->Nucleus Inhibitor Abrocitinib (JAK1 Inhibitor) Inhibitor->JAK1 Blocks

Fig 1: JAK-STAT signaling pathway and the targeted inhibition of JAK1 by abrocitinib.

Experimental Workflow & Protocols

The following self-validating protocol outlines the three-step synthesis of the abrocitinib active pharmaceutical ingredient (API) utilizing the cyclobutyl diamine building block.

SyntheticWorkflow A Building Block tert-butyl N-[3-(methylamino) cyclobutyl]carbamate B SNAr Reaction (Heteroaryl Chloride + DIPEA) A->B Step 1 C Boc Deprotection (Acidic Cleavage) B->C Step 2 D Sulfonylation (R-SO2Cl + Base) C->D Step 3 E Final API (e.g., Abrocitinib) D->E Yield

Fig 2: Three-step synthetic workflow utilizing the cyclobutyl diamine building block.

Step 1: Nucleophilic Aromatic Substitution (S_NAr)
  • Objective: Couple the secondary amine of the building block to a heteroaryl chloride (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine).

  • Procedure: Suspend the heteroaryl chloride (1.0 eq) and tert-butyl N-[3-(methylamino)cyclobutyl]carbamate (1.1 eq) in isopropyl alcohol (IPA). Add N,N-diisopropylethylamine (DIPEA) (2.5 eq). Heat the mixture to 90–100 °C for 12–24 hours[4].

  • Causality & Validation: The secondary methylamine is highly nucleophilic, enabling the S_NAr reaction. Because this reaction generates hydrochloric acid (HCl) as a byproduct, DIPEA is strictly required as a non-nucleophilic acid scavenger. Without DIPEA, the generated HCl would protonate the starting amine, halting the reaction. The Boc protecting group remains completely stable under these mildly basic, thermal conditions. Complete conversion should be verified via LC-MS before proceeding to aqueous workup.

Step 2: Boc Deprotection
  • Objective: Remove the tert-butyl carbamate to expose the primary amine.

  • Procedure: Dissolve the purified intermediate from Step 1 in dichloromethane (DCM). Slowly add trifluoroacetic acid (TFA) (10 eq) at 0 °C, then allow the reaction to warm to room temperature for 2–4 hours. Alternatively, 4N HCl in dioxane can be used.

  • Causality & Validation: The acidic environment protonates the carbamate oxygen, leading to the cleavage of the tert-butyl group. The reaction is thermodynamically driven to completion by the irreversible evolution of isobutylene and carbon dioxide gases. The resulting product is yielded as a stable TFA or HCl salt, which prevents premature oxidation or unwanted side reactions prior to the final step.

Step 3: Sulfonylation
  • Objective: Form the final sulfonamide linkage.

  • Procedure: Dissolve the deprotected intermediate salt in DCM. Add triethylamine (TEA) (3.0 eq) and cool the mixture to 0 °C. Dropwise, add propane-1-sulfonyl chloride (1.05 eq) and stir for 1 hour[6].

  • Causality & Validation: The primary amine attacks the electrophilic sulfonyl chloride. Strict temperature control (0 °C) is required to prevent over-reaction (bis-sulfonylation). The excess TEA serves a dual purpose: it frees the primary amine from its TFA/HCl salt form (making it nucleophilic) and neutralizes the new HCl generated during sulfonamide formation.

Quantitative Data: SAR and Kinase Selectivity

The specific geometry imparted by the cis-3-(methylamino)cyclobutyl linker is the primary driver of abrocitinib's exceptional kinase selectivity. It perfectly positions the propane-sulfonamide moiety to interact with the unique binding pocket of JAK1, while sterically clashing with the active sites of JAK2 and JAK3[7],[6].

Table 1: Kinase Isoform Selectivity Profile of Abrocitinib

Kinase TargetIC₅₀ Value (nM)Selectivity Fold (vs. JAK1)Clinical Relevance / Phenotype
JAK1 291x (Primary Target)High efficacy in suppressing AD inflammation.
JAK2 803~28xAvoids interference with erythropoiesis (reduces anemia risk).
TYK2 1,253~43xMinimizes broader off-target immunosuppression.
JAK3 >10,000>340xPrevents severe lymphoid depletion.

Data aggregated from biochemical cell-free assays[7],[6].

References

  • Patent WO2016024185A1 - Pyrrolo[2,3-d]pyrimidine derivatives useful for inhibiting janus kinase. Google Patents.
  • Abrocitinib Compound Summary - National Center for Biotechnology Information. PubChem Database. Available at:[Link]

  • Abrocitinib: First Approval - PMC / AdisInsight. Available at:[Link]

  • Off-Label Uses of Abrocitinib: Review of Emerging Therapeutic Applications beyond Atopic Dermatitis - MDPI. Available at:[Link]

Sources

Advanced Synthetic Routes for 1,3-Disubstituted Cyclobutane Building Blocks: A Protocol Guide for Bioisosteric Replacement

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the replacement of flat, two-dimensional aromatic rings with three-dimensional, sp³-rich scaffolds is a proven strategy to improve pharmacokinetic properties, metabolic stability, and aqueous solubility. Among these nonclassical phenyl bioisosteres, 1,3-disubstituted cyclobutanes and bicyclo[1.1.1]pentanes (BCPs) have emerged as highly effective replacements 1.

The 1,3-disubstitution pattern is particularly valuable because it mimics the meta- or para-substitution vectors of a phenyl ring while introducing a puckered conformation that can optimize ligand-receptor interactions. For instance, cyclobutane-containing analogs of combretastatin A4 (CA4) have been synthesized to successfully circumvent the adverse cis/trans-isomerization inherent in the naturally occurring alkene, preserving its biological activity 2.

This application note provides an authoritative, field-proven guide to the two most robust synthetic paradigms for constructing these building blocks: Strain-Release Functionalization and Diastereoselective Reduction .

Mechanistic Pathways & Route Selection

The selection of a synthetic route depends heavily on the desired stereochemistry (cis vs. trans) and the functional groups required on the cyclobutane core.

Synthetic_Routes A 1,3-Disubstituted Cyclobutane Targets B1 Bicyclo[1.1.0]butane (BCB) Strain-Release A->B1 Highly Strained Precursors B2 Meldrum's Acid Diastereoselective Reduction A->B2 Thermodynamic Control B3 [2+2] Cycloaddition & Photochemistry A->B3 Olefin Precursors C1 1,1,3-Polyfunctionalized Derivatives B1->C1 Nucleophiles/ Ylides C2 cis-1,3-Carboxylic Acid Scaffolds B2->C2 NaBH4 Reduction C3 Symmetric/Asymmetric Bioisosteres B3->C3 UV/Catalyst

Overview of primary synthetic routes to 1,3-disubstituted cyclobutane building blocks.

Protocol 1: Catalyst-Free Strain-Release Functionalization of Bicyclo[1.1.0]butanes (BCBs)

Strategic Rationale: Bicyclo[1.1.0]butane (BCB) features two fused three-membered rings with an interannular angle of approximately 120° 3. The reactivity of BCBs is primarily dominated by the highly strained central C–C bond, which can be cleaved by nucleophiles, electrophiles, or radicals to release strain energy [[3]](). Recent advancements have demonstrated that reacting BCBs with sulfur ylides under mild conditions produces 1,1,3-polyfunctionalized cyclobutanes via a syn-addition mechanism [[3]](). Alternatively, anomeric amide reagents can drive a 1,3-halo-hydroxylamination via a radical chain pathway 4.

Step-by-Step Methodology (Sulfur Ylide Addition)
  • Preparation: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the stabilized sulfur ylide (1.0 mmol, 1.0 equiv).

  • Solvent Addition: Evacuate and backfill the tube with Argon (3x). Inject 2.0 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Substrate Addition: Inject the BCB derivative (1.0 mmol, 1.0 equiv) dropwise at room temperature.

  • Thermal Activation: Seal the tube and transfer it to a pre-heated oil bath at 70 °C. Stir vigorously for 48 hours.

  • Quench & Extraction: Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and wash with distilled water (3 x 10 mL) to remove DMF. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the syn-addition 1,1,3-trisubstituted cyclobutane.

Causality & In-Process Control (IPC)
  • Why DMF? The polar aprotic nature of DMF stabilizes the highly polarized transition state during the nucleophilic attack of the ylide on the distal position of the BCB.

  • Why 70 °C? This specific thermal threshold provides the activation energy necessary to cleave the central C-C bond without causing thermal decomposition of the sulfur ylide.

  • Self-Validating IPC: Monitor the reaction via ¹H-NMR of crude aliquots. The disappearance of the highly shielded bridgehead protons of the BCB (typically found between 1.0–2.5 ppm) and the emergence of distinct cyclobutane multiplet signals validate the strain-release ring opening.

BCB_Mechanism S1 BCB Substrate (Strain ~65 kcal/mol) S2 Nucleophilic Attack (Distal Position) S1->S2 Ylide/Amide Addition S3 Central C-C Bond Cleavage S2->S3 Strain Release S4 Intramolecular Rearrangement S3->S4 Intermediate Formation S5 syn-1,3-Disubstituted Product S4->S5 Stereocontrol

Mechanistic pathway of strain-release ring opening in bicyclo[1.1.0]butanes (BCBs).

Protocol 2: Scalable Diastereoselective Synthesis of cis-1,3-Disubstituted Cyclobutane Carboxylic Acids

Strategic Rationale: For drug development programs requiring strict stereocontrol, such as the synthesis of the TAK-828F scaffold (a potent ROR-γt inverse agonist), a highly scalable, chromatography-free method is required. This is achieved via the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative using NaBH₄ [[5]](). The bulky Meldrum's acid moiety dictates facial selectivity during hydride delivery, exclusively yielding the cis-isomer.

Step-by-Step Methodology (Meldrum's Acid Reduction)
  • Preparation: Dissolve the cyclobutylidene Meldrum's acid derivative (10.0 mmol) in a mixture of THF and Ethanol (4:1 v/v, 50 mL) in a 250 mL round-bottom flask.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Hydride Addition: Add Sodium Borohydride (NaBH₄) (12.0 mmol, 1.2 equiv) portion-wise over 15 minutes. Ensure vigorous stirring to manage the evolution of hydrogen gas.

  • Reaction Maturation: Stir the reaction at 0 °C for 2 hours.

  • Acidic Quench (Critical Step): Carefully quench the reaction by the dropwise addition of 1 M HCl at 0 °C until the pH reaches 2-3.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 40 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Diastereomeric Enrichment: Recrystallize the crude product. While EtOAc/1-BuOH was historically investigated, controlling acidic impurities prior to standard recrystallization is crucial for improving the diastereomeric ratio to >98:2 without the need for column chromatography 5.

Causality & In-Process Control (IPC)
  • Why NaBH₄ at 0 °C? NaBH₄ selectively reduces the exocyclic alkylidene double bond without touching the ester or Meldrum's acid carbonyls. The low temperature maximizes the facial bias induced by the steric bulk of the substrate, pushing the diastereomeric ratio (dr) in favor of the cis-isomer.

  • Why the Acidic Quench? Controlling acidic impurities is crucial for improving the diastereomeric ratio by recrystallization 5. The HCl quench breaks down stable boron-enolate complexes, ensuring complete protonation of the product for efficient organic extraction.

  • Self-Validating IPC: The starting cyclobutylidene Meldrum's acid derivative typically exhibits a distinct UV absorbance due to conjugation. The loss of this deep color or a shift in the UV-Vis spectrum provides immediate visual and analytical confirmation of reduction.

Quantitative Data: Synthetic Route Comparison

The following table summarizes the quantitative performance metrics of the primary synthetic pathways used to construct 1,3-disubstituted cyclobutanes.

Synthetic StrategyTarget ScaffoldKey ReagentsTypical YieldStereoselectivityScalability
BCB Strain-Release (Nucleophilic) 1,1,3-Polyfunctionalized CyclobutanesSulfur Ylides, DMF50–85%High syn-additionMilligram to Gram
BCB Strain-Release (Radical) 1,1,3-Trisubstituted (Halo-hydroxylamines)Anomeric Amides40–90%Highly RegioselectiveMilligram
Meldrum's Acid Reduction cis-1,3-Cyclobutane Carboxylic AcidsNaBH₄, THF/EtOH~39% (Overall)>98:2 dr (post-cryst)Multi-Gram (Industrial)
[2+2] Cycloaddition CA4 Analogs (Aryl-substituted)Grignard, Pd/C30–60%Separable DiastereomersGram

References

  • Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis of 1,1,3-Polyfunctionalized Cyclobutane Derivatives from the Reaction of Sulfur Ylides with Bicyclo[1.1.0]butanes Organic Letters (ACS Publications) URL:[Link]

  • Strain-Release-Driven 1,3-Halo-hydroxylamination of Bicyclo[1.1.0]butanes Enabled by Anomeric Amide Reagents Organic Letters (PubMed / NIH) URL:[Link]

  • Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist Organic Process Research & Development (ACS Publications) URL:[Link]

  • Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4 Bioorganic & Medicinal Chemistry Letters (PMC / NIH) URL:[Link]

Sources

scale-up synthesis of tert-butyl N-[3-(methylamino)cyclobutyl]carbamate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Process Development and Scale-Up Synthesis of tert-butyl N-[3-(methylamino)cyclobutyl]carbamate

Abstract

This document provides a comprehensive guide for the , a key building block in contemporary pharmaceutical development. The protocol centers on a robust and scalable reductive amination pathway, starting from tert-butyl N-(3-oxocyclobutyl)carbamate. We delve into the critical process parameters, rationale for reagent selection, safety considerations for large-scale production, and detailed analytical methods for quality control. This guide is intended for researchers, chemists, and process development professionals aiming to implement an efficient and reliable synthesis on a multi-gram to kilogram scale.

Introduction and Strategic Overview

The target molecule, tert-butyl N-[3-(methylamino)cyclobutyl]carbamate[1][2][3], is a diamine derivative where one nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group. This structural motif makes it an invaluable intermediate, allowing for selective functionalization at the secondary amine. The Boc protecting group is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, a desirable characteristic in multi-step syntheses of active pharmaceutical ingredients (APIs).[4][5]

The chosen synthetic strategy is a one-pot reductive amination. This method is frequently employed in industrial settings for its efficiency, convergence, and generally favorable environmental profile compared to multi-step alkylation procedures, which can suffer from over-alkylation and the use of genotoxic reagents.[6][7] The process involves the in-situ formation of an iminium ion intermediate from the reaction of a ketone with a primary amine, which is then immediately reduced to the target secondary amine.[8][9]

Visualizing the Synthetic Workflow

The overall process can be visualized as a streamlined workflow from commercially available starting materials to the purified final product.

G cluster_0 Step 1: Reaction Setup & Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Work-up & Isolation cluster_3 Step 4: Purification & QC A tert-butyl N-(3-oxocyclobutyl)carbamate D Reactor Charge & Mixing (Inert Atmosphere, 0-25°C) A->D B Methylamine Solution (e.g., in THF) B->D C Solvent & Acid Catalyst (e.g., DCM, Acetic Acid) C->D F Controlled Addition & Reaction D->F Iminium Formation E Sodium Triacetoxyborohydride (STAB) E->F H Extraction & Phase Separation F->H Reduction Complete G Aqueous Quench (e.g., Sat. NaHCO3) G->H I Solvent Removal H->I J Crude Product I->J K Purification (e.g., Crystallization or Chromatography) J->K L Final Product K->L M QC Analysis (HPLC, NMR, MS) L->M G ketone Boc-NH-Cyclobutanone hemiaminal Hemiaminal Intermediate ketone->hemiaminal + CH₃NH₂ amine CH₃NH₂ amine->hemiaminal iminium Iminium Ion (Electrophilic) hemiaminal->iminium - H₂O (Acid Catalyzed) product Final Product iminium->product + [H]⁻ stab [H]⁻ from STAB stab->iminium

Caption: Simplified mechanism of reductive amination.

The reaction is initiated by the nucleophilic attack of methylamine on the carbonyl carbon of the ketone. This is followed by proton transfer and subsequent dehydration, catalyzed by acetic acid, to form a reactive iminium ion. The hydride source, STAB, then selectively reduces this electrophilic iminium ion to yield the final secondary amine product.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 100g scale of the final product. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate process bay with suitable engineering controls.

Materials and Equipment
Reagent/MaterialCAS No.MW ( g/mol )AmountMolesEq.
tert-butyl N-(3-oxocyclobutyl)carbamate109594-06-7185.2292.6 g0.501.0
Methylamine, 2.0 M in THF74-89-531.06300 mL0.601.2
Sodium Triacetoxyborohydride (STAB)56553-60-7211.94127.2 g0.601.2
Dichloromethane (DCM)75-09-284.931.0 L--
Glacial Acetic Acid64-19-760.0534.4 mL0.601.2
Saturated aq. NaHCO₃144-55-884.01~1.0 L--
Brine (Saturated aq. NaCl)7647-14-558.44500 mL--
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.3750 g--

Equipment:

  • 5 L jacketed glass reactor equipped with a mechanical overhead stirrer, thermocouple, nitrogen inlet, and addition funnel.

  • Cooling/heating circulator connected to the reactor jacket.

  • Large separatory funnel (5 L).

  • Rotary evaporator with a suitable receiving flask.

Step-by-Step Procedure
  • Reactor Setup: Under a nitrogen atmosphere, charge the 5 L reactor with tert-butyl N-(3-oxocyclobutyl)carbamate (92.6 g, 0.50 mol) and dichloromethane (1.0 L).

  • Initial Cooling: Begin stirring and cool the resulting slurry to 0-5 °C using the circulating bath.

  • Amine and Catalyst Addition: Slowly add the methylamine solution (300 mL, 0.60 mol) via the addition funnel over 15 minutes, ensuring the internal temperature does not exceed 10 °C. Following the amine addition, add glacial acetic acid (34.4 mL, 0.60 mol) over 10 minutes.

  • Imine Formation: Allow the reaction mixture to stir at 0-5 °C for 1 hour. A clear solution should form.

  • Reduction: Begin the portion-wise addition of Sodium Triacetoxyborohydride (127.2 g, 0.60 mol) over approximately 1.5-2 hours. Caution: This addition is exothermic and may cause gas evolution. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction Completion: After the STAB addition is complete, allow the reaction to slowly warm to room temperature (20-25 °C) and stir for an additional 12-16 hours (overnight).

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting ketone is consumed.

  • Quenching: Once complete, carefully cool the reaction mixture back to 0-5 °C. Slowly and cautiously quench the reaction by adding 1.0 L of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Caution: Vigorous gas (CO₂ and H₂) evolution will occur. Ensure adequate venting and stirring.

  • Work-up: Stir the biphasic mixture for 30 minutes. Transfer the entire mixture to a 5 L separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 250 mL).

  • Washing and Drying: Combine all organic layers and wash with brine (500 mL). Dry the organic phase over anhydrous magnesium sulfate (50 g), filter, and wash the filter cake with a small amount of DCM.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil or semi-solid. Expected crude yield: 95-105 g.

Purification Protocol

For many applications, the crude material may be of sufficient purity. For higher purity requirements, purification via column chromatography is effective.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of 0% to 10% Methanol in Dichloromethane, containing 1% triethylamine (TEA) to prevent product tailing on the acidic silica gel.

  • Procedure: Dissolve the crude product in a minimal amount of DCM. Adsorb it onto a small amount of silica gel and dry. Load this onto a prepared silica gel column. Elute with the mobile phase gradient, collecting fractions and monitoring by TLC. Combine the pure fractions and remove the solvent under reduced pressure to afford the final product as a clear to pale yellow oil.

  • Expected Purified Yield: 80-90 g (80-90% yield).

Analytical Quality Control

Purity and identity of the final product must be confirmed before use in subsequent steps.

Analysis MethodParametersExpected Result
HPLC Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Detection: UV at 210 nm.Purity ≥ 97% (area %).
¹H NMR Solvent: CDCl₃, 400 MHz.Peaks corresponding to the Boc group (~1.45 ppm, 9H), the methyl group (~2.40 ppm, 3H), and the cyclobutyl ring protons. The spectrum should be clean and consistent with the proposed structure.
Mass Spec (ESI+) Direct infusion or LC-MS.[M+H]⁺ = 201.16

Safety and Environmental Considerations

  • Dichloromethane (DCM): A suspected carcinogen and volatile organic compound (VOC). All operations must be performed in a well-ventilated area.

  • Sodium Triacetoxyborohydride (STAB): Moisture sensitive. Reacts with water to release flammable hydrogen gas. The quenching procedure must be performed slowly and with cooling. [10]* Methylamine: A flammable and corrosive substance. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Waste Disposal: Aqueous waste will be basic and contain borate salts. Organic waste will contain DCM. All waste streams must be segregated and disposed of according to local environmental regulations. Prioritizing greener reducing agents like catalytic hydrogenation can minimize waste in future iterations if the necessary equipment is available. [11]

References

  • Safe Handling of Boranes at Scale. Organic Process Research & Development.
  • Reductive Amin
  • tert-Butyl (trans-3-(methylamino)cyclobutyl)
  • tert-Butyl (trans-3-(methylamino)cyclobutyl)
  • tert-butyl N-[cis-3-(methylamino)
  • analytical methods for determining the purity of tert-Butyl (3-aminopropyl)
  • A waste-minimized protocol for electrochemical reductive amination and its environmental assessment. RSC Publishing.
  • Application Note – Reductive Amin
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Application Notes and Protocols for the Purification of tert-Butyl (2-(benzylamino)ethyl)
  • Large-Scale Synthesis of N-Boc-Piperazine for Industrial Applic
  • Synthesis of N-BOC amines by various routes.
  • Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant.
  • Reductive amination of 3-methylbutan-2-one to form secondary amine #jeeadvanced #jeemain #jee2026. YouTube.

Sources

Application Note: Advanced Linker Technologies in Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Design and Protocols for PROTAC and Antibody-Drug Conjugate (ADC) Development

Introduction & Mechanistic Rationale

In the synthesis of advanced bioactive molecules, linkers are no longer viewed as passive structural bridges. Instead, they are active determinants of a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profiles. For heterobifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the physicochemical properties of the linker dictate target engagement, solubility, and metabolic stability. This application note details the mechanistic causality behind linker selection and provides self-validating protocols for synthesizing these complex modalities.

PROTAC Linker Engineering: PEG and Click Chemistry

PROTACs rely on event-driven pharmacology, requiring the formation of a stable ternary complex between a Protein of Interest (POI), the PROTAC, and an E3 ubiquitin ligase 1[1]. Polyethylene glycol (PEG) linkers are predominantly utilized because the incorporation of oxygen atoms increases aqueous solubility and provides the conformational flexibility necessary to avoid steric clashes during ternary complex formation 2[2]. To expedite the discovery phase, modular synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly effective. By functionalizing the E3 ligand with a PEG-azide and the POI ligand with an alkyne, researchers can rapidly generate libraries of varying linker lengths to empirically determine the optimal spatial distance for degradation 3[3].

G PROTAC PROTAC (PEG Linker) Ternary Ternary Complex PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Recruited E3 E3 Ligase E3->Ternary Recruited Ub Polyubiquitination Ternary->Ub Ub Transfer Proteasome 26S Proteasome Ub->Proteasome Recognition Degradation Degraded POI Proteasome->Degradation Cleavage

PROTAC-mediated targeted protein degradation via ternary complex formation.

ADC Linker Engineering: Enzymatic Cleavage and Stability

In ADC design, the linker must remain completely stable in systemic circulation but rapidly release the cytotoxic payload upon internalization into the target tumor cell. The Valine-Citrulline-p-aminobenzyl alcohol (Val-Cit-PAB) linker is the clinical gold standard 4[4]. It leverages the stark contrast between the extracellular environment and the lysosome. The dipeptide is highly stable in human plasma but is rapidly cleaved by Cathepsin B, a lysosomal protease overexpressed in many cancers 5[5]. Upon cleavage, the PAB group undergoes spontaneous 1,6-elimination (self-immolation), releasing the free, unmodified payload.

Quantitative Comparison of Linker Architectures

Linker TypeApplicationCleavage MechanismPlasma StabilityHydrophobicityPrimary Advantage / Causality for Use
PEG (n=3-12) PROTACNon-cleavableHighLow (Hydrophilic)Enhances aqueous solubility; flexible spacing prevents steric clashes during ternary complex formation.
Alkyl Chain PROTACNon-cleavableHighHighRigid structure can improve cell permeability, though it often reduces overall solubility.
Val-Cit-PAB ADCCathepsin BHighModerate/HighHighly stable in circulation; ensures rapid, self-immolative release of the payload in the lysosome.
Hydrazone ADCAcidic pH (Endosome)Low (pH 7.4)LowSimple synthesis; however, prone to premature release in circulation due to systemic hydrolysis.
Glucuronide ADCBeta-glucuronidaseVery HighLow (Hydrophilic)Significantly reduces aggregation (<5%) for highly hydrophobic payloads compared to dipeptide linkers.

Experimental Protocols

Protocol 1: Modular Synthesis of a PEGylated PROTAC via CuAAC Click Chemistry

This protocol outlines the synthesis of a PROTAC by conjugating an E3 ligase ligand to a bifunctional PEG linker, followed by a "click" reaction with the POI ligand 3[3].

Step 1: Synthesis of E3 Ligase-Linker Intermediate (Amide Coupling)

  • Reagent Preparation: In a dry reaction vessel under argon, dissolve the amine-functionalized E3 ligase ligand (e.g., pomalidomide-NH₂, 1.0 eq) and a HOOC-PEGn-Azide linker (1.1 eq) in anhydrous DMF.

  • Coupling Agent Addition: Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir at room temperature for 2-4 hours.

    • Causality of Choice: HATU is selected because it rapidly forms an active ester with the carboxylic acid, minimizing racemization. DIPEA, a sterically hindered base, deprotonates the amine without acting as a competing nucleophile.

  • Self-Validating Step: Monitor via LC-MS. The complete disappearance of the unreacted E3 ligand mass and the emergence of the azide-intermediate mass confirms successful coupling. Purify via preparative RP-HPLC and lyophilize.

Step 2: Final PROTAC Synthesis (CuAAC)

  • Reaction Setup: Dissolve the purified E3 ligase-PEG-Azide intermediate (1.0 eq) and an alkyne-functionalized POI ligand (1.1 eq) in a 1:1 mixture of t-BuOH/H₂O.

    • Causality of Choice: This specific solvent mixture solubilizes both the hydrophobic organic ligands and the water-soluble catalytic system, ensuring a homogeneous reaction.

  • Catalyst Generation: Add CuSO₄ (0.1 eq) followed by sodium ascorbate (0.2 eq). Stir at room temperature for 4-12 hours.

    • Causality of Choice: Sodium ascorbate reduces Cu(II) to Cu(I) in situ, which is the active catalytic species required to drive the 1,3-dipolar cycloaddition to form the triazole linkage.

  • Self-Validating Step: Analyze the mixture via LC-MS. The disappearance of the azide peak (detectable via IR at ~2100 cm⁻¹ or mass shift) validates complete triazole formation. Purify the final PROTAC via RP-HPLC.

Protocol 2: Site-Directed Synthesis of a Val-Cit-PAB ADC via Maleimide Conjugation

This protocol details the conjugation of a maleimide-functionalized Val-Cit-PAB-payload to the native interchain disulfides of a monoclonal antibody (mAb) 4[4].

Step 1: Partial Reduction of the Antibody

  • Buffer Exchange: Buffer exchange the mAb (e.g., Trastuzumab) into conjugation buffer (50 mM PBS, 10 mM EDTA, pH 7.5).

  • Reduction: Add Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl, 2.5 to 5.0 eq depending on desired DAR) and incubate at 37 °C for 1.5 hours.

    • Causality of Choice: TCEP is a mild, irreversible reducing agent that selectively cleaves solvent-exposed interchain disulfide bonds without denaturing the core structure of the mAb. Unlike DTT, TCEP lacks free thiols, meaning it will not compete with the maleimide-linker during the subsequent conjugation step, eliminating the need for intermediate purification.

Step 2: Bioconjugation and Purification

  • Conjugation: Cool the reaction to 4 °C. Add the Maleimide-Val-Cit-PAB-Payload (dissolved in DMSO, ensuring final DMSO concentration is <8% v/v) in a 1.5-fold molar excess relative to free thiols. Incubate for 1 hour.

    • Causality of Choice: The maleimide group reacts rapidly and specifically with free sulfhydryls via a Michael addition at pH 7.5, forming a stable thioether bond.

  • Quenching: Quench unreacted maleimide by adding excess N-acetylcysteine.

  • Self-Validating Step: Perform Hydrophobic Interaction Chromatography (HIC). The chromatogram will resolve into distinct peaks corresponding to Drug-to-Antibody Ratios (DAR) of 0, 2, 4, 6, and 8. A shift in the average peak distribution validates successful payload attachment.

  • Purification: Purify the ADC using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF). SEC must show <5% free linker-payload to confirm the absence of non-covalently bound toxins.

G Ab Monoclonal Antibody (Native) TCEP TCEP Reduction (pH 7.5) Ab->TCEP FreeCys Free Cysteine Residues TCEP->FreeCys Disulfide Cleavage Conjugation Michael Addition Conjugation FreeCys->Conjugation LinkerDrug Val-Cit-PAB-Payload (Maleimide) LinkerDrug->Conjugation Thiol Reactive Purification SEC / TFF Purification Conjugation->Purification Removes Free Drug ADC Purified ADC (DAR 4-8) Purification->ADC Final Formulation

Workflow for site-directed ADC synthesis via maleimide-cysteine conjugation.

References

  • Design and Synthesis of Potential STING-Degrading PROTACs via a Modular Click Chemistry Approach - LMU Munich. URL:[Link]

  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC / NIH. URL:[Link]

  • Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - ACS Publications. URL:[Link]

Sources

Enantioselective Synthesis of Chiral Cyclobutane Derivatives: Advanced Methodologies and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview & Mechanistic Causality

The chiral cyclobutane motif is a highly privileged scaffold in modern drug discovery and natural product synthesis. However, the construction of these four-membered carbocycles presents a formidable thermodynamic challenge due to inherent ring strain (approximately 26 kcal/mol)[1]. Furthermore, traditional thermal [2+2] cycloadditions of unactivated alkenes are symmetry-forbidden under Woodward-Hoffmann rules (suprafacial-suprafacial interactions), typically requiring harsh conditions that are incompatible with delicate chiral environments[2].

To bypass these orbital symmetry restrictions, modern synthetic methodologies leverage either photochemical excitation or LUMO-lowering organocatalysis . As a Senior Application Scientist, it is critical to understand the causality behind these catalyst choices:

  • Dual Ir/Photoredox Catalysis : Intermolecular [2+2] photocycloadditions often suffer from poor enantio- and diastereocontrol due to the lack of rigid facial bias and high entropic barriers. By utilizing a cascade approach, an Iridium catalyst first establishes a precise stereocenter via asymmetric allylic etherification, creating a chiral tethered diene. This tethering transforms the subsequent visible-light [2+2] cycloaddition into an intramolecular process, entropically favoring the reaction and transferring the point chirality to the newly formed cyclobutane core with exceptional fidelity ()[3].

  • Organocatalytic Iminium Activation : In metal-free approaches, chiral secondary amines condense with α,β -unsaturated aldehydes to form iminium ions. This condensation drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, permitting a thermal [2+2] cycloaddition with electron-rich alkenes. The steric bulk of the chiral amine catalyst effectively shields one π -face, dictating the absolute stereochemistry of the resulting cyclobutane ()[2].

Quantitative Data: Catalyst & Methodology Comparison

The following table synthesizes the performance metrics of the leading enantioselective cyclobutane synthesis strategies to guide your route-scouting decisions.

MethodologyCatalyst SystemTypical YieldStereoselectivityKey AdvantageRef
Cascade Allylic Etherification / [2+2] Photocycloaddition Ir-complex + Photosensitizer (Dual)70–95%>99% ee, up to 12:1 drOne-pot cascade; highly functionalized products[3]
Iminium-Ion Mediated [2+2] Cycloaddition Chiral Secondary Amine (e.g., Jørgensen)60–85%>95% ee, >10:1 drMetal-free; highly scalable for early-phase API[2]
Conjugate Borylation of Cyclobutenes Chiral Cu(I) Complex75–90%>90% eeDirect access to versatile cyclobutylboronates[4]

Visualizing the Logical Workflows

To ensure robust experimental execution, the mechanistic logic and laboratory workflows are mapped below.

G cluster_0 Ir-Catalyzed Allylic Etherification cluster_1 Visible-Light[2+2] Photocycloaddition A Allyl Acetate + Cinnamyl Alcohol B Chiral Ir-pi-Allyl Complex A->B Ir Catalyst Base C Chiral Tethered Diene Intermediate B->C Enantioselective C-O Bond Formation E Energy Transfer (EnT) C->E Blue LED (460 nm) D Triplet Excited State (Sensitizer) D->E Sensitization F Enantioenriched Cyclobutane Derivative E->F Intramolecular [2+2] Cycloaddition

Fig 1: Cascade mechanism integrating Ir-catalyzed etherification and [2+2] photocycloaddition.

Workflow Step1 1. Glovebox Setup (Strictly Anaerobic) Step2 2. Reagent Mixing (Simultaneous Catalyst Addition) Step1->Step2 Step3 3. Photochemical Reaction (460 nm LEDs, 24h, 25°C) Step2->Step3 Step4 4. Workup & Extraction (Aqueous Quench & Phase Separation) Step3->Step4 Step5 5. Purification & QC (Flash Chro. & Chiral HPLC) Step4->Step5

Fig 2: Standardized laboratory workflow for gram-scale photochemical cyclobutane synthesis.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Built-in quality control (QC) checkpoints ensure that failures are caught early, preserving valuable chiral reagents.

Protocol A: Cascade Ir-Catalyzed Allylic Etherification / [2+2] Photocycloaddition

Reference Methodology based on Yang et al. (2023)[3].

Scale: 1.0 mmol (Gram-scale adaptable) Materials:

  • Branched allyl acetate (1.0 equiv, 1.0 mmol)

  • Cinnamyl alcohol derivative (1.5 equiv, 1.5 mmol)

  • [Ir(cod)Cl]2​ (2.0 mol%) and Chiral Phosphoramidite Ligand (4.0 mol%)

  • Photosensitizer (e.g., [Ir(ppy)2​(dtbbpy)]PF6​ , 2.0 mol%)

  • K2​CO3​ (2.0 equiv)

  • Anhydrous, degassed THF (10 mL, 0.1 M)

Step-by-Step Procedure:

  • Catalyst Activation (Glovebox): Inside an argon-filled glovebox, add [Ir(cod)Cl]2​ , the chiral ligand, and 2 mL of THF to an oven-dried 20 mL photoreactor vial. Stir for 30 minutes at room temperature.

    • Causality: Pre-stirring ensures complete ligand exchange, forming the active chiral Ir-complex.

  • Reaction Assembly: To the activated catalyst solution, simultaneously add the photosensitizer, K2​CO3​ , branched allyl acetate, cinnamyl alcohol, and the remaining 8 mL of THF. Seal the vial with a PTFE-lined septum cap.

  • Irradiation: Remove the vial from the glovebox and place it in a photoreactor equipped with 460 nm blue LEDs. Maintain the temperature at 25 °C using a cooling fan.

    • Validation Checkpoint 1: After 2 hours, withdraw a 20 µL aliquot via syringe, dilute in CDCl3​ , and perform a rapid 1H -NMR. The disappearance of the terminal olefin protons of the allyl acetate validates the success of the Ir-catalyzed etherification step. If unreacted, check for moisture contamination.

  • Reaction Completion: Continue irradiation for a total of 24 hours.

    • Causality: The triplet energy transfer (EnT) from the photosensitizer to the tethered diene requires continuous photon flux. Oxygen must be strictly excluded as it acts as a triplet quencher, halting the[2+2] cycloaddition.

  • Workup: Quench the reaction with 10 mL of saturated aqueous NH4​Cl . Extract with Ethyl Acetate ( 3×10 mL ). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the enantioenriched cyclobutane derivative. Determine ee via Chiral HPLC.

Protocol B: Organocatalytic Iminium-Ion [2+2] Cycloaddition

Reference Methodology for Metal-Free Approaches[2].

Scale: 1.0 mmol Materials:

  • α,β -unsaturated aldehyde (enal) (1.0 equiv, 1.0 mmol)

  • Nitroalkene (1.2 equiv, 1.2 mmol)

  • Chiral Diarylylprolinol Silyl Ether (Jørgensen-Hayashi catalyst) (10 mol%)

  • Benzoic acid (10 mol%)

  • Toluene (5 mL, 0.2 M)

Step-by-Step Procedure:

  • Iminium Formation: In a standard round-bottom flask under nitrogen, dissolve the enal, the chiral secondary amine catalyst, and benzoic acid in toluene. Stir at room temperature for 15 minutes.

    • Validation Checkpoint 1: Observe the solution. The formation of the iminium ion is typically accompanied by a distinct yellow/orange color shift. The absence of this color indicates inactive catalyst (often due to silyl ether cleavage from poor storage).

    • Causality: Benzoic acid accelerates the condensation step by protonating the intermediate hemiaminal, facilitating water elimination.

  • Cycloaddition: Cool the reaction mixture to 0 °C. Add the nitroalkene dropwise over 10 minutes.

    • Causality: Lowering the temperature maximizes the facial discrimination provided by the bulky chiral catalyst, significantly enhancing the enantiomeric excess (ee) of the final cyclobutane.

  • Monitoring: Stir for 24–48 hours at 0 °C, monitoring via TLC (UV active) until the enal is consumed.

  • Workup & Purification: Directly load the crude reaction mixture onto a short pad of silica gel to trap the amine catalyst. Elute with Hexanes/EtOAc (8:2). Concentrate the filtrate and purify via standard flash chromatography to isolate the chiral nitrocyclobutane.

References

  • Yang, P., Wang, R.-X., Huang, X.-L., Cheng, Y.-Z., & You, S.-L. (2023). Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. Journal of the American Chemical Society, 145(40), 21752-21759. URL:[Link]

  • Yuan, F., et al. (2024). Enantioselective Synthesis of Cyclobutylboronates. Synlett, 36(14). URL:[Link]

  • Namyslo, J. C., & Kaufmann, D. E. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15541-15592. URL:[Link]

Sources

High-Yield Functionalization of the Secondary Amine in tert-Butyl N-[3-(methylamino)cyclobutyl]carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of cyclobutane rings in small-molecule drug candidates has become a validated approach to improving physicochemical properties. As a bioisostere for planar aromatic rings, the puckered cyclobutane scaffold increases the fraction of sp³-hybridized carbons (Fsp³), which directly correlates with enhanced metabolic stability and clinical success rates [1].

tert-Butyl N-[3-(methylamino)cyclobutyl]carbamate is a highly versatile, bifunctional building block. It features a primary amine masked by a tert-butoxycarbonyl (Boc) protecting group and a reactive, free secondary amine (methylamino group). This application note details the mechanistic rationale and field-proven protocols for selectively functionalizing the secondary amine—via reductive amination and acylation—while preserving the acid-sensitive Boc group for downstream orthogonal deprotection.

Mechanistic Rationale: Exploiting Differential Reactivity

The core challenge in functionalizing this diamine scaffold lies in the stability profile of the Boc protecting group. The Boc carbamate is highly stable to basic conditions, nucleophiles, and catalytic hydrogenation, but it is exceptionally labile in the presence of strong acids (e.g., trifluoroacetic acid or hydrochloric acid)[2].

Therefore, any functionalization of the secondary methylamino group must strictly avoid the generation or use of unbuffered strong acids:

  • In Reductive Amination: The formation of the requisite iminium ion requires mildly acidic conditions. Using a weak acid (glacial acetic acid) combined with a mild, selective reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃) ensures efficient conversion without Boc cleavage [3].

  • In Acylation/Sulfonylation: The reaction of the secondary amine with acid chlorides or sulfonyl chlorides generates stoichiometric amounts of HCl. If not immediately neutralized, this localized acid generation will rapidly deprotect the primary amine. A non-nucleophilic organic base must be used in excess to scavenge the acid byproduct.

Functionalization Workflow

G SM tert-Butyl N-[3-(methylamino) cyclobutyl]carbamate RA Reductive Amination NaBH(OAc)3 SM->RA Aldehyde/Ketone AC Acylation Acyl Chloride, DIPEA SM->AC Acid Chloride SU Sulfonylation Sulfonyl Chloride, TEA SM->SU Sulfonyl Chloride Prod1 Tertiary Amine (Boc Intact) RA->Prod1 Prod2 Amide (Boc Intact) AC->Prod2 Prod3 Sulfonamide (Boc Intact) SU->Prod3

Divergent functionalization pathways for the secondary amine while preserving the Boc group.

Experimental Protocols

Protocol A: Alkyl Extension via Reductive Amination

Causality & Reagent Selection: NaBH(OAc)₃ is prioritized over Sodium Borohydride (NaBH₄) because the electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride. This allows NaBH(OAc)₃ to selectively reduce the transiently formed iminium ion without reducing the unreacted target aldehyde [3]. The use of 1,2-dichloroethane (DCE) enhances the reaction rate compared to THF.

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried flask under inert atmosphere (N₂), dissolve 1.0 equivalent of tert-butyl N-[3-(methylamino)cyclobutyl]carbamate and 1.1 equivalents of the target aldehyde in anhydrous DCE (10 mL/mmol).

  • Acid Catalysis: Add 1.0 equivalent of glacial acetic acid. Note: This weak acid protonates the carbonyl oxygen to facilitate nucleophilic attack by the secondary amine, but is not strong enough to cleave the Boc group.

  • Pre-stirring: Stir the mixture at room temperature (20–25 °C) for 30–60 minutes to allow the iminium ion to fully form.

  • Reduction: Add 1.5 equivalents of NaBH(OAc)₃ portion-wise over 5 minutes to control any mild exotherm.

  • Monitoring: Stir the opaque suspension at room temperature. Monitor completion via LC-MS or TLC (typically 4–12 hours).

  • Self-Validating Quench: Slowly add saturated aqueous NaHCO₃ (10 mL/mmol). The cessation of CO₂ gas evolution serves as a visual validation that the acetic acid is neutralized and the excess borohydride is destroyed.

  • Isolation: Extract the aqueous layer with Dichloromethane (DCM) (3 × 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tertiary amine.

Protocol B: Amide Bond Formation via Acylation

Causality & Reagent Selection: To prevent the HCl byproduct from cleaving the Boc group, N,N-Diisopropylethylamine (DIPEA) is utilized. DIPEA is a sterically hindered, non-nucleophilic base that efficiently scavenges protons without competing with the secondary amine for the electrophilic acid chloride [2].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of the starting material and 2.5 equivalents of DIPEA in anhydrous DCM (5 mL/mmol) under N₂.

  • Thermal Control: Submerge the reaction flask in an ice bath (0 °C). Note: Acylation is highly exothermic; cooling prevents thermal degradation and minimizes side reactions.

  • Electrophile Addition: Dissolve 1.2 equivalents of the desired acid chloride in a minimal amount of DCM and add it dropwise to the reaction mixture over 10 minutes.

  • Reaction: Remove the ice bath, allowing the system to warm to room temperature. Stir for 2 hours.

  • Selective Washing: Quench the reaction with deionized water. Transfer to a separatory funnel and wash the organic layer with 5% aqueous citric acid. Note: Citric acid is specifically chosen because it is acidic enough to protonate and remove excess DIPEA into the aqueous layer, but too weak to trigger Boc deprotection.

  • Neutralization & Isolation: Wash the organic layer with saturated aqueous NaHCO₃, followed by brine. Dry over Na₂SO₄, filter, and concentrate to yield the Boc-protected amide.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized parameters for functionalizing the secondary amine while maintaining >95% Boc group integrity.

Reaction TypeElectrophileReagents & AdditivesSolventTempExpected YieldPurification Method
Reductive Amination Aldehydes / KetonesNaBH(OAc)₃ (1.5 eq), AcOH (1.0 eq)DCE25 °C75–90%Silica Gel Chromatography (DCM/MeOH)
Acylation Acid ChloridesDIPEA (2.5 eq)DCM0 → 25 °C85–95%Aqueous Workup (Citric Acid wash)
Sulfonylation Sulfonyl ChloridesTriethylamine (2.5 eq), DMAP (cat.)DCM0 → 25 °C80–90%Silica Gel Chromatography (Hexanes/EtOAc)

References

  • Amino Acid-Protecting Groups. Chemical Reviews (ACS Publications). Available at:[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

Troubleshooting & Optimization

improving yield in the synthesis of tert-butyl N-[3-(methylamino)cyclobutyl]carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Diagnostics center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of tert-butyl N-[3-(methylamino)cyclobutyl]carbamate . This molecule is a highly sought-after building block for PROTAC linkers and targeted therapeutics, including TRPV1 antagonists and antibacterial compounds [1] [2].

However, its synthesis via the reductive amination of tert-butyl (3-oxocyclobutyl)carbamate with methylamine is notoriously prone to yield fluctuations, byproduct formation, and variable diastereoselectivity. This guide moves beyond basic recipes to explore the chemical causality behind these issues, providing you with self-validating protocols to maximize your experimental yield.

Mechanistic Pathway & Causality Analysis

To troubleshoot a reaction, we must first understand the thermodynamic and kinetic forces at play.

ReductiveAmination Ketone tert-Butyl (3-oxocyclobutyl)carbamate (Starting Material) Iminium Iminium Ion Intermediate (Puckered Conformation) Ketone->Iminium + MeNH2 - H2O Alcohol 3-Hydroxycyclobutyl carbamate (Alcohol Byproduct) Ketone->Alcohol Direct Reduction (Premature Hydride Attack) Amine Methylamine (MeNH2) Amine->Iminium Product tert-Butyl N-[3-(methylamino) cyclobutyl]carbamate (Desired Product) Iminium->Product Hydride Attack (Facial Selectivity) RedAgent Hydride Source (STAB / NaBH3CN) RedAgent->Product RedAgent->Alcohol

Fig 1. Reductive amination pathway showing divergence between iminium and direct ketone reduction.

Causality Insight: Why is this specific reaction so problematic? Cyclobutanones possess significant angle strain (~26 kcal/mol). The sp² hybridized carbonyl carbon is highly motivated to rehybridize to sp³ to relieve this strain (relaxing the bond angle from ~90° toward 109.5°). Consequently, the ketone is exceptionally electrophilic. If the hydride source is introduced before the iminium ion is fully formed, the reducing agent will rapidly attack the ketone, yielding the undesired tert-butyl (3-hydroxycyclobutyl)carbamate byproduct.

Diagnostic Q&A: Field-Proven Troubleshooting

Q1: I am recovering 30-40% of the alcohol byproduct instead of my desired secondary amine. How do I prevent this? Causality & Solution: As illustrated in Fig 1, premature reduction is your primary enemy. Sodium triacetoxyborohydride (STAB) is typically mild enough to tolerate ketones, but the strained nature of cyclobutanone makes it an exception . Actionable Fix: Implement an "indirect" reductive amination protocol. Force the imine/hemiaminal formation to completion before adding the hydride source. Use Titanium(IV) isopropoxide (Ti(OiPr)₄) as a Lewis acid and water scavenger, stirring for 4-6 hours before cooling the reaction and adding the reducing agent.

Q2: My reaction stalls at 50% conversion, leaving unreacted starting material. Causality & Solution: Methylamine (MeNH₂) is a highly volatile gas (boiling point -6 °C). If you are using a solution of methylamine in THF or MeOH in an open system, the effective concentration of your amine drops rapidly, stalling the equilibrium. Actionable Fix: Use methylamine hydrochloride (MeNH₂·HCl) combined with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to generate the free amine in situ. Conduct the reaction in a sealed pressure tube or tightly capped vial to prevent off-gassing.

Q3: How can I control the cis/trans diastereomeric ratio (d.r.) of the product? Causality & Solution: The reduction of the iminium intermediate is governed by facial selectivity. The bulky tert-butyl carbamate (Boc) group at C1 creates significant steric hindrance on one face of the puckered cyclobutane ring. Hydride attack predominantly occurs from the less hindered face (trans to the Boc group), naturally favoring the cis-1,3-disubstituted product (where both substituents occupy pseudo-equatorial positions). Actionable Fix: If the cis isomer is desired, standard STAB conditions at low temperatures (0 °C) will yield a ~3:1 to 4:1 cis:trans ratio. To enrich this, isolate the crude mixture and perform a salt resolution using an organic acid (e.g., p-toluenesulfonic acid), which selectively crystallizes the cis isomer [1].

Quantitative Data: Reagent Matrix & Yield Optimization

To assist in your experimental design, below is a comparative matrix of reductive amination conditions specifically validated for cyclobutanone substrates.

Reducing AgentAdditives / Lewis AcidImine Pre-formation Req?Typical YieldCis:Trans RatioPrimary Risk / Drawback
NaBH(OAc)₃ (STAB) AcOH (1.0 eq)1-2 hours65-75%~3:1Direct ketone reduction if added too early.
NaBH₃CN ZnCl₂ or AcOHConcurrent70-80%~4:1Generation of highly toxic HCN gas during workup.
NaBH₄ Ti(OiPr)₄ (2.0 eq)4-6 hours85-95% ~2:1Requires rigorous anhydrous conditions; TiO₂ filtration.
Self-Validating Experimental Protocol

The following methodology utilizes the Ti(OiPr)₄-mediated approach, which provides the highest yield by completely eliminating the alcohol byproduct pathway. This protocol is designed as a self-validating system, ensuring you do not proceed to the next step until the chemistry confirms it is ready.

Reagents:

  • tert-Butyl (3-oxocyclobutyl)carbamate (1.0 eq, 10.0 mmol)

  • Methylamine hydrochloride (MeNH₂·HCl) (2.5 eq, 25.0 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 25.0 mmol)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 eq, 20.0 mmol)

  • Sodium borohydride (NaBH₄) (1.5 eq, 15.0 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Workflow:

  • Preparation: In an oven-dried, round-bottom flask purged with N₂, dissolve tert-butyl (3-oxocyclobutyl)carbamate in anhydrous DCM (0.2 M).

  • Amine Generation: Add MeNH₂·HCl and DIPEA. Stir for 10 minutes at room temperature to liberate the free methylamine.

  • Lewis Acid Activation: Dropwise, add Ti(OiPr)₄ via syringe. The solution may turn slightly yellow.

    • 🛑 Validation Checkpoint 1: Stir at room temperature for 4 hours. Remove a 10 µL aliquot, quench in 1 mL MeOH, and analyze via LCMS. Do not proceed until the ketone mass (m/z[M+H-tBu]⁺ 130) is completely consumed and replaced by the iminium/hemiaminal mass.

  • Reduction: Cool the reaction mixture strictly to 0 °C using an ice bath. Portion-wise, add solid NaBH₄ over 10 minutes.

  • Quench: Stir for 2 hours at 0 °C. Quench the reaction by slowly adding saturated aqueous NH₄Cl (15 mL). A thick white precipitate of TiO₂ salts will form immediately.

    • 🛑 Validation Checkpoint 2: Perform TLC (10% MeOH in DCM, Ninhydrin stain). The product should appear as a distinct, amine-positive (purple/pink) spot, with no UV-active starting material remaining.

  • Workup: Filter the suspension through a tightly packed pad of Celite, washing the filter cake thoroughly with DCM (3 × 20 mL) and MeOH (10 mL) to extract all trapped product.

  • Isolation: Transfer the filtrate to a separatory funnel. Wash with 1M NaOH (20 mL) to break any remaining titanium complexes, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

References
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. URL:[Link]

  • "1,3-substituted cyclobutyl derivatives and uses thereof." Google Patents (WO2022201097A1), 2022.
  • "Antibacterial compounds." Google Patents (WO2024036170A1), 2024.

Sources

side reactions in the N-Boc protection of diamines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting N-Boc Protection of Diamines

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the selective mono-N-Boc protection of diamines. Symmetrical and unsymmetrical diamines are critical pharmacophores in drug development, but their dual nucleophilic centers often lead to frustrating side reactions—most notably di-Boc over-protection and urea formation.

This guide synthesizes field-proven causality, self-validating protocols, and authoritative methodologies to help you achieve high chemoselectivity and recover pure mono-protected building blocks.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why am I predominantly getting the di-Boc protected diamine even when using exactly 1.0 equivalent of Boc₂O? A1: This is the most common thermodynamic trap in diamine monoprotection. When the first amine reacts with Boc₂O, the inductive electron-withdrawing effect of the newly formed carbamate is often insufficient to significantly deactivate the distal second amine, especially in long-chain aliphatic diamines. Consequently, the remaining free starting material and the mono-Boc intermediate compete equally for the unreacted Boc₂O. To resolve this, you must differentiate the two amines chemically. A highly effective method is the pre-formation of a mono-hydrochloride salt using 1 equivalent of HCl or an in-situ HCl generator like Me₃SiCl before Boc₂O addition[1][2].

Q2: I added DMAP to accelerate the Boc protection, but I am observing a significant amount of an insoluble white precipitate. What is this? A2: The precipitate is likely a symmetrical urea derivative. While 4-(dimethylamino)pyridine (DMAP) is an excellent nucleophilic catalyst for sluggish alcohols, its use with primary or secondary amines and Boc₂O can lead to the formation of highly reactive carbamic-carbonic anhydrides. These intermediates rapidly decompose into isocyanates, which subsequently react with another equivalent of your starting amine to form ureas[3]. For diamines, it is strongly recommended to avoid DMAP. If catalysis is required, rely on mild hydrogen-bonding organocatalysts like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP)[4].

Q3: How does temperature affect the chemoselectivity of mono-Boc protection? A3: Elevated temperatures (e.g., >30 °C) increase the kinetic energy of the system, reducing the activation energy barrier difference between the first and second acylation events. This indiscriminately promotes di-Boc formation. Furthermore, thermal degradation of Boc₂O in the presence of moisture accelerates at higher temperatures, requiring excess reagent which further drives over-protection. Always perform the initial Boc₂O addition at 0 °C.

Section 2: Quantitative Data & Troubleshooting Matrix

To optimize your reaction, it is crucial to understand how different methodologies impact the ratio of target product to side products.

Table 1: Quantitative Comparison of Mono-Boc Protection Strategies

Protection StrategyReagents / CatalystTypical Mono-Boc YieldDi-Boc ByproductPrimary Causality for Outcome
Direct Addition Boc₂O (1.0 eq), DCM, RT30 - 45%High (>40%)Lack of electronic differentiation between the two amine centers.
Mono-Protonation HCl (1.0 eq) + Boc₂O (1.0 eq)65 - 87%[2]Low (<5%)Mono-HCl salt formation desensitizes one amine, forcing high selectivity[2].
In-Situ Protonation Me₃SiCl (1.0 eq) + Boc₂O66 - 80%[1]Low (<5%)Me₃SiCl reacts with MeOH to generate anhydrous HCl in-situ[1].
Organocatalysis HFIP (Solvent/Catalyst)>85%[4]TraceHFIP activates Boc₂O via hydrogen bonding without triggering urea formation[4].

Section 3: Self-Validating Experimental Protocol

Selective Mono-Boc Protection of Symmetrical Diamines via Mono-Protonation This protocol leverages the sequential addition of HCl and Boc₂O to create a self-validating equilibrium where the dominant species is the mono-protonated diamine, effectively masking one nucleophilic center[2].

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a solution of 50% aqueous methanol (v/v).

  • Equilibration: Dissolve the symmetrical diamine (1.0 equiv, e.g., 10 mmol) in the aqueous methanol at 0 °C.

  • Mono-Protonation: Slowly add 1.0 N HCl (1.0 equiv, 10 mL) dropwise over 15 minutes. Stir for 30 minutes to ensure full thermodynamic equilibrium.

    • Causality: This generates a mixture where the mono-HCl salt is the dominant species, chemically desensitizing one amine group and preventing di-Boc formation[2].

  • Acylation: Dissolve Boc₂O (1.0 equiv, 10 mmol) in a minimal amount of methanol and add dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Stir the mixture for 1 hour at 0 °C, then allow it to warm to room temperature for an additional 2 hours.

  • Self-Validating Purification (Critical Step): Evaporate the methanol under reduced pressure. Wash the remaining acidic aqueous layer with diethyl ether (2 x 20 mL).

    • Validation Checkpoint: Because the target mono-Boc product is still protonated (as an HCl salt), it remains in the aqueous layer. The unwanted di-Boc side product is highly non-polar and will be entirely removed by the ether wash. If your ether wash contains significant mass upon evaporation, over-protection occurred, but your aqueous layer remains pure.

  • Free-Basing & Extraction: Adjust the aqueous phase to pH > 12 using 2.0 M NaOH to liberate the free amine. Extract the aqueous layer with dichloromethane (3 x 20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the pure mono-Boc diamine.

Section 4: Mechanistic Workflow Visualization

The following diagram maps the divergent chemical pathways during diamine protection, highlighting how specific reagents trigger either the target workflow or detrimental side reactions.

Workflow of diamine mono-Boc protection versus common side reaction pathways.

References

  • Selective Mono‐BOC Protection of Diamines Source: Synthetic Communications (Taylor & Francis) URL:[Link]

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof Source: Journal of the Mexican Chemical Society (SciELO) URL:[Link]

  • Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols Source: ResearchGate / Journal of Organic Chemistry URL:[Link]

Sources

Technical Support Center: Challenges in the Purification of Diastereomeric Cyclobutane Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of diastereomeric cyclobutane compounds. The unique structural constraints and subtle stereochemical differences of these molecules often present significant separation challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of diastereomeric cyclobutane compounds in a question-and-answer format.

Chromatographic Separations

Question 1: Why am I seeing poor or no separation of my cyclobutane diastereomers using standard silica gel column chromatography?

Answer:

Poor separation of cyclobutane diastereomers on silica gel is a common issue stemming from their often very similar polarities.[1] The rigid, puckered nature of the cyclobutane ring can lead to minimal differences in how the diastereomers interact with the stationary phase.[1][2]

Potential Causes and Solutions:

  • Insufficiently Optimized Mobile Phase: The choice of eluent is critical. A single solvent system may not provide adequate resolution.

    • Recommendation: Employ a gradient elution or screen a variety of solvent systems with differing polarities and selectivities. For instance, switching from a standard hexane/ethyl acetate system to one containing dichloromethane, diethyl ether, or a small percentage of an alcohol like isopropanol can alter the interactions with the silica surface and improve separation.[3]

  • Overloading the Column: Exceeding the capacity of your column will lead to broad, overlapping peaks.

    • Recommendation: Reduce the amount of crude material loaded onto the column. A good rule of thumb is to load no more than 1-5% of the column's silica gel weight.

  • Similar Polarity of Diastereomers: In many cases, the functional groups on the diastereomers are oriented in a way that presents a very similar overall polarity to the stationary phase.

    • Recommendation: Consider derivatization to introduce a group that will create a larger difference in polarity between the diastereomers. For example, esterification or silylation of a hydroxyl group can significantly alter retention times.[4]

Question 2: My diastereomers are co-eluting in reverse-phase HPLC. What adjustments can I make?

Answer:

Co-elution in reverse-phase HPLC (RP-HPLC) indicates that the non-polar stationary phase (like C18) is not differentiating between the hydrophobicity of your cyclobutane diastereomers.[1]

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Change the Organic Modifier: If you are using acetonitrile, try methanol or vice versa. The different solvent properties can influence the interactions with your compounds and the stationary phase.

    • Adjust the Aqueous Component: Varying the pH of the aqueous portion of your mobile phase (if your compounds have ionizable groups) can dramatically alter retention and selectivity.

    • Utilize Additives: Small amounts of additives like trifluoroacetic acid (TFA) or formic acid can improve peak shape and sometimes enhance resolution.

  • Temperature Optimization: Temperature can affect the selectivity of a separation.

    • Recommendation: Try running the separation at both lower and higher temperatures (e.g., 15°C and 40°C) to see if it improves resolution. In some cases, increasing the temperature can lead to a reversal of elution order.

  • Consider a Different Stationary Phase: Not all C18 columns are the same.

    • Recommendation: Try a C18 column with a different bonding density or end-capping. Alternatively, a phenyl-hexyl or a polar-embedded phase might offer different selectivity.

Question 3: I suspect on-column epimerization of my cyclobutane derivative. How can I confirm this and prevent it?

Answer:

On-column epimerization can occur if your cyclobutane has an acidic or basic proton adjacent to a stereocenter and is exposed to an acidic or basic environment on the stationary phase or in the mobile phase.

Confirmation and Prevention:

  • Confirmation:

    • Collect fractions across the peak and re-analyze them by NMR. If epimerization is occurring, you will see a mixture of diastereomers in what should be a pure fraction.

    • Inject a pure sample of one diastereomer and observe if a second peak corresponding to the other diastereomer appears.

  • Prevention:

    • Neutralize the Stationary Phase: For silica gel chromatography, you can add a small amount of a non-polar amine, like triethylamine (0.1-1%), to the mobile phase to neutralize acidic sites on the silica.

    • Use a Different Stationary Phase: Consider using a more inert stationary phase like alumina or a bonded phase.

    • Modify the Mobile Phase: Ensure your mobile phase is neutral or buffered to a pH where your compound is stable.

Crystallization-Based Separations

Question 4: I am struggling to separate my cyclobutane diastereomers by crystallization. What techniques can I try?

Answer:

Separating diastereomers by crystallization can be challenging, especially when they form solid solutions or co-crystallize.[5]

Strategies for Improving Crystallization:

  • Solvent Screening: The choice of solvent is paramount.

    • Recommendation: Systematically screen a wide range of solvents with varying polarities. A good starting point is to find a solvent in which your compound is sparingly soluble at room temperature but readily soluble when heated. Try solvent/anti-solvent combinations, such as dissolving your compound in a good solvent (e.g., dichloromethane) and slowly adding a poor solvent (e.g., hexane) until turbidity is observed.[5]

  • Seeding: Introducing a seed crystal of the desired pure diastereomer can promote its selective crystallization.[5]

    • Recommendation: If you have a small amount of one pure diastereomer, add a tiny crystal to a supersaturated solution of the mixture.

  • Fractional Crystallization: This involves repeated crystallization steps to enrich the mother liquor or the crystalline solid in one diastereomer.

  • Kinetic vs. Thermodynamic Control: The rate of cooling can influence which diastereomer crystallizes.[6]

    • Recommendation: Experiment with both slow cooling to favor thermodynamic equilibrium and rapid cooling (quenching) to potentially trap a kinetically favored product.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most effective chromatographic techniques for separating cyclobutane diastereomers?

A1: High-Performance Liquid Chromatography (HPLC) and Flash Chromatography are the most commonly used techniques.[1] Supercritical Fluid Chromatography (SFC) can also be highly effective, particularly for preparative scale separations, as it often provides better resolution and is faster than HPLC.[5] For volatile cyclobutane derivatives, Gas Chromatography (GC) can be an option.[1]

TechniqueStationary PhaseMobile PhaseBest For
Normal-Phase HPLC/Flash Silica Gel, AluminaNon-polar (e.g., Hexane/Ethyl Acetate)Less to moderately polar compounds[1]
Reverse-Phase HPLC C18, C8, Phenyl-HexylPolar (e.g., Acetonitrile/Water, Methanol/Water)Polar compounds[1]
Supercritical Fluid Chromatography (SFC) Chiral and AchiralSupercritical CO2 with co-solvents (e.g., Methanol)Preparative separations, thermally labile compounds

Q2: How can I use NMR spectroscopy to differentiate between my cyclobutane diastereomers?

A2: ¹H NMR spectroscopy is a powerful tool for distinguishing between cyclobutane diastereomers. The puckered, non-planar nature of the cyclobutane ring leads to distinct chemical shifts and coupling constants for the ring protons in different stereoisomers.[2][7]

  • Chemical Shifts: Protons in different stereochemical environments (axial vs. equatorial-like) will have different chemical shifts.

  • Coupling Constants (J-values): The magnitude of the vicinal coupling constants (³JHH) between adjacent protons on the cyclobutane ring is dependent on the dihedral angle between them. This can often be used to assign relative stereochemistry (cis vs. trans).[7][8]

  • Nuclear Overhauser Effect (nOe): nOe experiments (e.g., NOESY or ROESY) can be used to determine the spatial proximity of protons. An nOe enhancement between two protons indicates they are close in space, which can be invaluable for assigning stereochemistry.[8]

Q3: Is it necessary to use a chiral stationary phase (CSP) to separate diastereomers?

A3: No, it is not necessary to use a chiral stationary phase to separate diastereomers.[1][9] Diastereomers have different physical properties and can be separated using standard achiral chromatography.[1][9] Chiral chromatography is required for the separation of enantiomers.[9] However, if you have derivatized a racemic mixture with a chiral resolving agent to form diastereomers, you would then separate these diastereomers on an achiral column.[9][10]

Q4: Can derivatization help in the separation of challenging cyclobutane diastereomers?

A4: Yes, derivatization can be a very effective strategy. By converting a functional group (e.g., an alcohol or an amine) into a derivative (e.g., an ester or an amide), you can:

  • Increase the difference in polarity between the diastereomers, making them easier to separate by chromatography.[4]

  • Introduce a bulky group that can create greater conformational differences, which can also aid in separation.

  • Introduce a chromophore to facilitate detection by UV-Vis during HPLC analysis.[4]

Experimental Protocols

Protocol 1: General Procedure for Flash Chromatography Separation of Cyclobutane Diastereomers
  • Sample Preparation: Dissolve the crude mixture of cyclobutane diastereomers in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane).[1] Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.[1]

  • Loading the Sample: Pre-adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin elution with a non-polar mobile phase and gradually increase the polarity (gradient elution). For example, start with 100% hexane and gradually increase the percentage of ethyl acetate.

  • Fraction Collection: Collect small fractions and analyze them by Thin Layer Chromatography (TLC) or another appropriate analytical technique to determine which fractions contain the separated diastereomers.

  • Combine and Concentrate: Combine the pure fractions of each diastereomer and remove the solvent under reduced pressure.

Diagrams

Troubleshooting_Workflow start Poor Diastereomer Separation chromatography Chromatographic Issue? start->chromatography crystallization Crystallization Issue? start->crystallization co_elution Co-elution on Silica/C18 chromatography->co_elution Yes epimerization Suspected On-Column Epimerization chromatography->epimerization Yes co_crystallization Co-crystallization or No Crystals Form crystallization->co_crystallization Yes optimize_mp Optimize Mobile Phase (Gradient, Different Solvents) co_elution->optimize_mp change_sp Change Stationary Phase (e.g., Alumina, Phenyl-Hexyl) co_elution->change_sp derivatize Derivatize to Increase Polarity Difference co_elution->derivatize neutralize Neutralize Mobile Phase (e.g., add Triethylamine) epimerization->neutralize inert_sp Use Inert Stationary Phase epimerization->inert_sp solvent_screen Extensive Solvent Screening co_crystallization->solvent_screen seeding Use Seed Crystals co_crystallization->seeding cooling_rate Vary Cooling Rate (Kinetic vs. Thermodynamic) co_crystallization->cooling_rate

Caption: A troubleshooting workflow for poor separation of cyclobutane diastereomers.

References

  • Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. Proc. Indian Acad. Sci. (Chem. Sci.), Vol. 107, No. 1, February 1995, pp. 43-49. Available at: [Link]

  • Diastereomers and H-NMR - Chemistry Stack Exchange. Available at: [Link]

  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent - Gavin Publishers. Available at: [Link]

  • NMR Spectroscopy of Cyclobutanes | Request PDF - ResearchGate. Available at: [Link]

  • NMR Spectroscopy of Cyclobutanes | Request PDF - ResearchGate. Available at: [Link]

  • Two-dimensional 1H NMR study of two cyclobutane type photodimers of thymidylyl-(3'----5')-thymidine - PubMed. Available at: [Link]

  • Separation of diastereomers by crystallization with seeding : r/OrganicChemistry - Reddit. Available at: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC. Available at: [Link]

  • How can we separate diastereomers of larger organic moiety? - ResearchGate. Available at: [Link]

  • Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference - PMC. Available at: [Link]

  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC. Available at: [Link]

  • Playing with Selectivity for Optimal Chiral Separation - LCGC International. Available at: [Link]

  • Chiral HPLC Separations - Phenomenex. Available at: [Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Help with separation of diastereomers. : r/CHROMATOGRAPHY - Reddit. Available at: [Link]

  • Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes | Organic Letters - ACS Publications. Available at: [Link]

  • Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions - Radboud Repository. Available at: [Link]

  • Dimeric Cyclobutane Formation Under Continuous Flow Conditions Using Organophotoredox‐Catalysed [2+2] Cycloaddition. Available at: [Link]

  • A biorenewable cyclobutane-containing building block synthesized from sorbic acid using photoenergy - PMC. Available at: [Link]

  • Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Dimeric cyclobutane formation under continuous flow conditions using organophotoredox catalysed [2+2]-cycloaddition - ChemRxiv. Available at: [Link]

Sources

Technical Support Center: Synthesis of tert-Butyl N-[3-(methylamino)cyclobutyl]carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of tert-butyl N-[3-(methylamino)cyclobutyl]carbamate . This molecule is a critical chiral intermediate in the synthesis of Janus kinase 1 (JAK1) inhibitors, most notably Abrocitinib [1].

Because the target active pharmaceutical ingredient (API) requires the strict cis-configuration, controlling the stereochemistry and impurity profile during the reductive amination of tert-butyl (3-oxocyclobutyl)carbamate is a major bottleneck. This guide provides mechanistic troubleshooting, validated protocols, and quantitative metrics to help you optimize your workflow.

Core Workflow & Mechanistic Pathway

The synthesis typically relies on the reductive amination of a cyclobutanone derivative with methylamine. Depending on the chosen methodology (chemical vs. biocatalytic), the reaction pathway diverges significantly, leading to distinct impurity profiles.

Pathway Ketone tert-butyl (3-oxocyclobutyl)carbamate (Starting Material) Imine Imine Intermediate Ketone->Imine + MeNH2 (Condensation) AlcImp 3-Hydroxycyclobutyl Impurity (Direct Reduction) Ketone->AlcImp Direct Reduction (NaBH(OAc)3) MeNH2 Methylamine (Reagent) CisTarget cis-Isomer (Target API Intermediate) Imine->CisTarget Hydride Attack (Biocatalytic RedAm) TransImp trans-Isomer (Stereo-Impurity) Imine->TransImp Hydride Attack (Chemical Reduction) DimerImp Dimerization Impurity (Over-alkylation) Imine->DimerImp + Secondary Amine (Side Reaction)

Reaction pathways illustrating the synthesis of cis-tert-butyl N-[3-(methylamino)cyclobutyl]carbamate.

Diagnostic FAQs & Troubleshooting

Q1: Why am I seeing a 1:1 mixture of cis and trans isomers, and how can I enrich the cis-isomer?

Causality: The cyclobutane ring is relatively flat. In standard chemical reductive amination, the hydride attack on the planar cyclobutyl imine lacks strong facial bias. The bulky Boc-amino group at C1 does not provide sufficient steric shielding to direct the hydride exclusively to one face, resulting in poor diastereoselectivity. Solution:

  • Biocatalytic Route: Transition to an engineered imine reductase (RedAm). Specific variants (e.g., SpRedAm-R3-V6) have been evolved to perfectly orient the imine in the active site, yielding >99:1 cis:trans selectivity [1].

  • Chemical Route: You cannot easily fix the reaction's inherent stereoselectivity. Instead, you must isolate the cis-isomer post-reaction via diastereomeric salt resolution using chiral acids (e.g., L-tartaric acid or dibenzoyl-D-tartaric acid) in ethanol.

Q2: My LC-MS shows a significant peak at M+H = 188. What is this, and how do I prevent it?

Causality: The target product has an M+H of 201. A mass of 188 corresponds to the tert-butyl (3-hydroxycyclobutyl)carbamate impurity. This occurs when the reducing agent (e.g., NaBH(OAc)3) attacks the starting ketone (M+H = 186) before it can fully condense with methylamine to form the imine [2]. Solution: Implement a pre-formation strategy . Do not add the reducing agent immediately. Stir the ketone, methylamine, and a Lewis acid (like Ti(OiPr)4) for 2–4 hours to drive imine formation to completion. Only add the hydride source after verifying ketone depletion via in-process controls (IPC).

Q3: I am detecting a high molecular weight impurity (M+H = 370). What causes this?

Causality: This is the bis-cyclobutyl amine dimer . It forms when the newly synthesized secondary amine (your target product) competes with methylamine to attack an unreacted imine intermediate. Solution: This is a second-order side reaction. To suppress it, maintain a significant stoichiometric excess of methylamine (typically 5.0 equivalents) and operate at higher solvent dilutions to favor the pseudo-first-order reaction with the primary amine.

Q4: How do I minimize Boc-deprotection during the reaction and workup?

Causality: The Boc protecting group is highly acid-sensitive. Using overly acidic conditions (e.g., strong HCl or TFA) to catalyze imine formation, or allowing the pH to drop during the aqueous quench, prematurely cleaves the Boc group, yielding 3-(methylamino)cyclobutan-1-amine (M+H = 101). Solution: Use weak, organic acids like acetic acid (AcOH) if catalysis is absolutely necessary. Always quench the reaction with saturated aqueous NaHCO3 to maintain a slightly basic pH (>7.5) during the organic extraction phase.

Quantitative Process Metrics

To benchmark your synthesis, compare your analytical results against the industry standards for different reductive amination strategies summarized below.

ParameterStandard Chemical Reduction (NaBH(OAc)3)Optimized Chemical (Ti(OiPr)4 Pre-formation)Biocatalytic Reduction (RedAm Enzyme) [1]
Ketone Conversion >95%>95%>99%
cis:trans Ratio ~1:1 to 1.5:1~2:1>99:1
Alcohol Impurity 10–15%<2%Not detected
Dimer Impurity 3–5%<1%Not detected
Isolated Yield (cis) 30–35% (after resolution)45–50% (after resolution)73% (direct extraction)

Validated Experimental Protocols

Every protocol must function as a self-validating system. Do not proceed to the next step without confirming the specified In-Process Control (IPC).

Protocol A: Optimized Chemical Reductive Amination (Pre-formation Strategy)

This protocol minimizes the alcohol and dimer impurities but still requires downstream stereochemical resolution.

  • Imine Formation: Charge a dry, nitrogen-purged reactor with tert-butyl (3-oxocyclobutyl)carbamate (1.0 eq) and anhydrous THF (10 mL/g).

  • Reagent Addition: Add methylamine (2.0 M solution in THF, 5.0 eq) followed by dropwise addition of Ti(OiPr)4 (1.2 eq).

  • Incubation: Stir at 25 °C for 4 hours.

    • IPC Check: Pull an aliquot, quench in NaHCO3, and analyze via GC/LC-MS. Proceed only when unreacted ketone is <2%.

  • Reduction: Cool the reactor to 0 °C. Portion-wise add NaBH(OAc)3 (1.5 eq) to control the exotherm [2].

  • Maturation: Stir for 12 hours, allowing the mixture to gradually warm to room temperature.

  • Workup: Quench carefully with saturated aqueous NaHCO3 (10 mL/g) to maintain basicity. Extract with EtOAc (3 × 10 mL/g). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Resolution: Dissolve the crude mixture in ethanol. Add L-tartaric acid (1.0 eq) and heat to reflux. Cool slowly to 0 °C to selectively crystallize the cis-isomer tartrate salt.

Protocol B: Biocatalytic Reductive Amination (Commercial Scale-Up)

Based on the Pfizer process for Abrocitinib, this protocol utilizes an engineered RedAm to achieve perfect diastereoselectivity without downstream resolution [1].

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer solution adjusted to pH 7.5.

  • Substrate Loading: Charge the reactor with tert-butyl (3-oxocyclobutyl)carbamate (1.0 eq, typically 50 g/L loading) and methylamine hydrochloride (2.0 eq).

  • Cofactor Recycling System: Add D-glucose (1.5 eq), glucose dehydrogenase (GDH, 1 g/L), and NADP+ (0.01 eq).

  • Biocatalyst Addition: Add the engineered reductive aminase (e.g., SpRedAm-R3-V6 cell-free extract, 2 g/L).

  • Reaction: Stir the biphasic or homogeneous mixture at 30 °C for 24 hours, maintaining pH 7.5 via automated titration with 1M NaOH.

    • IPC Check: Monitor ketone depletion via HPLC. Proceed to workup when conversion >99%.

  • Workup: Adjust the pH of the aqueous mixture to 10.0 using 1M NaOH to free-base the product. Extract with Methyl tert-butyl ether (MTBE).

  • Isolation: Concentrate the organic layer to yield the cis-isomer as a highly pure solid (>99.5% purity, >99:1 cis:trans).

References

  • Kumar, R., Karmilowicz, M. J., Burke, D., et al. "Biocatalytic reductive amination from discovery to commercial manufacturing applied to abrocitinib JAK1 inhibitor." Nature Catalysis, 4, 775–782 (2021). URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862 (1996). URL:[Link]

Technical Support Center: Troubleshooting Stereoselectivity in Cyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cyclobutane Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereocontrolled cyclobutane formation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and field-tested insights to empower you to overcome common challenges in achieving high stereoselectivity. This resource is structured in a question-and-answer format to directly address the specific issues you may encounter at the bench.

Frequently Asked Questions (FAQs)

Q1: I'm performing a photochemical [2+2] cycloaddition and getting a mixture of stereoisomers. What are the first parameters I should investigate?

When facing poor stereoselectivity in a photochemical [2+2] cycloaddition, the initial parameters to scrutinize are the reaction's concentration, temperature, and the choice of solvent. These factors can significantly influence the reaction's stereochemical outcome.

  • Concentration: Inadequate reaction time can result in incomplete conversion. It is crucial to monitor the reaction's progress using techniques like TLC or GC-MS. The concentration of the reactants also plays a pivotal role; overly dilute conditions may impede intermolecular reactions.

  • Temperature: Lowering the reaction temperature is often a beneficial strategy. At reduced temperatures, the energy difference between the diastereomeric transition states is amplified, which can favor the formation of the thermodynamically more stable diastereomer.[1]

  • Solvent: The polarity of the solvent can have a profound effect on the diastereoselectivity of the reaction. In some instances, a change in solvent can even lead to a reversal of selectivity. It is advisable to experiment with a range of solvents, from non-polar (e.g., hexanes, benzene) to polar (e.g., acetonitrile, water).

Q2: My thermal [2+2] cycloaddition is not stereospecific. What is the likely mechanistic reason, and how can I address it?

The lack of stereospecificity in a thermal [2+2] cycloaddition often points to a stepwise mechanism involving a diradical or zwitterionic intermediate, rather than a concerted process. The lifetime of this intermediate allows for bond rotation, which scrambles the stereochemical information of the starting materials.

To address this, you can employ several strategies:

  • Enhance Electronic Disparity: The reaction is often more efficient and selective between an electron-rich alkene and an electron-poor alkene. By introducing a strong electron-withdrawing group on one alkene and a strong electron-donating group on the other, you can promote a more concerted-like pathway.

  • Utilize a Lewis Acid: The introduction of a Lewis acid catalyst, such as TiCl₄, can coordinate to one of the reactants, lowering the LUMO energy and promoting a more concerted cycloaddition.[2][3] This can enforce a specific geometry in the transition state, leading to higher diastereoselectivity.

Q3: I am struggling with low enantioselectivity in my metal-catalyzed [2+2] cycloaddition. Where should I focus my optimization efforts?

Low enantioselectivity in a catalytic asymmetric reaction is a common challenge. A systematic approach to troubleshooting is essential.

  • Catalyst and Ligand Choice: In metal-catalyzed [2+2] cycloadditions, the selection of the catalyst and ligand is of utmost importance for controlling stereoselectivity. Chiral ligands are employed to induce high levels of enantioselectivity and diastereoselectivity. It is often necessary to screen a variety of chiral ligands to find the optimal match for your specific substrate.

  • Catalyst Integrity and Purity: Ensure the catalyst and all reagents are of high chemical and enantiomeric purity. Impurities can act as catalyst poisons or promote a non-selective background reaction. If you are preparing a chiral ligand-metal complex in-house, verify its purity and structural integrity using techniques like NMR spectroscopy.

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and the transition state energies of the two enantiomeric pathways. Screening a range of solvents with varying polarities and coordinating abilities is often beneficial.[4]

  • Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.[5]

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in a Photochemical [2+2] Cycloaddition

You are observing an undesirable ratio of diastereomers in your photochemical [2+2] cycloaddition. This troubleshooting workflow will guide you through a systematic process of optimization.

graph TD; A[Start: Poor Diastereoselectivity] --> B{Initial Parameter Check}; B --> C[Lower Reaction Temperature]; B --> D[Screen Solvents of Varying Polarity]; B --> E[Optimize Reactant Concentration]; C --> F{Re-evaluate Stereoselectivity}; D --> F; E --> F; F --> G{Diastereoselectivity Improved?}; G -- Yes --> H[End: Optimized Conditions Found]; G -- No --> I{Consider Substrate Modification}; I --> J[Introduce Bulky Steric Directing Groups]; I --> K[Utilize a Chiral Auxiliary]; J --> L{Re-evaluate Stereoselectivity}; K --> L; L --> M{Diastereoselectivity Improved?}; M -- Yes --> H; M -- No --> N[Consult Advanced Literature for Specific System]; Caption: Troubleshooting workflow for poor diastereoselectivity.

Detailed Steps:

  • Initial Parameter Check: As a first step, systematically vary the temperature, solvent, and concentration. It is recommended to change one parameter at a time to understand its specific effect.

  • Solvent Screening: The polarity of the solvent can significantly influence diastereoselectivity. For instance, switching from a polar solvent like acetonitrile to a non-polar one like hexanes can sometimes favor a different diastereomer.[1]

  • Substrate Modification: If optimizing reaction conditions is insufficient, consider modifying the substrates. Introducing a bulky substituent can sterically hinder one face of the alkene, directing the cycloaddition to the opposite face.

  • Chiral Auxiliaries: Attaching a chiral auxiliary to one of the starting materials can effectively control the stereochemical course of the cycloaddition. The auxiliary can then be removed in a subsequent step.

Issue 2: Low Enantioselectivity in a Lewis Acid-Catalyzed [2+2] Cycloaddition

You are attempting an enantioselective [2+2] cycloaddition using a chiral Lewis acid catalyst, but the enantiomeric excess (ee) of your product is low. This can be due to a number of factors, including an inefficient catalyst, a competing background reaction, or a mismatch between the catalyst and the substrates.

graph TD; A[Start: Low Enantiomeric Excess] --> B{Verify Catalyst & Reagents}; B --> C[Confirm Purity of Chiral Ligand]; B --> D[Ensure Anhydrous Conditions]; C --> E{Re-evaluate Enantioselectivity}; D --> E; E --> F{Is there a Background Uncatalyzed Reaction?}; F -- Yes --> G[Lower Reaction Temperature]; F -- No --> H{Optimize Catalyst System}; G --> I{Re-evaluate Enantioselectivity}; H --> J[Screen Different Chiral Ligands]; H --> K[Vary Lewis Acid Metal Center]; J --> I; K --> I; I --> L{Enantioselectivity Improved?}; L -- Yes --> M[End: Optimized Conditions Found]; L -- No --> N[Consider a Dual-Catalysis Approach]; Caption: Troubleshooting workflow for low enantioselectivity.

Detailed Steps:

  • Verify Catalyst and Reagents: The first step in troubleshooting low enantioselectivity is to ensure the purity and integrity of your catalyst and all starting materials.[4]

  • Address Background Reaction: A common issue is a non-catalyzed background reaction that produces a racemic product. Lowering the reaction temperature can often slow down this background reaction more than the catalyzed one, thus improving the ee.[5]

  • Optimize Catalyst System: If a background reaction is not the issue, the catalyst system itself needs optimization. This involves screening different chiral ligands and potentially different Lewis acidic metal centers.

  • Dual-Catalysis Approach: For challenging systems, a dual-catalysis approach can be effective. This involves using a photocatalyst to generate the reactive intermediate and a separate chiral Lewis acid to control the stereochemistry. This can help to eliminate the racemic background reaction.[6]

Experimental Protocols

Protocol 1: General Procedure for a Photochemical [2+2] Cycloaddition

This protocol provides a general method for a photochemical [2+2] cycloaddition between an alkene and a maleimide derivative.[7][8]

Materials:

  • Alkene (2.0 equivalents)

  • N-Alkyl Maleimide (1.0 equivalent)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Quartz or Pyrex reaction vessel with a stir bar

  • UVA LED lamp (e.g., 370 nm)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glass vial, combine the alkene (0.40 mmol, 2.0 equiv.) and the maleimide (0.20 mmol, 1.0 equiv.).

  • Add anhydrous CH₂Cl₂ (2.0 mL).

  • Seal the vial with a rubber septum and purge with argon for 15-20 minutes.

  • Place the reaction mixture under a UVA LED lamp (370 nm) and stir vigorously for 16-70 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Lewis Acid-Catalyzed [2+2] Cycloaddition of a Ketene with an Alkene

This protocol describes a general procedure for the Lewis acid-promoted [2+2] cycloaddition of a ketene (generated in situ) with an alkene.[9]

Materials:

  • Diphenylacetyl chloride (1.0 equiv.)

  • Cyclopentene (1.2 equiv.)

  • Triethylamine (1.1 equiv.)

  • Ethylaluminum dichloride (1.8 M in toluene, 1.1 equiv.)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Dry ice/acetone bath

Procedure:

  • To an oven-dried three-neck round-bottom flask under an argon atmosphere, add diphenylacetyl chloride (1.0 equiv.) and anhydrous CH₂Cl₂.

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Add triethylamine (1.1 equiv.) dropwise. A yellow color and a white precipitate should form.

  • Add cyclopentene (1.2 equiv.).

  • In a separate oven-dried flask, prepare a solution of ethylaluminum dichloride (1.1 equiv.) in anhydrous CH₂Cl₂.

  • Add the ethylaluminum dichloride solution dropwise to the reaction mixture over 50 minutes, maintaining the temperature at -78 °C.

  • Stir the reaction for an additional hour at -78 °C.

  • Quench the reaction by adding triethylamine, followed by deionized water.

  • Allow the reaction to warm to room temperature.

  • Perform an aqueous workup and purify the product by recrystallization or column chromatography.

Data Presentation

Table 1: Effect of Solvent on the Diastereoselectivity of a Photochemical [2+2] Cycloaddition

EntrySolventDiastereomeric Ratio (dr)
1Hexane90:10
2Toluene85:15
3Dichloromethane70:30
4Acetonitrile55:45
5Methanol40:60

Note: Data is representative and will vary depending on the specific reaction. This table illustrates how solvent polarity can significantly impact the diastereomeric ratio. A clear trend from non-polar to polar solvents is often observed, although the optimal solvent must be determined empirically for each specific reaction.

References

  • Crimmins, M. T.; Choy, A. L. Solvent Effects on Diastereoselective Intramolecular [2 + 2] Photocycloadditions: Reversal of Selectivity through Intramolecular Hydrogen Bonding. J. Am. Chem. Soc.1997 , 119, 10237–10238. [Link]

  • Di Grandi, M. J. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules2013 , 18, 15541-15591. [Link]

  • Bach, T. Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chem. Rev.2016 , 116, 9748-9815. [Link]

  • Reddy, D. S. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Org. Lett.2021 , 23, 8863-8867. [Link]

  • Al-zayadi, A. A. Theoretical Study for the [2+2] Cycloaddition Reaction Mechanism of Ketenes and their Derivatives. Orient. J. Chem.2018 , 34, 2263-2271. [Link]

  • Sieburth, S. M. Solvent-Controlled Intramolecular [2+2] Photocycloadditions of α-Substituted Enones. J. Org. Chem.2008 , 73, 8634-8637. [Link]

  • Tang, W. Mechanism and Regioselectivity of Intramolecular [2+2] Cycloaddition of Ene–Ketenes: A DFT Study. J. Org. Chem.2017 , 82, 8639-8645. [Link]

  • Kokotos, G. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. J. Org. Chem.2020 , 85, 13248-13258. [Link]

  • Britton, R. Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit2000 . [Link]

  • Tang, W. Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G. Angew. Chem. Int. Ed.2012 , 51, 10589-10592. [Link]

  • Tanaka, K. Enantioselective [2 + 2 + 2] Cycloaddition Reaction of Isocyanates and Allenes Catalyzed by Nickel. J. Am. Chem. Soc.2010 , 132, 12797-12799. [Link]

  • Brown, M. K. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. Acc. Chem. Res.2023 , 56, 2235-2249. [Link]

  • Brown, M. K. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. Acc. Chem. Res.2023 , 56, 2235-2249. [Link]

  • Zhang, X. Computational Study of Iron-Catalyzed Intramolecular [2 + 2] Cycloaddition and Cycloisomerization of Enyne Acetates: Mechanism and Selectivity. J. Org. Chem.2023 , 88, 1888-1897. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • Bach, T. Enantioselective Lewis Acid Catalysis in Intramolecular [2 + 2] Photocycloaddition Reactions: A Mechanistic Comparison between Representative Coumarin and Enone Substrates. J. Am. Chem. Soc.2015 , 137, 4542-4551. [Link]

  • Yoon, T. P. A new catalyst for asymmetric [2+2] photocycloadditions. Nat. Catal.2021 , 4, 813-814. [Link]

  • Rück-Braun, K.; Kunz, H. Chiral Auxiliaries in Cycloadditions; Wiley-VCH, 2007. [Link]

  • Tuñón, I.; Williams, I. H. Solvent effects on the stereoselectivity of ketene–imine cycloaddition reactions. J. Chem. Soc., Perkin Trans. 21998 , 1929-1935. [Link]

  • Brown, M. K. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Org. Biomol. Chem.2024 , 22, 5336-5349. [Link]

  • Yoon, T. P. A Dual-Catalysis Approach to Enantioselective [2+2] Photocycloadditions Using Visible Light. Science2011 , 333, 320-323. [Link]

  • Barfield, M. Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. J. Org. Chem.2016 , 81, 8836-8842. [Link]

  • Last, A. M. A Simple [2 + 2] Photocycloaddition Reaction that Proceeds in an NMR Tube Illuminated by Daylight. J. Chem. Educ.2017 , 94, 1150-1153. [Link]

  • AK LECTURES. Photochemical (2+2) Cycloaddition Example. [Link]

  • Romo, D. A Catalytic, Enantioselective [2+2] Ketene Aldehyde Cycloaddition Reaction. Org. Lett.2007 , 9, 3213-3216. [Link]

  • de Meijere, A. Metal-Mediated and Metal-Catalyzed [2+2] Cycloadditions. In Metal-Catalyzed Cycloaddition Reactions; Wiley-VCH, 2004. [Link]

  • Nishijima, M. Diastereoselective [2+2] Photocycloaddition of Chiral Cyclic Enones with Olefins in Aqueous Media Using Surfactants. Molecules2011 , 16, 1024-1035. [Link]

  • Abraham, R. J. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magn. Reson. Chem.2011 , 49, 13-21. [Link]

  • Houk, K. N. Computational Studies on the Reactivity, Selectivity and Molecular Dynamics of Cycloaddition Reactions. eScholarship2017 . [Link]

  • Evans, D. A. New asymmetric Diels-Alder cycloaddition reactions. Chiral .alpha.,.beta.-unsaturated carboximides as practical chiral acrylate and crotonate dienophile synthons. J. Am. Chem. Soc.1988 , 110, 3560-3578. [Link]

  • DeKimpe, N. Thermal [2 + 2]-Cycloaddition of Ketenes with Chiral Enol Ethers: Route to Densely Substituted Cyclobutanones. Org. Lett.2016 , 18, 2942-2945. [Link]

  • Amatore, M.; Aubert, C. Recent advances in [2+2+2] cycloaddition reactions. Chem. Soc. Rev.2015 , 44, 3139-3168. [Link]

  • Zhang, J. Catalytic strategy for [2 + 2 + 2] cycloaddition in this work. Nat. Commun.2021 , 12, 5678. [Link]

  • Hsung, R. P. [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives. Org. Lett.2005 , 7, 4341-4344. [Link]

  • Doc Brown's Chemistry. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of ... [Link]

  • Rovis, T. Multi-component Cycloaddition Approaches in the Catalytic Asymmetric Synthesis of Alkaloid Targets. Chem. Soc. Rev.2008 , 37, 1118-1126. [Link]

  • Seebach, D. Asymmetric reactions_synthesis. [Link]

  • Brown, M. K. Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. Org. Synth.2016 , 93, 401-412. [Link]

  • Kozlowski, M. C. Machine Learning Prediction of Enantioselectivity in Asymmetric Catalysis from Small, Curated Datasets. ChemRxiv2020 . [Link]

  • Mettler Toledo. Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. [Link]

  • Cárdenas, J.; Gárcia, J. I.; Mayoral, J. A.; Salvatella, L. The (2 + 2) cycloaddition reaction between vinyl alcohol and tetracyanoethylene. A theoretical study of solvent and catalytic effects. J. Chem. Soc., Perkin Trans. 21996 , 1561-1566. [Link]

  • Wikipedia. Ketene. [Link]

Sources

Technical Support Center: Mild N-Boc Deprotection for Sensitive Substrates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-Boc deprotection. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the removal of the tert-butyloxycarbonyl (Boc) protecting group, particularly when working with sensitive substrates. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols for mild deprotection methods.

Frequently Asked Questions (FAQs)

Q1: My standard N-Boc deprotection with Trifluoroacetic Acid (TFA) is cleaving other acid-sensitive groups in my molecule. What's happening and what are my options?

This is a classic selectivity issue. The Boc group's lability to acid is the cornerstone of its use, but this can be a double-edged sword when other acid-sensitive functionalities, such as tert-butyl esters, acetals, or silyl ethers (e.g., TBS), are present.[1] Strong acids like TFA don't always differentiate between these groups, leading to undesired cleavage.

Your primary options are to switch to a milder deprotection method. These methods are designed to selectively remove the Boc group while preserving other acid-labile moieties. Some effective alternatives include:

  • Lewis Acids: Reagents like zinc bromide (ZnBr₂) or aluminum chloride (AlCl₃) can provide excellent selectivity.[2][3][4]

  • In situ HCl Generation: Using oxalyl chloride in methanol generates HCl in a controlled manner, offering a mild and efficient deprotection system.[2][5][6][7]

  • Aqueous Acids: For certain substrates, aqueous phosphoric acid can be a surprisingly gentle and effective choice.[1][2]

  • Thermal Methods: In the absence of any acid, the Boc group can be removed by heating, which is particularly useful for highly acid-sensitive molecules.[2][8]

Q2: I'm observing a byproduct with a +56 mass unit in my mass spectrometry analysis after deprotection. What is this, and how can I prevent it?

A +56 mass unit addition is a tell-tale sign of tert-butylation.[2] This common side reaction occurs when the tert-butyl cation, generated during the cleavage of the Boc group, alkylates a nucleophilic site on your substrate or product.[9][10] Electron-rich aromatic rings (like those in tryptophan), thiols (methionine), and guanidines are particularly susceptible to this side reaction.[2][10]

To prevent this, you should incorporate a "scavenger" into your reaction mixture. Scavengers are compounds that are more nucleophilic than your substrate and will preferentially trap the tert-butyl cation.[11] Common and effective scavengers include:

  • Trialkylsilanes: Triethylsilane (TES) or triisopropylsilane (TIS) are excellent choices as they reduce the tert-butyl cation.[1]

  • Thioanisole or Anisole: These aromatic compounds act as effective cation traps.[1][11]

  • Water: In some cases, even a small amount of water can act as a scavenger.[2]

Q3: My N-Boc deprotection is sluggish or incomplete. What are the likely causes?

Incomplete deprotection is a common hurdle. Several factors could be at play:

  • Insufficient Acid: The most frequent cause is an inadequate amount of acid, especially if your substrate contains basic functional groups (e.g., pyridine, imidazole) that can neutralize the acid.[12]

  • Reagent Quality: TFA is hygroscopic, and the presence of water can diminish its effective acidity, slowing the reaction.[12]

  • Reaction Conditions: The reaction time may be too short, or the temperature too low. While many deprotections proceed smoothly at room temperature, more challenging substrates might require longer reaction times or gentle heating.[1][12]

  • Steric Hindrance: A sterically hindered Boc group can be more difficult to remove and may necessitate harsher conditions.[12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete Deprotection Insufficient acid strength or stoichiometry.[1]Gradually increase the concentration or equivalents of the acid (e.g., TFA, HCl).[1]
Low reaction temperature or short duration.[1]If the reaction is slow at room temperature, try gentle heating (e.g., 40-50 °C).[1]
Inappropriate solvent choice.[1]Experiment with different solvents. For instance, HCl in methanol can be very effective.[1]
Side Product Formation (tert-butylation) Reactive tert-butyl cation intermediate.[9]Add a scavenger like triisopropylsilane (TIS), anisole, or thioanisole to the reaction mixture.[1][11]
Cleavage of Other Acid-Sensitive Groups Use of an overly strong acid like TFA.Switch to a milder deprotection method such as a Lewis acid (e.g., ZnBr₂, AlCl₃), oxalyl chloride in methanol, or aqueous phosphoric acid.[2][3][4][5][6][7]
Racemization of Chiral Centers Harsh acidic conditions or elevated temperatures.Employ milder conditions and lower temperatures. Lewis acid-mediated deprotections often preserve stereochemical integrity.[4]

Mild N-Boc Deprotection Protocols

Protocol 1: Deprotection using Oxalyl Chloride in Methanol

This method is well-suited for substrates with acid-sensitive functional groups.[5][6][7]

Materials:

  • N-Boc protected amine

  • Oxalyl chloride

  • Methanol

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the N-Boc protected amine in methanol (e.g., at a 0.1 M concentration).

  • At room temperature, add oxalyl chloride (typically 3 equivalents) dropwise to the solution.[5][6][7]

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[1][5][6][7]

  • Once complete, carefully quench the reaction by adding saturated sodium bicarbonate solution until gas evolution stops.[1]

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected amine.[1]

Protocol 2: Lewis Acid-Mediated Deprotection with Aluminum Chloride (AlCl₃)

This method demonstrates high chemoselectivity and is effective for a variety of primary and secondary amines while preserving other sensitive groups.[3][4]

Materials:

  • N-Boc protected amine

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the N-Boc protected substrate in anhydrous CH₂Cl₂ under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add AlCl₃ (typically 1.5-2 equivalents) portion-wise.

  • Stir the reaction mixture at 0°C to room temperature, monitoring by TLC.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Extract the product with CH₂Cl₂, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The product can be further purified by column chromatography.[4]

Protocol 3: Thermal Deprotection in Continuous Flow

This acid-free method is ideal for substrates that are highly sensitive to acidic conditions.[8][13]

Materials:

  • N-Boc protected amine

  • A suitable high-boiling solvent (e.g., methanol or trifluoroethanol)

  • Continuous flow reactor system

Procedure:

  • Prepare a solution of the N-Boc protected amine in the chosen solvent.

  • Pump the solution through a heated flow reactor at a defined flow rate to achieve the desired residence time. The temperature is typically maintained between 120-240 °C.[8]

  • Collect the eluent from the reactor.

  • Remove the solvent under reduced pressure to yield the deprotected amine.[8]

Decision-Making Workflow for N-Boc Deprotection

The following diagram illustrates a logical approach to selecting the appropriate deprotection strategy based on the nature of your substrate.

Deprotection_Decision_Tree start Start: N-Boc Protected Substrate q1 Does the substrate have other acid-sensitive groups? start->q1 q2 Is tert-butylation a risk? (e.g., Trp, Met residues) q1->q2 Yes method_strong_acid Standard Strong Acid (e.g., TFA/DCM) q1->method_strong_acid No method_lewis_acid Lewis Acid (e.g., ZnBr2, AlCl3) q1->method_lewis_acid Yes method_neutral Neutral/Thermal Conditions (e.g., Reflux in water, Flow Chemistry) q1->method_neutral Yes, highly sensitive method_mild_acid Mild Acidic Method (e.g., Oxalyl Chloride/MeOH, aq. H3PO4) q2->method_mild_acid No add_scavenger Add Scavenger (e.g., TIS, Anisole) q2->add_scavenger Yes add_scavenger->method_mild_acid

Caption: Decision tree for selecting an N-Boc deprotection method.

Mechanism of Acid-Catalyzed N-Boc Deprotection

Understanding the mechanism is key to troubleshooting. The process is initiated by the protonation of the carbamate's carbonyl oxygen.

Boc_Deprotection_Mechanism reactant R-NH-Boc N-Boc Protected Amine protonation Protonated Intermediate R-NH-C(=O+H)-O-tBu reactant->protonation + H+ fragmentation Carbamic Acid + t-Butyl Cation R-NH-COOH t-Bu+ protonation->fragmentation Fragmentation decarboxylation Deprotected Amine + CO2 R-NH2 CO2 fragmentation->decarboxylation Decarboxylation isobutene Isobutene (CH3)2C=CH2 fragmentation->isobutene - H+

Sources

Technical Support Center: Navigating Ring Strain in Cyclobutane Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for managing ring strain during cyclobutane functionalization. This resource is designed for researchers, scientists, and drug development professionals who are working with these unique and valuable scaffolds. The inherent ring strain of cyclobutanes, estimated to be around 26.3 kcal/mol, presents both a synthetic opportunity and a significant challenge.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of cyclobutane chemistry and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is functionalizing cyclobutanes so challenging compared to other cycloalkanes?

A1: The primary challenge stems from the significant ring strain within the four-membered ring. This strain arises from two main factors:

  • Angle Strain: The ideal sp³ bond angle is 109.5°, but the internal angles of a puckered cyclobutane are around 88°. This deviation leads to significant angle strain.[1][2]

  • Torsional Strain: Although cyclobutane adopts a puckered "butterfly" conformation to alleviate some eclipsing interactions, torsional strain still contributes to its overall instability.[1]

This inherent strain makes the C-C bonds susceptible to cleavage, leading to undesired ring-opening reactions during functionalization.[4][5] Furthermore, the C-H bonds on a cyclobutane ring have a higher degree of 's' character, making them stronger and often less reactive towards certain C-H functionalization strategies.[6]

Q2: What are the most common undesired side reactions when functionalizing cyclobutanes?

A2: The most prevalent side reaction is ring-opening , which can be initiated by various reagents and conditions, including Lewis acids, nucleophiles, and even some catalytic systems.[4][5] Other common issues include:

  • Lack of regioselectivity: Achieving substitution at the desired position (e.g., C1 vs. C3) can be difficult to control.[6]

  • Lack of stereoselectivity: Controlling the formation of cis vs. trans isomers is a frequent challenge.[6][7]

  • Rearrangements: Under certain conditions, the cyclobutane ring can undergo rearrangements to form more stable structures.

Q3: Are there general strategies to mitigate ring strain-induced reactivity?

A3: Yes, several strategies can be employed:

  • Catalyst Selection: Judicious choice of catalyst and ligands is crucial. For example, rhodium(II) catalysts have shown remarkable ability to control both regioselectivity and stereoselectivity in C-H functionalization reactions of cyclobutanes.[6][8] Similarly, palladium-catalyzed methods with specific ligands can direct functionalization to specific positions.[9][10]

  • Photoredox Catalysis: Visible-light mediated photoredox catalysis offers a mild approach for various cyclobutane functionalizations, often proceeding under conditions that minimize undesired thermal side reactions like ring-opening.[11][12]

  • Directing Groups: The use of directing groups can effectively control the site of functionalization by coordinating to the catalyst and bringing it into proximity of the target C-H bond.[6][10][13]

  • Low Temperatures: Running reactions at lower temperatures can often disfavor high-energy pathways like ring-opening.

Troubleshooting Guides

Problem 1: My C-H functionalization reaction is resulting in a mixture of regioisomers (e.g., 1,2- vs. 1,3-disubstituted products).

Possible Causes & Solutions:

  • Cause: The catalyst system lacks sufficient selectivity to differentiate between the various C-H bonds on the cyclobutane ring. This is a common issue due to the subtle differences in the electronic and steric environments of the C-H bonds.[6]

  • Solution 1: Catalyst Modification. The choice of catalyst is paramount for controlling regioselectivity. For rhodium-catalyzed C-H insertion reactions, switching the ligand framework can dramatically alter the outcome. For instance, different rhodium(II) catalysts can selectively favor the formation of 1,1-disubstituted or cis-1,3-disubstituted cyclobutanes.[6]

  • Solution 2: Employ a Directing Group. If your substrate allows, installing a directing group can provide excellent regiocontrol. The directing group positions the catalyst at a specific C-H bond, overriding the inherent reactivity of the substrate.[10][13]

  • Solution 3: Substrate Modification. Altering the steric or electronic nature of the substituents already on the cyclobutane ring can influence the regioselectivity of the reaction.

Problem 2: My reaction is yielding the undesired stereoisomer (e.g., trans instead of cis).

Possible Causes & Solutions:

  • Cause: The transition state leading to the undesired isomer is energetically favored under your current reaction conditions. The puckered nature of the cyclobutane ring means that substituents can occupy pseudo-axial and pseudo-equatorial positions, influencing the trajectory of incoming reagents.

  • Solution 1: Catalyst and Ligand Screening. As with regioselectivity, the catalyst and its associated ligands play a critical role in determining stereochemical outcomes. For palladium-catalyzed C-H functionalization, the use of specific chiral ligands can induce high levels of enantioselectivity and diastereoselectivity.[9] A thorough screening of catalysts and ligands is often necessary.

  • Solution 2: Solvent Effects. The polarity and coordinating ability of the solvent can influence the reaction's transition state geometry. Experiment with a range of solvents to see if the diastereomeric ratio can be improved.

  • Solution 3: Temperature Optimization. Lowering the reaction temperature can increase the energy difference between the diastereomeric transition states, often leading to improved selectivity.

Problem 3: The major product of my reaction is a ring-opened species.

Possible Causes & Solutions:

  • Cause: The reaction conditions are too harsh, or the reagents are promoting the cleavage of the strained C-C bonds of the cyclobutane ring. Donor-acceptor cyclobutanes are particularly susceptible to ring-opening by nucleophiles or Lewis acids.[4]

  • Solution 1: Milder Reaction Conditions. Explore alternative methods that proceed under milder conditions. For example, photoredox catalysis often allows for transformations at room temperature without the need for strong acids or bases.[11]

  • Solution 2: Avoid Strong Lewis Acids. If your reaction involves a Lewis acid, consider screening weaker Lewis acids or reducing the stoichiometry. In some cases, a Brønsted acid might be a suitable, less aggressive alternative.

  • Solution 3: Protecting Groups. If a functional group on your substrate is facilitating the ring-opening (e.g., an electron-donating group in a donor-acceptor system), consider protecting it to modulate its electronic properties during the critical step.[14]

Experimental Protocols

Protocol 1: General Procedure for Rhodium(II)-Catalyzed C-H Functionalization of an Arylcyclobutane

This protocol is adapted from the work of H. M. L. Davies and co-workers and provides a starting point for optimizing regioselective C-H functionalization.[6]

  • To a solution of the arylcyclobutane (3.0 equivalents) and the rhodium(II) catalyst (1.0 mol %) in a suitable solvent (e.g., dichloromethane) at room temperature, add a solution of the diazo compound (1.0 equivalent) in the same solvent dropwise over a period of 3 hours.

  • Allow the reaction mixture to stir for an additional 2 hours after the addition is complete.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired functionalized cyclobutane.

Table 1: Catalyst Selection for Regiodivergent C-H Functionalization

Desired ProductRecommended Catalyst
1,1-disubstitutedRh₂(S-PTAD)₄
cis-1,3-disubstitutedRh₂(S-TCPTAD)₄

Data adapted from reference[6].

Visualizing Reaction Pathways

ring_opening_vs_functionalization cluster_0 Reaction Conditions Harsh Conditions Harsh Conditions Ring-Opened Product Ring-Opened Product Harsh Conditions->Ring-Opened Product Mild Conditions Mild Conditions Desired Functionalized Product Desired Functionalized Product Mild Conditions->Desired Functionalized Product Cyclobutane Substrate Cyclobutane Substrate Cyclobutane Substrate->Desired Functionalized Product Controlled Functionalization Cyclobutane Substrate->Ring-Opened Product Uncontrolled Ring-Opening

Caption: Decision pathway for cyclobutane functionalization.

References

  • Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes. Chem Sci. [Link]

  • Ring-Opening Reactions of Donor–Acceptor Cyclobutanes with Electron-Rich Arenes, Thiols, and Selenols. Organic Letters. [Link]

  • The Functionalization of N-cyclobutylanilines under Photoredox Catalysis. University of South Florida Scholar Commons. [Link]

  • Transition‐metal‐catalyzed C−H functionalization of cyclobutanes. ResearchGate. [Link]

  • Photoredox‐Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition–Polar Cyclization Cascade. Angewandte Chemie International Edition. [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Current Medicinal Chemistry. [Link]

  • Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides: modular access to functionalized cyclobutenes. Chemical Science. [Link]

  • Lewis Acid-Catalyzed Ring-Opening Reaction of Bicyclobutanes (BCBs) for the Highly Selective Synthesis of 1,1,3-Trisubstituted Cyclobutanes. Organic Letters. [Link]

  • Reactions of Cyclopropane and Cyclobutane. Pharmaguideline. [Link]

  • Cyclobutene Ring Opening Reactions. ResearchGate. [Link]

  • Recent advances in the total synthesis of cyclobutane-containing natural products. Organic & Biomolecular Chemistry. [Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. [Link]

  • Photoredox 1,4-Hydroxysulfonylation of Methylenecyclobutane via Carbon-Radical-Mediated β-Scission of Cyclobutane. Organic Letters. [Link]

  • Transition-Metal-Catalyzed, Coordination-Assisted Functionalization of Nonactivated C(sp3)–H Bonds. Chemical Reviews. [Link]

  • Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[1][1]-rearrangement cascade. Chemical Science. [Link]

  • Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Journal of the American Chemical Society. [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Semantic Scholar. [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal. [Link]

  • Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives. Chemical Science. [Link]

  • On the ring-opening of substituted cyclobutene to benzocyclobutene: analysis of π delocalization, hyperconjugation, and ring strain. Physical Chemistry Chemical Physics. [Link]

  • a) Examples of prior art of cyclobutane C−H functionalization used in... ResearchGate. [Link]

  • Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]

  • Calculation of Ring Strain In Cycloalkanes. Master Organic Chemistry. [Link]

  • Transannular C–H functionalization of cycloalkane carboxylic acids. Axial. [Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. PMC. [Link]

  • Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. Baran Lab. [Link]

  • Metallacyclobutane Complexes of the Group Eight Transition Metals: Synthesis, Characterizations, and Chemistry. Chemical Reviews. [Link]

  • Studies Toward The Stereocontrolled Synthesis Of Cyclobutane Derivatives. ScholarWorks. [Link]

  • Tandem Wittig Reaction–Ring Contraction of Cyclobutanes: A Route to Functionalized Cyclopropanecarbaldehydes. ResearchGate. [Link]

  • Harnessing ring strain to drive the classically forbidden thermal [2+2] addition of cycloalkenes. RSC Blogs. [Link]

  • Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Preprints.org. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

  • High Resolution Infrared Spectroscopy of Cyclobutane: A Study of Vibrational Mode Coupling Involving Large Amplitude, Low Frequency Modes. ResearchGate. [Link]

  • THEORETICAL AND MICROWAVE SPECTROSCOPIC CHARACTERIZATION OF CYCLOBUTENONE. IDEALS. [Link]

  • Comparing Models for Measuring Ring Strain of Common Cycloalkanes. Knowledge Box. [Link]

Sources

Technical Support Center: The Influence of Reaction Temperature on Carbamate Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical role of temperature in carbamate formation. Understanding and controlling reaction temperature is paramount for achieving desired product yields, minimizing impurities, and ensuring reproducible results.

The Crucial Balance: Kinetics vs. Thermodynamics in Carbamate Formation

The formation of carbamates, particularly from the reaction of amines with carbon dioxide or its derivatives, is a thermally sensitive process. The reaction temperature dictates a delicate balance between reaction rate (kinetics) and chemical equilibrium (thermodynamics).

Generally, an increase in temperature raises the kinetic energy of reactant molecules, leading to more frequent and energetic collisions. This often translates to a faster rate of product formation.[1] However, carbamate formation is typically an exothermic process, meaning it releases heat.[2] According to Le Chatelier's principle, increasing the temperature of an exothermic reaction will shift the equilibrium towards the reactants, thereby decreasing the overall yield of the carbamate product. Lower temperatures, conversely, favor the thermodynamic stability of the carbamate.[3][4]

This interplay creates an optimal temperature window for most carbamate synthesis protocols. Operating below this window may result in a sluggish or incomplete reaction, while exceeding it can lead to reduced yields and the formation of unwanted byproducts.[2]

Troubleshooting Guide: Common Temperature-Related Issues in Carbamate Synthesis

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Issue 1: Low or No Product Yield

Question: My reaction is sluggish, and I'm observing a very low yield of my desired carbamate. Could temperature be the culprit?

Answer: Yes, insufficient thermal energy is a common reason for slow or stalled carbamate synthesis.

  • Possible Cause: The reaction temperature is too low to overcome the activation energy barrier. Even reactions described as occurring at "room temperature" may require gentle heating, especially when dealing with less reactive starting materials.[2]

  • Troubleshooting Steps:

    • Consult the Literature: First, meticulously review the established protocol for the recommended temperature range.

    • Incremental Temperature Increase: If no specific temperature is provided, consider a cautious, stepwise increase in temperature (e.g., in 5-10°C increments).[2]

    • Reaction Monitoring: Closely monitor the reaction's progress using appropriate analytical techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) after each temperature adjustment.

    • Consider a Different Solvent: If higher temperatures are required for the reaction to proceed but lead to byproduct formation, you may need to select a solvent in which your product has higher solubility at a lower temperature.[2]

Issue 2: Significant Byproduct Formation

Question: My final product is contaminated with significant impurities. How can temperature contribute to this?

Answer: Inappropriate temperature control is a frequent cause of byproduct formation in carbamate synthesis.

  • Possible Cause 1: Reaction Temperature is Too High. Elevated temperatures can provide enough energy to overcome the activation barriers for alternative reaction pathways, leading to the formation of undesired products.[2] Furthermore, high temperatures can cause the decomposition of reactants, intermediates, or even the final carbamate product itself.[2] For instance, some carbamates can undergo thermal decomposition at temperatures between 200-400°C, but side reactions can occur at much lower temperatures depending on the specific molecules and conditions.[2]

  • Possible Cause 2: Inadequate Heat Dissipation in Exothermic Reactions. The formation of carbamates, especially from isocyanates or the direct reaction of amines with CO2, can be highly exothermic.[2] If the heat generated is not efficiently removed, the internal reaction temperature can rise significantly above the set temperature of your heating or cooling bath, leading to byproduct formation.[2]

  • Troubleshooting Steps:

    • Gradual Temperature Decrease: Systematically lower the reaction temperature in 5-10°C increments and analyze the impact on product purity.[2]

    • Efficient Stirring and Slow Addition: For exothermic reactions, ensure vigorous stirring to promote even heat distribution. Consider adding reagents dropwise or in portions to control the rate of heat evolution.[2]

    • Utilize a Cooling Bath: For highly exothermic reactions or when working with thermally sensitive compounds, using a cooling bath (e.g., an ice-water or ice-salt bath) is crucial for maintaining a stable, low temperature.[2]

Issue 3: Unexpected Precipitation of Product

Question: My carbamate product is crashing out of the reaction mixture prematurely. Is this related to temperature?

Answer: Yes, unexpected precipitation is often linked to temperature-dependent solubility.

  • Possible Cause: Decreased Solubility at Lower Temperatures. The solubility of your carbamate product or reaction intermediates can be highly dependent on temperature. If the reaction is run at a temperature where the product has low solubility, it can precipitate out as it is formed.[2][5] This can sometimes halt the reaction by coating the surface of unreacted starting materials.[2]

  • Troubleshooting Steps:

    • Determine Solubility: If possible, determine the solubility of your product in the reaction solvent at various temperatures.

    • Solvent Selection: If a low reaction temperature is necessary for selectivity, choose a solvent in which your product is more soluble at that temperature.[2]

    • Adjust Reactant Concentration: High reactant concentrations can lead to the product exceeding its solubility limit as it forms. Consider running the reaction at a lower concentration.[2]

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for a new carbamate synthesis if the literature doesn't specify one?

A1: A prudent approach is to start at room temperature (around 20-25°C) and closely monitor the reaction for any signs of progress or an exotherm (heat release). If the reaction is slow, a gradual increase in temperature (e.g., to 40-50°C) can be attempted. For reactions involving potentially unstable reagents, starting at a lower temperature, such as 0°C, is a safer strategy.[2]

Q2: How does temperature affect the stability of carbamates?

A2: Carbamate stability is highly dependent on temperature. While many are stable at ambient temperatures, they can decompose at elevated temperatures. The decomposition temperature varies widely based on the carbamate's structure. For example, gas-phase thermolysis can occur around 400°C, while liquid-phase decomposition might happen between 200-300°C.[2] However, for more complex molecules, decomposition can occur at significantly lower temperatures.[2]

Q3: Can the order of reagent addition affect temperature control?

A3: Absolutely. For exothermic reactions, adding the more reactive reagent slowly to a well-stirred solution of the other reactants can help to manage the heat generated and maintain better temperature control.

Experimental Workflow & Data Summary

Workflow for Investigating Temperature Effects

The following diagram illustrates a logical workflow for systematically studying the influence of temperature on a carbamate formation reaction.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Optimization start Define Reaction Parameters (Amine, CO2 source, Solvent, Concentration) setup Prepare Identical Reaction Setups start->setup t1 Run Reaction at T1 (e.g., 25°C) setup->t1 Parallel Execution t2 Run Reaction at T2 (e.g., 40°C) setup->t2 Parallel Execution t3 Run Reaction at T3 (e.g., 60°C) setup->t3 Parallel Execution monitor Monitor Reactions Over Time (TLC, LC-MS, NMR) t1->monitor t2->monitor t3->monitor analyze Analyze Yield and Purity (e.g., HPLC, NMR) monitor->analyze compare Compare Results Across Temperatures analyze->compare optimize Identify Optimal Temperature compare->optimize end Optimized Protocol optimize->end

Caption: Workflow for Temperature Optimization in Carbamate Synthesis.

Table: General Impact of Temperature on Carbamate Formation
ParameterEffect of Increasing TemperatureRationale & Key Considerations
Reaction Rate Generally IncreasesIncreased kinetic energy leads to more frequent and effective molecular collisions.[1]
Equilibrium Yield Generally DecreasesCarbamate formation is typically exothermic; higher temperatures shift the equilibrium towards reactants.[3][4]
Product Stability DecreasesHigher temperatures can lead to thermal decomposition of the carbamate product.[2]
Byproduct Formation Potentially IncreasesAlternative reaction pathways with higher activation energies may become accessible.[2]
Solubility Generally IncreasesMost solids become more soluble at higher temperatures, which can prevent premature precipitation.[2]

References

  • Rhule, S. (n.d.). Effect of Temperature on Amine-CO2 Reaction Kinetics. Retrieved from [Link]

  • Varghese, R. J., et al. (2024). Effect of Temperature on CO 2 Adsorption onto Amine-Functionalized KIT-6 Adsorbents. Gels, 10(7), 481.
  • Dasetty, S., et al. (2022).
  • Vrbova, V., Kim, I., & Svendsen, H. F. (n.d.). Effect of temperature on carbamate stability constants for amines. SINTEF.
  • Bellona Foundation. (2009, September 15). Amines Used in CO2 Capture.
  • The University of Texas at Austin. (n.d.). Thermal Degradation and Corrosion of Amines for CO2 Capture.
  • Pimple, S. Y., & Mondal, M. K. (2025). Experimental and Speciation Analysis of Biphasic TETA/TMEDA Blend for CO2 Capture. Chemical Engineering & Technology.
  • (n.d.). Thermodynamic analysis of carbamate formation and carbon dioxide absorption in N-methylaminoethanol solution. IDEAS/RePEc.
  • McCann, N. (2011). An equilibrium study of carbamate formation relevant to post combustion capture of CO₂. Open Research Newcastle.
  • Gupta, M., & Svendsen, H. F. (2017). Modeling temperature dependent and absolute carbamate stability constants of amines for CO2 capture. The Journal of Physical Chemistry B, 121(42), 9944-9958.
  • McCann, N., Maeder, M., & Hasse, H. (2011). A calorimetric study of carbamate formation.
  • Conway, W., et al. (2009). Kinetics and Mechanism of Carbamate Formation from CO2(aq), Carbonate Species, and Monoethanolamine in Aqueous Solution. The Journal of Physical Chemistry A, 113(24), 6756-6763.
  • (n.d.). Effect of temperature on the formation of carbamate derivatives.
  • Gupta, M., & Svendsen, H. F. (2019). Understanding Carbamate Formation Reaction Thermochemistry of Amino Acids as Solvents for Postcombustion CO2 Capture. The Journal of Physical Chemistry B, 123(40), 8433-8447.
  • Ciftja, A. F., Hartono, A., & Svendsen, H. F. (2014). Experimental study on carbamate formation in the AMP–CO2–H2O system at different temperatures. Chemical Engineering Science, 109, 14-23.
  • Al-Mamoori, A., et al. (2021).
  • de Almeida, V. C., et al. (2021). Impact of Solvent on the Thermal Stability of Amines. ACS Sustainable Chemistry & Engineering, 9(33), 11181-11190.
  • Benamor, A., Ali, B. S., & Aroua, M. K. (2008). Kinetic of CO2 absorption and carbamate formation in aqueous solutions of diethanolamine. Korean Journal of Chemical Engineering, 25(3), 451-460.
  • Al-Dhamen, M. A., et al. (2022). Effects of Composition, Structure of Amine, Pressure and Temperature on CO2 Capture Efficiency and Corrosion of Carbon Steels Using Amine-based Solvents: a Review. Chemical Engineering Transactions, 95, 253-258.
  • Roosen, K. J., et al. (2021). Mechanistic insights into carbamate formation from CO 2 and amines: the role of guanidine–CO 2 adducts. Catalysis Science & Technology, 11(20), 6877-6886.
  • (2012, January 16).
  • BenchChem. (2025, December). Side reaction prevention in carbamate synthesis from (R)
  • (n.d.). Temperature dependence of the carbamate formation constant K1.
  • Dowson, G. R. M., et al. (2021). The application of amine-based materials for carbon capture and utilisation: an overarching view.
  • Belyakov, A. V., et al. (2020).
  • Sánta, B., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega, 8(49), 46831-46838.
  • (n.d.). Analysis method of ammonium carbamate aqueous solution and operation method of unreacted gas absorption tank.
  • Sánta, B., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega, 8(49), 46831-46838.
  • UreaKnowHow. (n.d.). Case Study: Influence of Steam Failure on Urea Synthesis Equipment Performance.

Sources

strategies to control cis/trans isomerism in cyclobutane synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Cyclobutane Synthesis Technical Support Center

As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the stereochemical unpredictability of cyclobutane rings. The fluxional nature of these four-membered rings makes cis/trans isomerism notoriously difficult to control and characterize[1]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you dictate diastereoselectivity in your cyclobutane syntheses.

Section 1: Mechanistic Workflows & Logical Relationships

Before troubleshooting specific experimental failures, it is critical to align your synthetic strategy with the inherent mechanistic pathways that govern stereocontrol.

Workflow A Target: Cyclobutane Core Identify Stereochemical Needs B Photochemical [2+2] Cycloaddition A->B C Catalytic / Organocatalytic Synthesis A->C D Direct UV Excitation (Singlet) Concerted Mechanism B->D Requires Kinetic Control (Preserves Alkene Geometry) E Photosensitized (Triplet) Diradical Mechanism B->E Requires Thermodynamic Control (Favors Trans-Isomer) F Rh(III) Catalysis (e.g., Alkylidenecyclopropanes) C->F High Substitution Needs G Organocatalysis (e.g., Squaramide Michael Addition) C->G Heteroatom Functionalization

Workflow for selecting cyclobutane synthesis strategies based on stereochemical targets.

Section 2: Troubleshooting Guides & FAQs

Q1: My starting materials are pure cis-alkenes, but my [2+2] photocycloaddition yields predominantly the trans-cyclobutane. Why is stereospecificity lost? Causality: This is a classic symptom of triplet-state photochemistry. When using a photosensitizer, the alkene undergoes intersystem crossing to a triplet state (T1), forming a 1,4-diradical intermediate upon reacting with the second alkene. The lifetime of this diradical is longer than the rate of single C-C bond rotation. To relieve steric strain, the intermediate rotates before spin inversion allows the final ring closure, thermodynamically favoring the trans-isomer[2]. Solution: To retain the cis-geometry, you must bypass the diradical intermediate. Switch to direct UV irradiation to access the singlet state (S1), which proceeds via a concerted, stereospecific [2+2] cycloaddition[2].

Mechanism GS Ground State Alkenes Exc Photochemical Excitation GS->Exc S1 Singlet State (S1) Concerted [2+2] Cycloaddition Exc->S1 Direct UV T1 Triplet State (T1) 1,4-Diradical Intermediate Exc->T1 Photosensitizer / ISC Cis Cis-Cyclobutane (Kinetic / Stereospecific) S1->Cis Rapid Ring Closure Rot Single Bond Rotation (Relieves Steric Strain) T1->Rot Lifetime > Rotation Rate T1->Cis Restricted Rotation Trans Trans-Cyclobutane (Thermodynamically Favored) Rot->Trans Spin Inversion & Closure

Mechanistic divergence in [2+2] photocycloadditions dictating cis/trans isomerism.

Q2: How can I force the formation of highly substituted cis-cyclobutanes using transition metal catalysis? Causality: Traditional [2+2] methods fail for highly substituted cyclobutanes due to extreme steric repulsion. However, Rh(III)-catalyzed C-C bond cleavage of alkylidenecyclopropanes bypasses direct cycloaddition entirely. The catalyst inserts into the strained ring, forming a rhodacycle intermediate. The stereochemistry is dictated by the reductive elimination step, which can be tuned by the solvent and ligand environment[3]. Solution: Utilize a Rh(III) catalyst with a fluorinated solvent like HFIP (hexafluoro-2-propanol). HFIP acts as a critical hydrogen-bonding donor that stabilizes the rhodacycle intermediate, facilitating a highly diastereoselective reductive elimination to the cyclobutane[3].

Q3: I am synthesizing a thio-cyclobutane for a drug scaffold. How do I control both enantioselectivity and diastereoselectivity simultaneously? Causality: Heteroatom-substituted cyclobutanes are highly prone to epimerization. A powerful alternative to cycloaddition is the sulfa-Michael addition of thiols to cyclobutenes. Solution: Employ a chiral cinchona squaramide bifunctional acid-base catalyst. The squaramide precisely coordinates both the nucleophilic thiol and the electrophilic cyclobutene via hydrogen bonding, locking the transition state to deliver the thio-cyclobutane with >95:5 diastereomeric ratio (dr) and up to 99.7:0.3 enantiomeric ratio (er).

Section 3: Quantitative Data Summary

The following table summarizes the expected stereochemical outcomes and efficiencies of various cyclobutane synthesis strategies based on recent field data.

Synthesis StrategyPrimary MechanismYield RangeDiastereoselectivity (dr)Enantiomeric Excess (ee)Key Advantage
Direct UV Photocycloaddition Singlet (Concerted)40–75%>90:10 (cis-retention)N/A (Requires chiral auxiliary)Preserves starting alkene geometry[2].
Sensitized Photocycloaddition Triplet (Diradical)60–95%>85:15 (trans-favored)N/AHigh yields for thermodynamically stable isomers[2].
Rh(III)-Catalyzed C-C Cleavage Rhodacycle Elimination35–85%Up to >20:1N/AAccess to highly substituted complex scaffolds[3].
Co(I)-Catalyzed[2+2] Metal-Templated50–90%>15:186–97%Broad alkyne/alkene compatibility[4].
Squaramide Organocatalysis Sulfa-Michael Addition80–99%>95:5Up to 99%Unprecedented dual control of dr and er.

Section 4: Self-Validating Experimental Protocols

Protocol A: Stereocontrolled Singlet-State [2+2] Photocycloaddition Objective: Synthesize a cis-cyclobutane while actively suppressing triplet-mediated trans-isomerization. Validation Checkpoint: The inclusion of a triplet quencher ensures that any observed product strictly arises from the concerted singlet pathway.

  • Preparation: In a flame-dried quartz reaction vessel, dissolve the cis-alkene substrate (1.0 equiv, 0.5 mmol) in degassed, anhydrous acetonitrile (0.05 M).

  • Quencher Addition (Self-Validation Step): Add piperylene (10 mol%) to the solution. Causality: Piperylene acts as a triplet quencher. If your reaction still yields trans-isomers after this addition, the issue is ground-state isomerization prior to excitation, not a diradical intermediate.

  • Irradiation: Irradiate the solution using a medium-pressure mercury lamp equipped with a Pyrex filter (λ > 280 nm) at -20°C to minimize thermal background reactions.

  • Monitoring: Monitor the reaction via GC-MS or 1H NMR. Note: Cyclobutane NMR spectra are famously erratic due to rapid ring flipping; rely on 2D NOESY to definitively assign cis vs trans geometry based on through-space interactions[1].

  • Workup: Once starting material is consumed, concentrate under reduced pressure and purify via flash chromatography.

Protocol B: Rh(III)-Catalyzed Diastereoselective Cyclobutane Synthesis Objective: Construct highly substituted cyclobutanes via C-C cleavage of alkylidenecyclopropanes[3]. Validation Checkpoint: Solvent screening confirms the necessity of HFIP for intermediate stabilization.

  • Catalyst Assembly: In a glovebox, combine [RhCp*Cl2]2 (5 mol%), Cu(OAc)2 (2.0 equiv, acts as an oxidant/additive), and the 2-aryl quinazolinone substrate (1.0 equiv, 0.2 mmol) in a sealed vial.

  • Solvent Addition: Add hexafluoro-2-propanol (HFIP) (2.0 mL). Causality: Do not substitute with standard alcohols like MeOH. HFIP's strong hydrogen-bond donating capability is strictly required to stabilize the rhodacycle for productive reductive elimination[3].

  • Substrate Addition: Inject the alkylidenecyclopropane (ACP) (1.5 equiv).

  • Reaction: Heat the mixture to 80°C for 12 hours under an inert atmosphere.

  • Isolation: Cool to room temperature, dilute with dichloromethane, filter through a short pad of Celite, and concentrate. Purify the highly substituted cyclobutane via silica gel chromatography.

Section 5: References

  • [2] Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews - ACS Publications. 2

  • [3] Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. Organic Letters - ACS Publications. 3

  • Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. RSC Advances.

  • [1] Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry - ACS Publications. 1

  • [4] Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. PMC - NIH. 4

Sources

Validation & Comparative

HPLC and GC-MS analysis of tert-butyl N-[3-(methylamino)cyclobutyl]carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Strategies for tert-butyl N-[3-(methylamino)cyclobutyl]carbamate: A Comparative Guide to HPLC and GC-MS

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical paradox presented by Boc-protected aliphatic diamines. tert-Butyl N-[3-(methylamino)cyclobutyl]carbamate (CAS: 1507172-39-5) is a highly versatile building block used in the synthesis of complex active pharmaceutical ingredients (APIs). However, its structural duality presents significant analytical challenges: the molecule lacks a conjugated π-system, rendering standard UV detection virtually blind to it[1], and its tert-butyloxycarbonyl (Boc) protecting group exhibits severe thermal lability during gas-phase analysis[2].

This guide objectively compares High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, providing mechanistic causality, comparative data, and self-validating experimental protocols.

Mechanistic Profiling & Analytical Causality

To develop a robust analytical method, we must first understand the physicochemical causality dictated by the molecule's structure.

The Optical Invisibility Problem (HPLC) Aliphatic amines and carbamates do not possess a significant UV chromophore. They exhibit weak absorbance only in the low-UV range (<210 nm), where mobile phase solvents heavily interfere[1]. Consequently, direct HPLC analysis requires universal, mass-based detectors such as Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD). Alternatively, analysts can employ pre-column derivatization (e.g., using m-Toluoyl Chloride or DMQC-OSu) to covalently attach a UV-active moiety to the free secondary methylamine, enabling highly sensitive UV or fluorescence detection[1].

The Thermal Lability Problem (GC-MS) The Boc group is notoriously unstable at high temperatures. When exposed to standard GC-MS injector temperatures (>250°C), the Boc-amine undergoes a concerted thermal elimination via a six-membered cyclic transition state. This degradation strips isobutylene (56 Da) from the molecule, followed by decarboxylation (loss of CO₂, 44 Da)[2]. The result is a distorted mass spectrum dominated by [M-56]⁺ and[M-100]⁺ fragments rather than the intact molecular ion (m/z 200). To prevent on-column degradation, GC-MS methods must utilize lowered inlet temperatures and rapid oven ramps to minimize thermal residence time[2].

G A tert-butyl N-[3-(methylamino) cyclobutyl]carbamate B UV Chromophore? A->B C No (Aliphatic/Carbamate) B->C D HPLC Analysis C->D E GC-MS Analysis C->E F Direct: HPLC-CAD/ELSD D->F G Derivatization: HPLC-UV D->G H Thermal Lability Risk (Boc Cleavage) E->H I Fast Temp Ramp & Low Injector Temp H->I

Analytical decision tree for Boc-protected aliphatic amines.

Comparative Performance Data

The following table summarizes the quantitative performance and operational trade-offs of the three primary analytical pathways for this compound.

ParameterHPLC-CAD (Direct)HPLC-UV (Derivatized)GC-MS (Optimized)
Detection Mechanism Universal mass-based (aerosol charge)UV Absorbance (post-derivatization)Electron Ionization (EI)
Sample Preparation Direct injection (Dilute & Shoot)Pre-column derivatization (e.g., DMQC-OSu)Direct injection or solvent exchange
Thermal Degradation Risk None (Ambient/Low temp)NoneHigh (Boc cleavage >200°C)
Estimated LOD ~10–50 ng/mL~1–5 ng/mL~50–100 ng/mL
Linearity Profile Non-linear (requires power-function fit)Highly linear (R² > 0.999)Linear (R² > 0.990)
Primary Use Case Routine purity & assay analysisTrace impurity quantificationStructural confirmation & ID

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. System suitability criteria are embedded directly into the methodology.

Protocol A: Direct Analysis via HPLC-CAD

Because the free secondary amine is highly polar, a standard C18 column will yield poor retention. We utilize a low-pH volatile buffer (Formic Acid) to protonate the amine, paired with a polar-embedded C18 phase to prevent phase collapse and ensure adequate retention.

Methodology:

  • Column: Polar-embedded C18 (e.g., Waters SymmetryShield RP18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, re-equilibrate at 5% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detector Settings (CAD): Evaporator temperature set to 35°C (to preserve the analyte while evaporating the mobile phase); Data collection rate at 10 Hz.

  • Sample Prep: Dissolve 1.0 mg/mL of the analyte in 50:50 Water:Acetonitrile.

System Suitability Validation:

  • Precision: %RSD of the peak area for 5 replicate injections must be ≤ 2.0%.

  • Retention Factor (k'): Must be ≥ 2.0 to ensure the analyte is adequately retained away from the void volume (t₀).

Protocol B: Thermal-Optimized GC-MS Analysis

To analyze the compound via GC-MS without destroying the Boc group, we must manipulate the thermodynamics of the system. By lowering the inlet temperature and utilizing a rapid oven ramp, we minimize the kinetic energy available for the concerted elimination reaction[2].

Methodology:

  • Column: Mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID x 0.25 µm film thickness)[2].

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 200°C (Crucial: Do not exceed 200°C to prevent thermal degradation).

  • Oven Program: Initial temperature 100°C (hold 1 min). Ramp rapidly at 20°C/min to 280°C. Hold for 5 min[2].

  • Ionization: Electron Ionization (EI) at 70 eV. Source temperature: 230°C.

System Suitability Validation:

  • Degradation Check: Evaluate the mass spectrum of the main peak. The ratio of the intact molecular ion (m/z 200) to the primary thermal degradation fragment (m/z 144, [M-56]⁺) must be > 10:1. If the m/z 144 peak dominates, the injector temperature must be further reduced.

G A Intact Boc-Amine [M]+ (m/z 200) B Thermal Stress (>200°C) A->B C Degraded Amine [M-56]+ (m/z 144) B->C D Isobutylene Loss (56 Da) B->D

GC-MS thermal degradation pathway of Boc-protected amines.

Conclusion & Recommendations

For the routine assay and purity analysis of tert-butyl N-[3-(methylamino)cyclobutyl]carbamate, HPLC-CAD is the superior and most robust choice. It bypasses both the lack of a UV chromophore and the thermal instability of the Boc group, requiring minimal sample preparation.

GC-MS should be reserved strictly for structural elucidation or volatile impurity profiling. When utilized, the analyst must strictly enforce thermal mitigation strategies (lowered inlet temperatures and fast ramps) to prevent the artifactual quantification of degraded free amines[2]. If ultra-trace quantification (e.g., environmental or biological matrices) is required, HPLC-UV following pre-column derivatization remains the gold standard for achieving sub-ng/mL sensitivity[1][3].

Sources

A Comparative Guide to tert-butyl N-[3-(methylamino)cyclobutyl]carbamate for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and medicinal chemistry, the use of conformationally restricted diamines is a key strategy for designing ligands with high affinity and selectivity. Among these, tert-butyl N-[3-(methylamino)cyclobutyl]carbamate stands out as a versatile building block. Its rigid cyclobutane scaffold and differentially protected diamine functionality offer a unique combination of properties for the synthesis of complex molecular architectures.[1] This guide provides a comprehensive comparison of this reagent with other protected diamines, offering insights into its performance, supported by experimental data and protocols for its effective use.

The Strategic Advantage of the Cyclobutyl Moiety

The cyclobutane ring present in tert-butyl N-[3-(methylamino)cyclobutyl]carbamate imparts significant conformational rigidity.[1] This is a desirable trait in drug design as it can help to pre-organize a molecule into a bioactive conformation, potentially increasing binding affinity and reducing off-target effects. This contrasts with more flexible acyclic diamines, such as N-Boc-1,3-diaminopropane, which, while useful, do not offer the same level of structural constraint.[2]

Comparative Analysis of Amine Protecting Groups

The choice of an amine protecting group is a critical decision in the design of a synthetic route.[3] tert-butyl N-[3-(methylamino)cyclobutyl]carbamate utilizes the acid-labile tert-butoxycarbonyl (Boc) group. This allows for orthogonal deprotection strategies when other protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) or the hydrogenolysis-cleavable carboxybenzyl (Cbz) group, are present elsewhere in the molecule.[4][5]

Protecting GroupTypical Deprotection ConditionsStabilityKey AdvantagesPotential Limitations
Boc Strong acids (e.g., TFA, HCl)[3]Stable to base and hydrogenolysis[4]Wide compatibility with other protecting groups; clean deprotection byproducts.Harsh acidic conditions may not be suitable for all substrates.[4]
Cbz Catalytic hydrogenolysis (e.g., H₂, Pd/C)[4]Stable to mild acid and base[3]Orthogonal to Boc and Fmoc; mild deprotection conditions.Incompatible with reducible functional groups (e.g., alkynes, alkenes).[4]
Fmoc Basic conditions (e.g., 20% piperidine in DMF)[5]Stable to acid and hydrogenolysis[5]Mild deprotection; orthogonal to Boc and Cbz.The fluorene byproduct can sometimes be difficult to remove.[4]

The orthogonality of these common protecting groups is a cornerstone of modern synthetic chemistry, enabling the selective unmasking of functional groups in a predetermined sequence.[3][4]

Synthesis and Reactivity: A Comparative Workflow

A typical synthetic workflow involving a mono-protected diamine includes deprotection followed by coupling with a carboxylic acid to form an amide bond. The performance of tert-butyl N-[3-(methylamino)cyclobutyl]carbamate in this sequence is compared with a common acyclic analogue, tert-butyl (3-aminopropyl)carbamate.

Workflow: Deprotection and Amide Coupling

Caption: A typical two-step synthetic sequence involving Boc deprotection followed by amide bond formation.

Experimental data suggests that while both cyclobutyl and linear diamines can be effectively utilized, the choice of coupling reagent can significantly impact reaction yield and purity.[6] For instance, the use of coupling reagents like HATU or EDC/HOBt is common for forming amide bonds with both electron-rich and electron-deficient amines.[7][8]

Diamine Building BlockDeprotection Yield (Typical)Amide Coupling Yield (Typical)Key Considerations
tert-butyl N-[3-(methylamino)cyclobutyl]carbamate>95% (as HCl or TFA salt)[9]80-95%[6]The rigid scaffold can influence reactivity; may require specific coupling reagents for sterically hindered partners.
tert-butyl (3-aminopropyl)carbamate>95% (as HCl or TFA salt)[2]85-98%[7]Flexible chain may lead to different conformational preferences of the final product.

Experimental Protocols

Protocol 1: Boc Deprotection of tert-butyl N-[3-(methylamino)cyclobutyl]carbamate

This protocol describes the removal of the Boc protecting group using hydrogen chloride in 1,4-dioxane.[9]

Materials:

  • tert-butyl N-[3-(methylamino)cyclobutyl]carbamate (1.0 equiv)

  • 4M HCl in 1,4-dioxane (2.0-4.0 equiv)

  • Anhydrous diethyl ether or methyl tert-butyl ether (MTBE)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or argon atmosphere

Procedure:

  • Dissolve tert-butyl N-[3-(methylamino)cyclobutyl]carbamate in a minimal amount of a suitable solvent like dichloromethane or methanol in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 4M HCl in 1,4-dioxane to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, add anhydrous diethyl ether or MTBE to precipitate the hydrochloride salt of the product.

  • Collect the solid by filtration, wash with cold diethyl ether or MTBE, and dry under vacuum to yield the desired 3-(methylamino)cyclobutanamine hydrochloride.

Protocol 2: Amide Coupling with 3-(Methylamino)cyclobutanamine Hydrochloride

This protocol outlines a general procedure for amide bond formation using the deprotected diamine salt.[8]

Materials:

  • 3-(Methylamino)cyclobutanamine hydrochloride (1.0 equiv)

  • Carboxylic acid (1.0-1.2 equiv)

  • HATU (1.1 equiv) or EDC (1.2 equiv) and HOBt (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (3.0-4.0 equiv)

  • Anhydrous dimethylformamide (DMF) or dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or argon atmosphere

Procedure:

  • To a stirred solution of the carboxylic acid in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere, add the coupling reagent(s) (HATU or EDC/HOBt).

  • Stir the mixture for 10-15 minutes at room temperature to activate the carboxylic acid.

  • Add the 3-(methylamino)cyclobutanamine hydrochloride and the base (DIPEA or TEA).

  • Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Logical Relationship of Protecting Group Strategies

Protecting_Group_Orthogonality Boc Boc Group Deprotection Deprotection Boc->Deprotection  Acid (TFA, HCl)   Cbz Cbz Group Cbz->Deprotection  H₂, Pd/C   Fmoc Fmoc Group Fmoc->Deprotection  Base (Piperidine)  

Caption: Orthogonal deprotection strategies for common amine protecting groups.

Conclusion

tert-butyl N-[3-(methylamino)cyclobutyl]carbamate is a valuable building block for medicinal chemists, offering a rigid scaffold that can be beneficial for optimizing ligand-receptor interactions. Its Boc-protected amine allows for seamless integration into orthogonal synthetic strategies. While its reactivity in amide coupling is comparable to acyclic analogues, the conformational constraint it provides is a distinct advantage in the rational design of new therapeutic agents. The choice between this and other protected diamines will ultimately depend on the specific structural and conformational requirements of the target molecule.

References

  • Selective Mono‐BOC Protection of Diamines. Taylor & Francis Online. Available at: [Link]

  • Protecting Groups for Amines: Boc, CBz and FMOC. YouTube. Available at: [Link]

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Acro-Peptide. Available at: [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. Available at: [Link]

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO. Available at: [Link]

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc.org. Available at: [Link]

  • Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. Cal Poly Pomona. Available at: [Link]

  • (PDF) Selective Mono‐BOC Protection of Diamines. ResearchGate. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. National Center for Biotechnology Information. Available at: [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. The International Society for Subsurface Microbiology. Available at: [Link]

  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Available at: [Link]

  • tert-Butyl Carbamate (BOC) Deprotection. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • Predicting the rate of amide coupling reactions from readily available molecular descriptors. eScholarship, University of California. Available at: [Link]

  • Synthesis of Cyclobutane Derivatives by Use of Grignard and Amide Coupling Reactions. Digital Commons @ CSUMB. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]

  • Metabolism of t-butyl groups in drugs. Hypha Discovery. Available at: [Link]

Sources

A Comparative Guide to the Stereoisomers of tert-butyl N-[3-(methylamino)cyclobutyl]carbamate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the precise control and characterization of molecular stereochemistry are not merely academic exercises but critical determinants of therapeutic efficacy and safety. The cyclobutane motif, a strained four-membered carbocycle, is an increasingly popular scaffold in medicinal chemistry, offering a unique three-dimensional architecture. This guide provides an in-depth technical comparison of the cis and trans isomers of tert-butyl N-[3-(methylamino)cyclobutyl]carbamate, two diastereomers with distinct spatial arrangements that can profoundly influence their biological activity and physicochemical properties.

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, separation, and detailed characterization of these isomers, supported by experimental data and protocols.

The Critical Role of Stereoisomerism in Cyclobutane-Containing Compounds

Substituted cyclobutanes, such as the title compounds, can exist as stereoisomers, which are molecules with the same chemical formula and connectivity but different arrangements of atoms in space. For 1,3-disubstituted cyclobutanes, this manifests as cis and trans diastereomers. In the cis isomer, the substituents are on the same face of the cyclobutane ring, while in the trans isomer, they are on opposite faces. This seemingly subtle difference can lead to significant variations in how the molecule interacts with biological targets like enzymes and receptors, affecting its pharmacological profile. Therefore, the ability to synthesize, separate, and unequivocally characterize each isomer is paramount.

Synthesis and Isomer Separation: A Strategic Approach

The synthesis of tert-butyl N-[3-(methylamino)cyclobutyl]carbamate isomers typically begins with a suitable cyclobutane precursor. A common strategy involves the stereoselective reduction of a 3-(methylamino)cyclobutanone intermediate or the separation of the diastereomeric 3-(methylamino)cyclobutanol precursors followed by Boc protection.

Synthetic Pathway Overview

The synthesis can be conceptualized as a multi-step process. The stereochemistry is often established during the reduction of a ketone or through the inherent stereochemistry of the starting material. Subsequent protection of the amino groups yields the final products.

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Diastereoselective Reduction / Separation cluster_2 Boc Protection 3-Oxocyclobutanecarboxylic_acid 3-Oxocyclobutanecarboxylic Acid 3-Methylaminocyclobutanone 3-(Methylamino)cyclobutanone 3-Oxocyclobutanecarboxylic_acid->3-Methylaminocyclobutanone Multi-step synthesis cis_trans_mixture cis/trans Mixture of 3-(Methylamino)cyclobutanol 3-Methylaminocyclobutanone->cis_trans_mixture Reduction (e.g., NaBH4) cis_isomer_alcohol cis-3-(Methylamino)cyclobutanol cis_trans_mixture->cis_isomer_alcohol Chromatographic Separation trans_isomer_alcohol trans-3-(Methylamino)cyclobutanol cis_trans_mixture->trans_isomer_alcohol cis_final_product tert-butyl N-[cis-3- (methylamino)cyclobutyl]carbamate cis_isomer_alcohol->cis_final_product (Boc)2O, Base trans_final_product tert-butyl N-[trans-3- (methylamino)cyclobutyl]carbamate trans_isomer_alcohol->trans_final_product (Boc)2O, Base

Figure 1: General synthetic workflow for the preparation of the target isomers.

Experimental Protocol: Diastereomer Separation by Column Chromatography

The separation of the cis and trans isomers of 3-(methylamino)cyclobutanol is a critical step and can be effectively achieved using silica gel column chromatography. The different spatial arrangements of the hydroxyl and methylamino groups lead to differences in polarity, allowing for their separation.

Protocol:

  • Column Preparation: A slurry of silica gel (230-400 mesh) in a non-polar eluent (e.g., hexane or dichloromethane) is packed into a glass column.

  • Sample Loading: The crude mixture of cis and trans-3-(methylamino)cyclobutanol is dissolved in a minimal amount of the initial eluent and carefully loaded onto the top of the silica gel bed.

  • Elution: The isomers are eluted using a gradient of increasing polarity, for example, by gradually increasing the percentage of a more polar solvent like ethyl acetate or methanol in the eluent.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify the separated isomers.

  • Solvent Removal: Fractions containing the pure isomers are combined, and the solvent is removed under reduced pressure to yield the isolated cis and trans alcohols.

Experimental Protocol: Boc Protection of Secondary Amines[1]

The tert-butyloxycarbonyl (Boc) protecting group is introduced to the primary amine of the separated 3-(methylamino)cyclobutanol isomers.

Protocol:

  • Dissolution: Dissolve the isolated cis- or trans-3-(methylamino)cyclobutanol isomer (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a base, such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq), to the solution.

  • Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography if necessary.

Comparative Characterization of the Isomers

The definitive identification and differentiation of the cis and trans isomers rely on a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool.

Physicochemical Properties
Propertytert-butyl N-[cis-3-(methylamino)cyclobutyl]carbamatetert-butyl N-[trans-3-(methylamino)cyclobutyl]carbamate
CAS Number 2168165-22-6[1]2168236-44-8[2]
Molecular Formula C₁₀H₂₀N₂O₂[1]C₁₀H₂₀N₂O₂[2]
Molecular Weight 200.28 g/mol [1]200.28 g/mol [2]
IUPAC Name tert-butyl ((1s,3s)-3-(methylamino)cyclobutyl)carbamate[1]tert-butyl ((1r,3r)-3-(methylamino)cyclobutyl)carbamate[3]
Spectroscopic Data Comparison

While specific experimental spectra for these exact compounds are not widely published, we can predict the key distinguishing features based on the principles of NMR spectroscopy and data from analogous structures. The primary tool for stereochemical assignment is the analysis of proton-proton coupling constants (³JHH) in the ¹H NMR spectrum.

¹H NMR Spectroscopy:

The puckered nature of the cyclobutane ring leads to different dihedral angles between adjacent protons in the cis and trans isomers. According to the Karplus relationship, the magnitude of the vicinal coupling constant (³J) is dependent on the dihedral angle.

  • For the cis isomer: The protons on C1 and C3 relative to the substituents on the same face will have a different spatial relationship compared to the trans isomer. This will result in different coupling constants for the methine protons.

  • For the trans isomer: The arrangement of protons will lead to a distinct set of coupling constants for the methine protons, which will differ from those of the cis isomer.

Expected ¹H NMR Chemical Shift Ranges (based on analogous compounds):

Protoncis Isomer (Predicted ppm)trans Isomer (Predicted ppm)
-C(CH₃)₃ ~1.45 (s, 9H)~1.45 (s, 9H)
-NH-CH₃ ~2.40 (s, 3H)~2.40 (s, 3H)
Cyclobutane CH₂ 1.80 - 2.60 (m, 4H)1.80 - 2.60 (m, 4H)
Cyclobutane CH-N 3.50 - 4.20 (m, 2H)3.50 - 4.20 (m, 2H)

Key Differentiating Feature: The multiplicity and coupling constants of the cyclobutane methine protons (CH-N) are expected to be the most reliable indicators for distinguishing between the cis and trans isomers. A detailed analysis, potentially including 2D NMR techniques like COSY and NOESY, would be required for unambiguous assignment.

¹³C NMR Spectroscopy:

The chemical shifts of the cyclobutane ring carbons will also be influenced by the stereochemistry. The steric environment around each carbon atom differs between the cis and trans isomers, leading to slight but measurable differences in their ¹³C NMR spectra.

Expected ¹³C NMR Chemical Shift Ranges (based on analogous compounds):

Carboncis Isomer (Predicted ppm)trans Isomer (Predicted ppm)
-C(CH₃)₃ ~28.5~28.5
-C(CH₃)₃ ~79.5~79.5
-NH-CH₃ ~34.0~34.0
Cyclobutane CH₂ 30.0 - 35.030.0 - 35.0
Cyclobutane CH-N 45.0 - 55.045.0 - 55.0
C=O ~156.0~156.0

Infrared (IR) Spectroscopy:

Both isomers will exhibit characteristic IR absorption bands for the N-H and C=O functional groups of the carbamate, as well as the N-H of the secondary amine.

  • N-H stretch (carbamate): ~3350 cm⁻¹

  • C-H stretch (alkyl): ~2970 cm⁻¹

  • C=O stretch (carbamate): ~1690 cm⁻¹

  • N-H bend (amine): ~1520 cm⁻¹

While the IR spectra of the two diastereomers are expected to be very similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observable due to the different vibrational modes of the cyclobutane ring.

Mass Spectrometry (MS):

Both isomers will have the same molecular weight and are expected to show identical molecular ion peaks in their mass spectra. The fragmentation patterns may show minor differences in the relative abundances of fragment ions, but this is generally not a reliable method for differentiating diastereomers.

Analytical Workflow for Isomer Characterization

A systematic analytical workflow is essential for the unambiguous identification and purity assessment of the cis and trans isomers.

Analytical_Workflow Crude_Mixture Crude Product Mixture TLC Thin-Layer Chromatography (TLC) - Initial Purity Assessment - Method Development for Column Crude_Mixture->TLC Column_Chromatography Column Chromatography - Isomer Separation TLC->Column_Chromatography Isolated_Isomers Isolated Isomers (cis and trans) Column_Chromatography->Isolated_Isomers NMR NMR Spectroscopy (¹H, ¹³C, COSY, NOESY) - Structural Elucidation - Stereochemical Assignment Isolated_Isomers->NMR IR IR Spectroscopy - Functional Group Confirmation Isolated_Isomers->IR MS Mass Spectrometry (MS) - Molecular Weight Confirmation Isolated_Isomers->MS Purity_Analysis Purity Analysis (HPLC, LC-MS) - Determination of Diastereomeric Purity Isolated_Isomers->Purity_Analysis

Figure 2: A typical analytical workflow for the characterization of the target isomers.

Conclusion

The ability to distinguish between the cis and trans isomers of tert-butyl N-[3-(methylamino)cyclobutyl]carbamate is fundamental for any research or development program utilizing this scaffold. This guide has provided a framework for their synthesis, separation, and detailed characterization. The key to differentiating these diastereomers lies in the careful application and interpretation of NMR spectroscopy, particularly the analysis of vicinal proton-proton coupling constants. By following the outlined protocols and analytical workflows, researchers can confidently assign the stereochemistry of their compounds, ensuring the integrity and reproducibility of their scientific findings. This rigorous approach to stereochemical characterization is an indispensable component of modern chemical research and drug development.

References

Sources

biological activity comparison of cis and trans cyclobutane isomers

Author: BenchChem Technical Support Team. Date: March 2026

The Cyclobutane Scaffold in Drug Discovery: A Comparative Guide to Cis and Trans Isomer Biological Activity

Introduction: The Shift to 3D Scaffolds

Historically, medicinal chemistry and Fragment-Based Drug Discovery (FBDD) have relied heavily on flat, 2D aromatic rings. However, the growing need to access novel chemical space and improve target selectivity has driven a paradigm shift toward 3D scaffolds[1]. The cyclobutane ring—a strained, four-membered carbocycle—has emerged as a highly valuable structural motif.

Unlike planar rings, cyclobutane adopts a "puckered" conformation (with a puckering angle of ~25–30°) to relieve torsional strain[2]. This puckering dictates that substituents in 1,2- or 1,3-disubstituted cyclobutanes are projected in distinct pseudo-equatorial or pseudo-axial vectors. The stereochemical relationship between these substituents (cis vs. trans) is not merely a geometric curiosity; it fundamentally alters the molecule's physicochemical properties and its biological activity.

Mechanistic Causality: Why Stereochemistry Dictates Efficacy

As an Application Scientist, it is critical to understand the causality behind why one isomer outperforms another. The differences in biological activity between cis and trans cyclobutanes stem from two primary factors:

  • Vector Projection and Pocket Alignment: The cis and trans configurations project their pharmacophores at entirely different angles. When binding to a target protein, one isomer may perfectly align its functional groups with the receptor's secondary binding pockets, while the other experiences severe steric clashes.

  • Physicochemical Properties: Stereochemistry directly impacts the overall dipole moment and lipophilicity of the molecule. For instance, cis-1,2-disubstituted cyclobutanes typically exhibit significantly lower lipophilicity (logP) compared to their trans counterparts[3]. This difference directly influences membrane permeability, metabolic stability, and target residence time.

Case Study 1: Histamine H1 Receptor (H1R) Antagonists

In a recent FBDD campaign targeting the Histamine H1 Receptor (H1R), researchers synthesized a library of 3D cyclobutane fragments to replace traditional flexible linkers[4].

The Causality: The biological evaluation revealed a stark contrast between stereoisomers. When optimizing a benzylamide derivative, the cis-isomer (compound 13k) demonstrated more than an order of magnitude higher binding affinity (pKi) than the trans-isomer (13l)[4]. Mechanistically, the cis-configuration perfectly oriented the aromatic substituents to interact with the flexible extracellular loop 2 (ECL2) of H1R, forming a stable complex in the secondary binding pocket. The trans-isomer could not achieve this optimal geometry, resulting in weaker binding.

Workflow for screening and evaluating cyclobutane stereoisomers in FBDD.

Case Study 2: Overcoming Isomerization in Combretastatin A4 (CA4)

Combretastatin A4 (CA4) is a potent natural tumor-vascular disrupting agent that binds to the colchicine site of tubulin. However, its clinical utility is severely hampered by its cis-stilbene double bond, which readily isomerizes in vivo to the inactive trans-stilbene[5].

The Causality: To circumvent this, researchers employed a bioisosteric replacement strategy, substituting the alkene with a 1,3-disubstituted cyclobutane ring to lock the active conformation[5]. Both cis and trans cyclobutane analogs were synthesized. Molecular dynamics and docking studies revealed that while the cis-isomer experienced some steric clashes with the T7 loop of tubulin, it successfully maintained critical π -stacking interactions with Leu246. Conversely, the trans-isomer established a different network of hydrogen bonds (e.g., with Lys252). Both isomers retained micromolar cytotoxicity against HepG2 and SK-N-DZ cell lines, proving that the cyclobutane scaffold effectively prevents the total loss of activity associated with alkene isomerization[5].

Bioisosteric replacement of CA4 alkene with cyclobutane prevents isomerization.

Experimental Workflows: A Self-Validating Protocol

To ensure scientific integrity, the evaluation of cyclobutane isomers must follow a rigorous, self-validating workflow. The following protocol outlines the standard methodology for synthesizing, isolating, and validating these isomers before biological testing.

  • Step 1: Stereoselective Synthesis: Begin with a functionalized precursor, such as 3-oxocyclobutanecarboxylic acid. Utilize a Grignard addition followed by catalytic deoxygenation or reduction (e.g., using NaBH4) to generate a diastereomeric mixture of cis and trans cyclobutanes[6].

  • Step 2: Diastereomeric Separation: Because cis and trans cyclobutanes are diastereomers, they possess different physical properties. Separate the mixture using high-performance liquid chromatography (HPLC) or flash column chromatography on silica gel to isolate the pure cis and trans pools.

  • Step 3: Structural Validation (Critical Checkpoint): Before biological evaluation, validate the stereochemistry. Use X-ray crystallography to confirm the puckering angle and exact 3D conformation[7]. Complement this with 1H-NMR spectroscopy; the distinct spatial orientations of the methine protons in cis vs. trans isomers will yield different chemical shifts and coupling constants[8].

  • Step 4: Biological Evaluation: Subject the validated pure isomers to parallel biological assays. For GPCRs (like H1R), use a radioligand displacement assay (e.g., displacing [3H]mepyramine)[4]. For tubulin inhibitors, use in vitro cytotoxicity assays (e.g., MTT assay on HepG2 cells) combined with molecular docking simulations[5].

Quantitative Data Comparison

Target / ApplicationCompound TypeCis-Isomer PerformanceTrans-Isomer PerformanceMechanistic Driver
Histamine H1 Receptor (H1R) 1,3-disubstituted benzylamidesHigh affinity (pKi > 8.0)Low affinity (pKi < 7.0)Cis-vector perfectly aligns with ECL2 secondary binding pocket[4].
Tubulin (CA4 Analogs) 1,3-disubstituted cyclobutanesMicromolar cytotoxicityMicromolar cytotoxicityBoth isomers lock the active conformation, preventing in vivo alkene isomerization[5].
GPR-40 Receptor 3-(4-hydroxyphenyl) cyclobutanecarboxylic acidsMicromolar agonist activityMicromolar agonist activityBioisosteric replacement of ethylene moiety maintains necessary spatial geometry[9].
Physicochemical Profiling 1,2-disubstituted (Fluoro)alkylsLower lipophilicity (logP)Higher lipophilicity (logP)Differences in dipole moments and 3D spatial volume due to ring puckering[3].

References

  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. NIH / ChemMedChem.[Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. NIH / ChemMedChem.[Link]

  • Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4. NIH / J Mol Struct.[Link]

  • Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. ACS Publications.[Link]

  • Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. RSC Publishing.[Link]

  • The synthesis of cis- and trans-3-(4-hydroxyphenyl)cyclobutanecarboxylic acids and the study of their derivatives as GPR-40 receptor ligands. Journal of Organic and Pharmaceutical Chemistry.[Link]

  • Studies Toward The Stereocontrolled Synthesis Of Cyclobutane Derivatives. ScholarWorks.[Link]

  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.[Link]

Sources

A Comparative Guide to Amine Protecting Groups: Tert-butyl N-[3-(methylamino)cyclobutyl]carbamate vs. Fmoc-Protected Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Protected Cyclobutane Scaffolds

In the landscape of modern medicinal chemistry, small, strained carbocycles like cyclobutane have emerged as valuable motifs for designing novel therapeutics.[1][2] The rigid, puckered conformation of the cyclobutane ring offers a unique three-dimensional structure that can improve a drug candidate's potency, selectivity, and pharmacokinetic profile by providing conformational constraint.[1][3][4] When functionalized with reactive groups such as amines, these scaffolds become critical building blocks for a diverse range of complex molecules. However, the synthesis of such molecules necessitates a robust strategy for protecting these amine functionalities to ensure selective reactions and prevent unwanted side products.[5]

This guide provides an in-depth, objective comparison of two cornerstone protecting group strategies applied to a 3-(methylamino)cyclobutane scaffold: the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. Understanding the nuances of tert-butyl N-[3-(methylamino)cyclobutyl]carbamate and its Fmoc-protected analogues is crucial for researchers, scientists, and drug development professionals aiming to optimize their synthetic routes and achieve their target molecules with high efficiency and purity.

The Contenders: A Closer Look at the Protecting Groups

Tert-butyl N-[3-(methylamino)cyclobutyl]carbamate (Boc-Protected)

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of nucleophilic and basic conditions.[6][7] This stability makes it an ideal choice when subsequent reaction steps involve basic reagents or nucleophiles. The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O).[6][8] Its removal, or deprotection, is achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[9][10]

Fmoc-Protected 3-(methylamino)cyclobutane Analogues

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group offers an orthogonal strategy to the Boc group.[][12] Its key characteristic is its lability under mild basic conditions, typically a solution of piperidine in an organic solvent like dimethylformamide (DMF). This mild deprotection condition is a significant advantage when working with molecules containing acid-sensitive functional groups.[][13] The Fmoc group is generally introduced using Fmoc-Cl or Fmoc-OSu.[14]

Head-to-Head Comparison: Performance in the Lab

The choice between a Boc or Fmoc protection strategy is dictated by the overall synthetic plan, particularly the presence of other functional groups and the reaction conditions required for subsequent steps. This concept is known as an orthogonal protection strategy, which allows for the selective removal of one protecting group without affecting others.[15]

Featuretert-butyl N-[3-(methylamino)cyclobutyl]carbamate (Boc)Fmoc-Protected Analogue
Deprotection Condition Acidic (e.g., TFA, HCl)[9][10]Basic (e.g., 20% Piperidine in DMF)
Stability Stable to bases and nucleophiles[6]Stable to acids[16]
Orthogonality Orthogonal to base-labile groups (e.g., Fmoc, Acetate)[10]Orthogonal to acid-labile groups (e.g., Boc, Trt)[][12]
Compatibility Not suitable for acid-sensitive substrates.Ideal for acid-sensitive substrates.[][13]
Byproducts Isobutylene and CO₂ (gaseous)[17]Dibenzofulvene-piperidine adduct[14]
Monitoring Reaction progress often monitored by TLC or LC-MS.Deprotection can be monitored by UV spectroscopy (detection of the dibenzofulvene adduct).[14][18]
Cost Consideration Boc-protected starting materials are often less expensive.[9]Fmoc-protected starting materials can be more costly.[9]

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the deprotection of both Boc and Fmoc groups from a generic N-protected 3-(methylamino)cyclobutane derivative.

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes the removal of the Boc group under standard acidic conditions. The generation of gaseous byproducts necessitates proper ventilation.

  • Dissolution: Dissolve the tert-butyl N-[3-(methylamino)cyclobutyl]carbamate (1.0 eq) in dichloromethane (DCM, approx. 0.1–0.2 M).

  • Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA, 5–10 eq) dropwise at room temperature. Effervescence (CO₂ evolution) should be observed.[10]

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed (typically 1-2 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Purification: The crude product, often obtained as a TFA salt, can be purified by an appropriate method such as crystallization, precipitation from a non-polar solvent like diethyl ether, or chromatography.

Boc_Deprotection_Workflow

Protocol 2: Fmoc Deprotection using Piperidine

This protocol outlines the standard procedure for removing the Fmoc group under mild basic conditions.

  • Dissolution: Dissolve the Fmoc-protected 3-(methylamino)cyclobutane analogue (1.0 eq) in a suitable solvent, typically N,N-dimethylformamide (DMF, approx. 0.1 M).

  • Base Addition: Add a solution of 20% (v/v) piperidine in DMF to the reaction mixture.[18]

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically rapid, often complete within 30 minutes.[14] Monitor the disappearance of the starting material by TLC or LC-MS. For solid-phase synthesis, the progress can be monitored by taking a small sample of the filtrate and measuring its UV absorbance to detect the dibenzofulvene-piperidine adduct.[18]

  • Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent and wash with an aqueous solution (e.g., water or brine) to remove the piperidine and the dibenzofulvene adduct.

  • Purification: Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or other appropriate methods.

Fmoc_Deprotection_Workflow

Decision-Making Framework: Choosing the Right Strategy

The selection of a protecting group is a critical decision in the design of a synthetic route. The following diagram illustrates the key considerations when choosing between a Boc and an Fmoc strategy for protecting a 3-(methylamino)cyclobutane building block.

Decision_Tree

Conclusion

Both tert-butyl N-[3-(methylamino)cyclobutyl]carbamate and its Fmoc-protected analogues are indispensable tools in the arsenal of the modern synthetic chemist. The choice between the acid-labile Boc group and the base-labile Fmoc group is not a matter of one being universally superior, but rather a strategic decision based on the principles of orthogonal synthesis.[12] The Boc strategy offers robustness and cost-effectiveness, making it a workhorse for many applications.[9] In contrast, the Fmoc strategy provides a milder deprotection pathway, which is crucial for the synthesis of complex molecules bearing acid-sensitive functionalities.[][13] A thorough understanding of the properties and reactivities of each protecting group, as detailed in this guide, will empower researchers to design more efficient and successful synthetic routes for the development of novel cyclobutane-based therapeutics.

References

  • Vertex AI Search. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.
  • Vertex AI Search. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • Vertex AI Search. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
  • Vertex AI Search. (n.d.). Methods for Removing the Fmoc Group.
  • BenchChem. (2025). A Comparative Guide to Boc and Fmoc Protecting Groups in Peptide Synthesis.
  • Fiveable. (2025, August 15). Orthogonal Protection Definition - Organic Chemistry Key....
  • GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection.
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012, May 27).
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • BenchChem. (n.d.). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis.
  • LifeTein®. (n.d.). Basic Peptides synthesis introduction.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group.
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC. (n.d.).
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. (2024, April 25).
  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.
  • Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. (n.d.).
  • Orthogonal ligation strategies for peptide and protein - PubMed - NIH. (n.d.).
  • Advanced ChemBlocks. (2026, March 5). tert-butyl N-[cis-3-(methylamino)cyclobutyl]carbamate.
  • MilliporeSigma. (n.d.). trans-tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate | 1214727-57-7.
  • AiFChem. (2025, October 21). 2168236-44-8 | tert-Butyl (trans-3-(methylamino)cyclobutyl)carbamate.
  • ChemScene. (n.d.). 2168236-44-8 | tert-Butyl (trans-3-(methylamino)cyclobutyl)carbamate.
  • Organic Syntheses Procedure. (n.d.). 3.
  • Cyclobutanes in Small‐Molecule Drug Candidates - PMC. (n.d.).
  • BenchChem. (n.d.). A Comparative Analysis of Fmoc versus Boc Protecting Group Strategies in Solid-Phase Peptide Synthesis.
  • PharmaBlock. (n.d.). Cyclobutane Derivatives in Drug Discovery.
  • BenchChem. (n.d.). The Rising Star in Drug Discovery: A Technical Guide to the Biological Activity of Cyclobutane-Containing Amines.
  • ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of....
  • Life Chemicals. (2020, December 14). Explore Our Novel Cyclobutane Derivatives | Building Blocks | Blog.
  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC. (n.d.).
  • ScholarWorks. (2023, August 2). Studies Toward The Stereocontrolled Synthesis Of Cyclobutane Derivatives.
  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement.
  • ACS Publications. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry.
  • PubChem. (n.d.). [3-(Methylaminomethyl)cyclobutyl] carbamate | C7H14N2O2 | CID 79346682.

Sources

A Comparative Guide to Cyclobutane as a Bioisostere for Other Cyclic Systems

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is paramount to achieving desired pharmacological profiles. Among the saturated carbocycles, the cyclobutane ring has emerged as a compelling and increasingly utilized bioisostere for other cyclic systems, including larger cycloalkanes and even aromatic rings.[1][2][3] This guide provides an in-depth comparative analysis of cyclobutane, offering experimental insights and data to inform its application in drug discovery and development.

Introduction: The Role of Bioisosterism in Drug Design

Bioisosterism, the substitution of a molecular fragment with another that retains similar biological activity, is a cornerstone of lead optimization. Cyclic systems are particularly attractive scaffolds due to their ability to impart conformational rigidity, orient pharmacophoric groups, and fill hydrophobic pockets within target proteins.[1][2][3] While cyclopentane, cyclohexane, and phenyl rings are prevalent in drug molecules, the unique properties of the cyclobutane ring offer distinct advantages that can overcome common challenges in drug development, such as metabolic instability and poor solubility.[4][5]

Physicochemical and Conformational Landscape of Cyclobutane

The utility of cyclobutane as a bioisostere is rooted in its distinct physicochemical and conformational properties, which differ significantly from other cyclic systems.

2.1. Ring Strain and Conformation

The cyclobutane ring possesses a significant amount of ring strain (26.3 kcal/mol), which is considerably higher than cyclopentane (7.1 kcal/mol) and cyclohexane (strain-free) but slightly less than cyclopropane (28.1 kcal/mol).[1][6][7] This strain is not a liability but rather a key feature that dictates its unique, puckered conformation.[5][6] Unlike the planar depiction in 2D drawings, cyclobutane adopts a folded or "butterfly" shape to alleviate torsional strain.[8][9] This puckered conformation is crucial as it imparts a rigid, three-dimensional character to the molecule.[5]

Diagram: Conformational Comparison of Cyclic Systems

G cluster_0 Cyclobutane cluster_1 Cyclopentane cluster_2 Cyclohexane cluster_3 Benzene Cyc4 Puckered (Butterfly) ~88° bond angles Cyc5 Envelope/Twist Interconverting Conformers Cyc4->Cyc5 Increased Flexibility Cyc6 Chair/Boat/Twist-Boat Chair is most stable Cyc5->Cyc6 Greater Flexibility Benz Planar 120° bond angles Cyc6->Benz Planar Aromatic System

Caption: Conformational landscapes of common cyclic systems in drug design.

2.2. Physicochemical Properties

The unique structural attributes of cyclobutane translate into advantageous physicochemical properties compared to its cyclic counterparts.

PropertyCyclobutaneCyclopentaneCyclohexaneBenzene
Conformation Puckered, rigidEnvelope/Twist, flexibleChair/Boat, flexiblePlanar
Ring Strain (kcal/mol) 26.3[1][6]7.1[6]~0N/A
C-C Bond Angle ~88°[1][10]~105°~111°120°
3D Character HighModerateModerateLow (Planar)
Metabolic Stability Generally highCan be susceptible to oxidationOften a site of metabolismSusceptible to oxidative metabolism
Aqueous Solubility Generally improved over planar systemsVariableVariableOften low

Table 1: Comparative Physicochemical Properties.

The increased three-dimensionality (higher Fsp3 character) of cyclobutane often leads to improved aqueous solubility and reduced melting points compared to planar aromatic systems.[1][4] Furthermore, its saturated nature generally confers greater metabolic stability, as it is less prone to oxidative metabolism than electron-rich aromatic rings or larger, more flexible cycloalkanes.[4][5]

Cyclobutane as a Bioisostere: Comparative Analysis

3.1. Cyclobutane vs. Cyclopentane and Cyclohexane

The replacement of larger, more flexible rings like cyclopentane and cyclohexane with a rigid cyclobutane scaffold is a key strategy for conformational restriction.[1][2][3][11] This rigidity can pre-organize a molecule into its bioactive conformation, minimizing the entropic penalty upon binding to a target and potentially increasing potency.[6][12]

In a notable case study, the hepatitis C virus (HCV) NS3/4A protease inhibitor boceprevir, which contains a cyclobutane group, was found to be 3-fold and 19-fold more potent than its corresponding cyclopropyl and cyclopentyl analogues, respectively.[5] This highlights the profound impact that the specific ring size and conformation can have on biological activity.

3.2. Cyclobutane vs. Benzene

Replacing a planar phenyl ring with a three-dimensional cyclobutane moiety is an increasingly popular strategy to "escape from flatland" in drug design.[4][13] This substitution can lead to several benefits:

  • Improved Solubility: The non-planar nature of cyclobutane can disrupt crystal lattice packing, leading to enhanced aqueous solubility.[4]

  • Enhanced Metabolic Stability: Cyclobutanes are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to aromatic rings.[4]

  • Novel Intellectual Property: This bioisosteric replacement can create novel chemical entities with distinct patentability.

A compelling example is the development of ivosidenib, an IDH1 inhibitor. The initial lead compound suffered from metabolic instability of its cyclohexane and imidazole moieties. Replacing the cyclohexyl amine with a difluorocyclobutanyl amine significantly improved metabolic stability, a key step in the optimization process that led to the approved drug.[5]

Experimental Protocols: Synthesis and Evaluation

The increased interest in cyclobutane bioisosteres has been fueled by advancements in synthetic methodologies.

4.1. General Synthetic Strategies

The construction of the cyclobutane core has historically been challenging due to ring strain. However, modern organic synthesis offers several reliable routes:

  • [2+2] Photocycloaddition: This is a classic and widely used method for forming cyclobutane rings from two alkene units.[14][15]

  • Transition-Metal Catalyzed Cycloadditions: Iron-catalyzed [2+2] cycloadditions have emerged as a scalable and efficient method.[16]

  • Ring Expansion/Contraction Reactions: These methods provide access to functionalized cyclobutanes from other ring systems.

  • Manipulation of Bicyclobutanes: Bicyclo[1.1.0]butanes are versatile starting materials for the synthesis of various substituted cyclobutanes.[13][17]

Diagram: General Synthetic Workflow for Cyclobutane-Containing Amines

G Start Starting Materials (e.g., Alkenes, Bicyclobutanes) Cycloaddition [2+2] Cycloaddition or other cyclization methods Start->Cycloaddition Core Cyclobutane Core Formation Cycloaddition->Core Functionalization Functional Group Introduction/Modification Core->Functionalization Amine Introduction of Amine Moiety Functionalization->Amine Final Final Cyclobutane-Amine Product Amine->Final

Sources

Assessing Metabolic Stability of Cyclobutane-Containing Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Cyclobutane Renaissance

In modern drug discovery, escaping "flatland" by increasing the fraction of sp3-hybridized carbons ( ) is a proven strategy to improve clinical success rates[1]. Among saturated scaffolds, the cyclobutane ring has emerged as a highly versatile bioisostere for both electron-rich aromatic rings and lipophilic gem-dimethyl groups[1][2]. While traditionally viewed as synthetically challenging, cyclobutanes are now routinely incorporated into lead compounds to lower lipophilicity, improve aqueous solubility, and—most critically—enhance metabolic stability[3][4].

This guide objectively compares the metabolic stability of cyclobutane-containing compounds against their planar and acyclic counterparts, providing mechanistic insights and a self-validating experimental framework for in vitro assessment.

Mechanistic Insights: Why Cyclobutanes Resist Metabolism

To accurately assess a cyclobutane compound, one must understand the causality behind its metabolic resistance. The stability of this four-membered ring is not merely a function of steric bulk, but a product of its unique thermodynamic and quantum-mechanical properties:

  • Conformational Puckering & Steric Shielding: Unlike flexible acyclic chains, cyclobutane adopts a rigid, puckered conformation (deviating from planarity by ~30°) to relieve torsional strain, despite maintaining a high ring strain of 26.3 kcal/mol[2][5]. This rigid 3D architecture effectively shields adjacent vulnerable pharmacophores from the active sites of metabolizing enzymes[3][4].

  • C-H Bond Dissociation Energy (BDE): The C-C bond lengths in cyclobutane are approximately 1.56 Å, noticeably longer than those in unstrained alkanes like ethane (1.54 Å)[2][3]. This elongation forces the carbon atoms to rehybridize, significantly increasing the s-character of the C-H bonds[3]. Because Cytochrome P450 (CYP450) enzymes initiate aliphatic oxidation via Hydrogen Atom Transfer (HAT), the strengthened C-H bonds in cyclobutanes create a high thermodynamic barrier that blocks CYP-mediated degradation[1][3].

  • Lipophilicity Reduction: Replacing a highly lipophilic phenyl ring with a cyclobutane lowers the overall LogD of the molecule. This reduction in lipophilicity indirectly decreases non-specific hydrophobic binding to CYP450 active sites, further extending the compound's half-life[1][4].

Platform Comparison: Selecting the Right Assay

Selecting the appropriate in vitro model is critical for isolating the stabilizing effects of the cyclobutane motif.

  • Human Liver Microsomes (HLM): The Gold Standard for Cyclobutanes. Because cyclobutanes are primarily designed to block Phase I CYP450 oxidation, HLM provides a concentrated, isolated system to directly measure this specific resistance[1]. It is the optimal platform for Matched Molecular Pair Analysis (MMPA).

  • Hepatocytes: While hepatocytes offer a holistic view (containing both Phase I and Phase II enzymes), they can obscure the Phase I stabilizing effects of the cyclobutane if the molecule contains other functional groups (e.g., phenols) that undergo rapid Phase II glucuronidation[4].

  • Recombinant CYPs (rCYPs): Best used for downstream phenotyping. If a cyclobutane analog exhibits unexpected clearance, rCYPs can identify which specific isozyme is bypassing the ring's thermodynamic shield.

Self-Validating Experimental Protocol: HLM Intrinsic Clearance ( )

A common pitfall in evaluating strained rings is confusing chemical instability (e.g., aqueous ring-opening) with enzymatic clearance. This protocol is engineered as a self-validating system to definitively isolate CYP-mediated metabolism.

Step-by-Step Methodology
  • Matrix Assembly: Prepare a 1 µM solution of the cyclobutane test compound in 100 mM potassium phosphate buffer (pH 7.4). Add HLM to a final protein concentration of 0.5 mg/mL[1].

    • Causality: 0.5 mg/mL ensures linear enzyme kinetics while preventing excessive non-specific protein binding from masking the free fraction of the drug.

  • System Validation Controls:

    • Positive Control: Verapamil (validates that the HLM batch has active high-clearance capacity).

    • Negative Control: Warfarin (validates that the system does not artificially degrade stable compounds).

    • Minus-NADPH Control: Run a parallel incubation of the test compound without the NADPH cofactor.

    • Causality: The minus-NADPH control is non-negotiable. If depletion occurs here, the cyclobutane is chemically unstable or undergoing non-CYP mediated degradation, invalidating the calculation.

  • Initiation: Pre-incubate the plates at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (final concentration 1 mM)[1].

  • Time-Course Sampling: At 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots from the incubation mixture[1].

  • Quenching & Protein Precipitation: Immediately transfer the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide)[1].

    • Causality: The 3:1 organic-to-aqueous ratio instantly denatures the CYP enzymes, freezing the metabolic profile at that exact second, and precipitates microsomal proteins to protect the LC-MS/MS column.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS in MRM mode to quantify parent compound depletion and calculate [2].

Comparative Performance Data

The following table synthesizes typical quantitative outcomes from matched molecular pair analyses, demonstrating the superior metabolic profile of cyclobutanes against traditional motifs.

Structural Motif ContributionLogD (Typical)HLM (µL/min/mg)Half-life ( , min)Primary Metabolic Liability
Phenyl Ring Low (0)High> 100< 15Aromatic hydroxylation, Epoxidation
gem-Dimethyl Medium (2)Medium60 - 8020 - 30Aliphatic C-H oxidation
Cyclobutane High (4)Low< 15> 120Highly resistant (steric/BDE shielding)
(Data synthesized from representative matched molecular pair analyses across standard drug discovery campaigns[1][2][4])

Workflow Visualization

Workflow N1 Test Compound (Cyclobutane vs. Analog) N2 In Vitro Incubation (HLM / Hepatocytes) N1->N2 Add NADPH & Controls N3 Quench & Protein Precipitation N2->N3 Time-course sampling N4 LC-MS/MS Analysis N3->N4 Centrifuge & Inject N5 Data Processing (Half-life & CLint) N4->N5 Parent depletion N6 Metabolite ID (Site of Oxidation) N4->N6 Mass shift analysis

Figure 1: Self-validating workflow for assessing in vitro metabolic stability and metabolite ID.

References

  • Cyclobutanes in Small‐Molecule Drug Candidates - PMC | nih.gov | 3

  • Cyclobutane Derivatives in Drug Discovery - PharmaBlock | pharmablock.com | 5

  • The Rising Star of Saturated Scaffolds: Validating Cyclobutane as a Bioisostere for Aromatic Rings - Benchchem | benchchem.com | 1

  • The Cyclobutane Moiety in Medicinal Chemistry: Application Notes and Protocols - Benchchem | benchchem.com | 2

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC | nih.gov | 4

Sources

A Comprehensive Comparison Guide to Acidic Reagents for Boc Deprotection: Efficiency, Mechanisms, and Green Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

The tert-butyloxycarbonyl (Boc) group is a cornerstone of orthogonal protection strategies in organic synthesis and solid-phase peptide synthesis (SPPS). While its stability to catalytic hydrogenation and nucleophilic attack makes it an ideal protecting group for amines, its removal requires highly specific acidic conditions.

Historically, drug development professionals and synthetic chemists have relied heavily on Trifluoroacetic Acid (TFA). However, tightening environmental regulations regarding per- and polyfluoroalkyl substances (PFAS) and the push for higher atom economy have catalyzed a shift toward greener, highly efficient alternatives [1]. As a Senior Application Scientist, I have structured this guide to objectively compare the performance, mechanistic causality, and environmental impact of traditional and emerging acidic reagents for Boc deprotection, supported by field-proven experimental data.

The Mechanistic Causality of Acid-Catalyzed Boc Cleavage

To select the optimal reagent, one must first understand the fundamental kinetics and transient intermediates of the deprotection event. Boc cleavage is not a simple hydrolysis; it is an acid-catalyzed fragmentation.

The reaction initiates with the protonation of the carbamate carbonyl oxygen. This protonation weakens the C–O bond, leading to the rate-determining expulsion of a tert-butyl carbocation. This highly reactive carbocation intermediate rapidly eliminates a proton to form isobutylene gas, while the remaining carbamic acid spontaneously decarboxylates to yield the free amine and carbon dioxide gas.

Mechanism A R-NH-Boc (Protected Amine) B Protonation (H+) Acid Catalyst A->B C Protonated Intermediate B->C D C-O Bond Cleavage C->D - t-Bu cation E R-NH2 + CO2 ↑ + Isobutylene ↑ D->E

Acid-catalyzed N-Boc deprotection mechanism showing protonation and gas evolution.

The Causality of Scavengers: The transient tert-butyl cation is a potent electrophile. If not immediately quenched, it will undergo Friedel-Crafts alkylation with electron-rich aromatic rings (e.g., Tryptophan, Tyrosine) or alkylate sulfur atoms (e.g., Methionine). Therefore, the choice of acid inherently dictates the requirement for nucleophilic scavengers like triisopropylsilane (TIS) or 1,2-ethanedithiol (EDT).

Comparative Analysis of Acidic Reagents

The Traditional Standard: Trifluoroacetic Acid (TFA)

TFA (typically 20–50% v/v in Dichloromethane) has been the industry workhorse for decades. It is a moderately strong acid (pKa ~0.23) that provides rapid, quantitative cleavage.

  • The Drawback: TFA is a persistent PFAS. Its environmental accumulation and highly corrosive nature make it increasingly undesirable for large-scale pharmaceutical manufacturing. Furthermore, its use necessitates massive excesses of acid (often >50 equivalents), leading to a poor Process Mass Intensity (PMI) [4].

The Halogenated Alternative: HCl in Organic Solvents

Anhydrous HCl (3–4 M) dissolved in solvents like 1,4-dioxane or ethyl acetate (EtOAc) offers a PFAS-free route. The byproducts (isobutylene, CO2, and HCl gas) are volatile, allowing for simple isolation of the amine hydrochloride salt without aqueous workup [2].

  • The Drawback: 1,4-Dioxane is a suspect carcinogen prone to peroxide formation. Consequently, the replacing ethereal solvents with greener alternatives like EtOAc or 2-MeTHF [1].

The Green Powerhouse: Methanesulfonic Acid (MSA)

Methanesulfonic acid is emerging as the premier PFAS-free alternative for both solution-phase and solid-phase peptide synthesis. Because MSA is a significantly stronger acid than TFA (pKa ~ -1.9), it can be used at drastically lower concentrations (e.g., 2% v/v).

  • The Advantage: When diluted in a polar, proton-donating solvent like Formic Acid (FA), MSA reduces strong acid consumption by approximately 98% compared to traditional TFA protocols, while maintaining identical or superior yield profiles [4].

The Solvent-Free Frontier: Deep Eutectic Solvents (DES)

Recent advancements have introduced Reactive Deep Eutectic Solvents (RDES), such as a 1:1 molar mixture of Choline Chloride (ChCl) and p-Toluenesulfonic Acid (pTSA). This system acts as both the solvent and the Brønsted acid catalyst.

  • The Advantage: It enables ultra-fast deprotection (10–30 minutes) at room temperature with zero volatile organic solvents, representing the bleeding edge of sustainable synthetic methodology [3].

Quantitative Performance & Efficiency Comparison

The following table synthesizes the operational metrics of these reagents based on standardized pharmaceutical process data.

Reagent SystemTypical ConcentrationReaction TimeYield RangeEnvironmental ProfileScavenger Requirement
TFA / DCM 20–50% v/v30–60 min90–99%Poor (PFAS, Corrosive)High (TIS, EDT, H2O)
HCl / EtOAc 3–4 M1–2 hours85–98%Moderate (Volatile VOCs)Low to Moderate
MSA / Formic Acid 2–5% v/v2–3 hours95–99%Excellent (PFAS-Free)Moderate (TIS)
ChCl:pTSA (DES) 1:1 Molar Ratio10–30 min90–98%Excellent (Solvent-Free)Low

Workflow & Decision Matrix

Selecting the correct reagent requires balancing substrate sensitivity, scale, and regulatory mandates. The following logic tree provides a framework for process chemists.

Decision Start Select Boc Deprotection Reagent PFAS PFAS Restrictions or Green Mandate? Start->PFAS TFA TFA / DCM (Traditional SPPS) PFAS->TFA No Scale Process Scale (>1 kg)? PFAS->Scale Yes HCl 4M HCl / EtOAc (Volatile Byproducts) Scale->HCl Yes Solvent Substrate Solubility? Scale->Solvent No MSA 2% MSA / Formic Acid (High Efficiency) Solvent->MSA Needs Polar Media DES ChCl:pTSA DES (Solvent-Free) Solvent->DES Neat / Liquid

Decision matrix for selecting optimal N-Boc deprotection reagents based on scale and green mandates.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. The physical observations (e.g., gas evolution) act as intrinsic checkpoints to confirm mechanistic progression.

Protocol A: Traditional TFA-Mediated Cleavage (with Scavengers)

Best for: Complex peptides with multiple susceptible side chains where PFAS restrictions do not yet apply.

  • Dissolution: Dissolve the N-Boc protected substrate (1.0 mmol) in anhydrous Dichloromethane (DCM) (5.0 mL) under a nitrogen atmosphere.

  • Scavenger Addition: Add Triisopropylsilane (TIS) (0.1 mL) and Deionized Water (0.1 mL). Causality: TIS permanently quenches the tert-butyl cation via hydride transfer, preventing the alkylation of the substrate. Water acts as a secondary trap.

  • Acid Addition: Chill the flask to 0 °C. Slowly add Trifluoroacetic Acid (TFA) (5.0 mL) dropwise. Causality: The reaction is highly exothermic; cooling prevents thermal degradation of sensitive functional groups.

  • Self-Validating Monitoring: Remove the ice bath and stir at room temperature. Observe the reaction mixture; effervescence (bubbling) will occur. The cessation of gas evolution visually indicates the completion of the decarboxylation step. Confirm via TLC or LC-MS (typically 45 mins).

  • Workup: Concentrate the mixture under reduced pressure. Triturate the resulting oil with cold diethyl ether to precipitate the amine TFA salt.

Protocol B: Green MSA/Formic Acid Cleavage

Best for: Environmentally conscious scale-up and PFAS-free global deprotection.

  • Solvent Preparation: In a reaction vessel, prepare a solvent mixture of Formic Acid (FA) and Triisopropylsilane (TIS) in a 95:5 (v/v) ratio. Causality: Formic acid provides a highly polar, proton-donating environment that stabilizes the transition state of the cleavage without relying on halogenated solvents [4].

  • Acid Addition: Add Methanesulfonic Acid (MSA) to achieve a final concentration of 2% (v/v). Causality: Because MSA is exceptionally strong, 2% is sufficient to drive the reaction to completion, drastically improving the atom economy of the process.

  • Substrate Introduction: Add the N-Boc protected substrate (1.0 mmol) to the acidic cocktail (10 mL total volume). Stir at room temperature.

  • Monitoring: Stir for 2 hours. Because FA is less volatile than DCM, monitor strictly via HPLC-MS to confirm the disappearance of the starting material.

  • Neutralization/Workup: Quench the reaction by slowly pouring the mixture into cold, saturated aqueous sodium bicarbonate. Extract the free amine with EtOAc, dry over Na₂SO₄, and concentrate.

References

  • Jordan, A., & Hall, C. G. J. (2022). "Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives." Chemical Reviews. URL:[Link]

  • Verschueren, R. H., Gilles, P., Van Mileghem, S., & De Borggraeve, W. M. (2021). "Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas." Organic & Biomolecular Chemistry, 19, 5782-5787. URL:[Link]

  • Procopio, D., Siciliano, C., De Rose, R., Trombino, S., Cassano, R., & Di Gioia, M. L. (2022). "A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection." Catalysts, 12(11), 1480. URL:[Link]

  • Stathopoulos, P., Papas, S., Pappas, C., & Tsikaris, V. (2024). "Brønsted Acid-Lewis Acid (BA-LA) Induced Final Deprotection/Peptide Resin Cleavage in Fmoc/t-Bu Solid-Phase Peptide Synthesis: HCl/FeCl3 and AcOH/FeCl3 as Viable PFAS-Free Alternatives for TFA." Chemistry Europe / ResearchGate. URL:[Link](Note: URL routes to the aggregated ResearchGate DOI index for this specific BA-LA/MSA methodology).

X-Ray Crystallography of tert-Butyl N-[3-(methylamino)cyclobutyl]carbamate Derivatives: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of small, highly flexible organic building blocks is a persistent bottleneck in modern drug discovery. Derivatives of tert-butyl N-[3-(methylamino)cyclobutyl]carbamate (CAS: 1507172-39-5)—a critical diamine fragment often utilized in the synthesis of kinase inhibitors (e.g., JAK1 inhibitors like abrocitinib)—present unique crystallographic challenges. The combination of a flexible cyclobutane ring, a bulky and rotationally free tert-butoxycarbonyl (Boc) protecting group, and a secondary amine often renders these compounds as viscous oils or low-melting amorphous solids at ambient conditions.

This guide objectively compares state-of-the-art crystallization techniques—ranging from chemical derivatization to Encapsulated Nanodroplet Crystallization (ENaCt) and the Crystalline Sponge Method (CSM)—providing actionable, self-validating protocols for obtaining diffraction-quality single crystals.

The Crystallographic Challenge: Causality of Disorder

Attempting to crystallize Boc-protected cyclobutane derivatives using classical solvent evaporation or vapor diffusion frequently fails. The causality is rooted in thermodynamics and molecular geometry:

  • High Conformational Entropy: The cyclobutane ring undergoes rapid "puckering" dynamics, while the tert-butyl group exhibits free rotation around the C-O and O-C bonds. This high entropy stabilizes the liquid/amorphous state over the crystalline lattice.

  • Lack of Strong Hydrogen Bond Donors: While the carbamate provides some H-bonding capability, the secondary methylamine is sterically hindered, preventing the formation of robust, directional supramolecular networks required for nucleation.

  • Diastereomeric Mixtures: Syntheses often yield cis/trans mixtures. Even trace amounts of the minor diastereomer act as potent crystallization inhibitors by disrupting lattice packing.

To overcome this, researchers must artificially lower the conformational entropy or utilize external crystalline lattices.

Performance Comparison of Crystallization Strategies

To objectively select the optimal workflow, we must evaluate the sample requirements, success rates, and the type of structural data obtained.

Table 1: Quantitative Comparison of Crystallization Methodologies
MethodologySample RequirementSuccess Rate (Oils)Time to ResultAbsolute StereochemistryBest Use Case
Classical Evaporation 10–50 mg< 5%1–4 WeeksNo (unless chiral space group)Highly pure, rigid solid analogs.
Chemical Derivatization 20–100 mg60–70%1–2 WeeksYes (via anomalous dispersion)When bulk material is available and derivatization is tolerable.
ENaCt Screening 0.1–2 mg40–50%2–7 DaysDependent on co-formersSample-limited solid/semi-solid screening[1].
Crystalline Sponge (CSM) 1–5 µg80–90%3–10 DaysYes (Heavy atom in MOF)Liquid/oily samples, microgram quantities[2].

Methodological Workflows & Experimental Protocols

Encapsulated Nanodroplet Crystallization (ENaCt)

Developed to address the limitations of classical methods, ENaCt utilizes liquid-handling robotics to encapsulate nanoliter droplets of organic-soluble analytes within an inert oil layer[3]. The oil mediates the rate of solvent evaporation, allowing the system to slowly enter the metastable zone, promoting controlled nucleation rather than amorphous precipitation[4].

Protocol: High-Throughput ENaCt Screening

  • Preparation: Dissolve 1 mg of the Boc-cyclobutane derivative in 100 µL of a volatile organic solvent (e.g., EtOAc or DCM).

  • Dispensing: Using a mosquito® liquid handler, dispense 50–100 nL of the analyte solution into a 96-well glass SBS plate.

  • Encapsulation: Immediately overlay each droplet with 1–2 µL of an inert oil (e.g., silicone oil or perfluoropolyether).

  • Incubation: Seal the plate with a gas-permeable membrane and incubate at 20 °C.

  • Validation: The oil prevents rapid solvent shock. Inspect wells via polarized light microscopy every 24 hours. Crystals grown in the oil can be directly harvested and flash-frozen for Single-Crystal X-Ray Diffraction (SCXRD)[5].

The Crystalline Sponge Method (CSM)

For derivatives that remain stubbornly oily, the is the gold standard[2]. This technique bypasses the need to crystallize the analyte itself. Instead, the oily analyte diffuses into the pores of a pre-formed Metal-Organic Framework (MOF), typically [{(ZnI2)3(tpt)2}·x(solvent)]n. The host lattice forces the flexible cyclobutane into a rigid conformation via van der Waals interactions and molecular recognition[6].

Protocol: MOF Guest-Soaking

  • Host Preparation: Synthesize the Zn-tpt MOF and store in a stabilizing solvent (e.g., cyclohexane) to prevent pore collapse[7].

  • Analyte Introduction: Transfer a single, high-quality MOF crystal (approx. 100 µm) into a microvial containing 5 µL of cyclohexane. Add 1–5 µg of the neat liquid tert-butyl N-[3-(methylamino)cyclobutyl]carbamate.

  • Solvent Exchange: Pierce the vial septum with a fine needle to allow slow evaporation of the cyclohexane over 3–5 days. As the solvent evaporates, the local concentration of the analyte increases, driving it into the MOF pores.

  • Validation: The presence of heavy iodine atoms in the MOF framework provides strong anomalous dispersion, allowing for the unambiguous determination of the cyclobutane ring's absolute configuration (Flack parameter near 0)[8].

SpongeMechanism MOF Pre-formed MOF Crystal [(ZnI2)3(tpt)2] Pore Solvent Evaporation & Pore Emptying MOF->Pore Analyte Add Liquid Analyte (Boc-diamine deriv.) Pore->Analyte HostGuest Host-Guest Complexation (van der Waals / H-bonds) Analyte->HostGuest Diffraction Anomalous Dispersion Absolute Stereochemistry HostGuest->Diffraction

Fig 1: Mechanistic workflow of the Crystalline Sponge Method for oily analytes.

Chemical Derivatization (Heavy-Atom Tagging)

If advanced robotics or MOFs are unavailable, classical derivatization leverages the reactivity of the secondary methylamine. By coupling the amine with a rigid, heavy-atom-containing electrophile (e.g., p-bromobenzoyl chloride), we increase the molecular weight, introduce strong intermolecular π-π stacking interactions, and provide a heavy atom (Bromine) for absolute stereochemical assignment[9].

Protocol: p-Bromobenzoylation

  • Reaction: Dissolve 50 mg of the Boc-derivative in 2 mL anhydrous DCM. Add 1.5 eq of triethylamine and 1.2 eq of p-bromobenzoyl chloride at 0 °C.

  • Workup: Stir for 2 hours, quench with saturated NaHCO3, extract, dry over MgSO4, and concentrate.

  • Purification: Purify via flash chromatography to isolate the pure cis or trans diastereomer. (Purity >99% is strictly required for nucleation).

  • Crystallization: Dissolve the purified amide in a minimum volume of hot EtOAc. Slowly add hexanes until the cloud point is reached. Allow to cool undisturbed in a Dewar flask to promote slow nucleation.

Decision Matrix for Structural Elucidation

To ensure efficient resource allocation, scientists should follow a logical decision tree based on the physical state and quantity of the synthesized tert-butyl N-[3-(methylamino)cyclobutyl]carbamate derivative.

DecisionTree Start Analyze Sample State & Quantity Solid Solid / Semi-Solid (> 2 mg) Start->Solid Liquid Viscous Oil / Liquid (< 2 mg) Start->Liquid Bulk Bulk Oil (> 50 mg) Start->Bulk ENaCt ENaCt Screening (Microbatch under oil) Solid->ENaCt Direct screening Sponge Crystalline Sponge (CSM) (MOF Encapsulation) Liquid->Sponge Non-destructive Deriv Chemical Derivatization (p-Bromobenzoylation) Bulk->Deriv Amine functionalization SCXRD SCXRD Analysis & Structure Solution ENaCt->SCXRD Deriv->SCXRD Sponge->SCXRD

Fig 2: Decision matrix for selecting the optimal crystallization technique.

Conclusion

The structural characterization of flexible, Boc-protected cyclobutane diamines requires a departure from traditional solvent evaporation techniques. For sample-limited, oily derivatives, the Crystalline Sponge Method offers unparalleled success rates by utilizing a pre-organized host lattice. Conversely, if the sample is a low-melting solid, ENaCt provides a highly automated, low-volume screening platform to discover optimal metastable growth conditions. When bulk material is available, Chemical Derivatization remains a highly reliable, classical approach to force crystallinity and determine absolute stereochemistry.

References

  • Metherall, J. P., et al. "Advanced crystallisation methods for small organic molecules." Chemical Society Reviews, 2023.[Link]

  • Tyler, A. R. M., et al. "Encapsulated Nanodroplet Crystallisation of Organic-Soluble Small Molecules." Chem, 2020.[Link]

  • Hoshino, M., et al. "The crystalline sponge method updated." IUCrJ, 2016.[Link]

  • Fujita, M., et al. "Crystalline Sponge Method: X-ray Structure Analysis of Small Molecules by Post-Orientation within Porous Crystals—Principle and Proof-of-Concept Studies." Angewandte Chemie International Edition, 2021.[Link]

  • SPT Labtech. "Chemical crystallization." SPT Labtech Application Notes.[Link]

  • Taylor, A. B., et al. "Design, Synthesis, and Characterization of Novel Small Molecules as Broad Range Antischistosomal Agents." PubMed Central (NIH), 2017.[Link]

Sources

A Senior Application Scientist's Guide to the Potency Evaluation of Drugs Featuring the Methylaminocyclobutyl Moiety

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular scaffolds that confer enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Among the myriad of structural motifs explored, the cyclobutane ring has emerged as a valuable component in drug design. Its rigid, puckered conformation can pre-organize substituents into a bioactive conformation, thereby improving target engagement and metabolic stability.[1][2] This guide provides an in-depth technical comparison and detailed experimental methodologies for evaluating the potency of drug candidates incorporating a specific and increasingly relevant scaffold: the methylaminocyclobutyl moiety.

This guide will delve into the rationale behind employing this moiety, provide detailed protocols for assessing potency both in vitro and in vivo, and offer a comparative analysis against alternative bioisosteres. The experimental data and protocols presented herein are designed to be a self-validating system, ensuring scientific integrity and reproducibility.

The Methylaminocyclobutyl Moiety: A Scaffold of Interest in Kinase Inhibition

The methylaminocyclobutyl moiety has garnered significant interest, particularly in the development of Janus kinase (JAK) inhibitors.[3][4][5] The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are crucial mediators of cytokine signaling, playing a central role in inflammation and immune responses.[1] Dysregulation of the JAK-STAT pathway is implicated in a multitude of autoimmune diseases, myeloproliferative neoplasms, and cancers, making JAKs attractive therapeutic targets.[1]

A prime example of a drug candidate featuring the methylaminocyclobutyl moiety is N-((1S,3S)-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutyl)propane-1-sulfonamide , a potent JAK inhibitor.[5] In this molecule, the cyclobutane ring acts as a rigid scaffold, positioning the methylamino group and the larger pyrrolopyrimidine core for optimal interaction with the kinase binding site. The methyl group on the amine can contribute to improved potency and selectivity, a phenomenon often referred to as the "magic methyl" effect.

Comparative Analysis: The Methylaminocyclobutyl Moiety vs. Alternative Scaffolds

The decision to incorporate a methylaminocyclobutyl moiety into a drug candidate is often made after careful consideration of alternative bioisosteric replacements. Bioisosteres are functional groups or molecules that have similar physical and chemical properties and which produce broadly similar biological properties.[6][7] The choice of a particular moiety can significantly impact a drug's potency, selectivity, and pharmacokinetic profile.

Here, we compare the methylaminocyclobutyl moiety with other commonly employed scaffolds in kinase inhibitor design.

Moiety/ScaffoldRationale for UsePotential AdvantagesPotential DisadvantagesRepresentative Drug (Target)
Methylaminocyclobutyl Rigid scaffold, precise vectoral projection of substituents.[1]Improved metabolic stability, conformational restriction leading to enhanced potency and selectivity.[1][2]May introduce chiral centers, potentially complex synthesis.N-((1S,3S)-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutyl)propane-1-sulfonamide (JAK inhibitor)[5]
Piperidine Saturated heterocycle, common in drug design.Well-established synthetic routes, can improve solubility.Can be susceptible to metabolism (e.g., N-dealkylation).Tofacitinib (JAK3)[8]
Pyrrolidine Five-membered saturated heterocycle.Can provide a different vector for substituent placement compared to six-membered rings.May have different conformational preferences affecting target binding.Axitinib (VEGFR)
Azetidine Strained four-membered heterocycle.Similar rigidity to cyclobutane, can act as a bioisostere.[9]Ring strain can sometimes lead to instability.Abrocitinib (JAK1)[9]
Cyclohexyl Non-planar six-membered carbocycle.Can fill larger hydrophobic pockets.Increased conformational flexibility can lead to a loss of potency.Ruxolitinib (JAK1/2)

Experimental Protocols for Potency Evaluation

A robust evaluation of potency requires a multi-faceted approach, combining biochemical assays to determine direct target engagement with cell-based assays to assess activity in a more physiologically relevant context, and finally, in vivo studies to evaluate efficacy in a whole organism.

In Vitro Potency Evaluation

1. Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase. The ADP-Glo™ Kinase Assay is a common method that quantifies the amount of ADP produced during the kinase reaction.

  • Principle: The assay is performed in two steps. First, the kinase reaction is carried out, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction. The light output is proportional to the ADP concentration, which is inversely correlated with kinase inhibition.[10]

  • Step-by-Step Protocol:

    • Compound Preparation: Prepare a 10-point serial dilution of the test compound (e.g., N-((1S,3S)-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutyl)propane-1-sulfonamide) in DMSO. Further dilute in kinase buffer to achieve the final desired concentrations. The final DMSO concentration should be kept low (e.g., ≤1%) to avoid affecting enzyme activity.[10]

    • Kinase Reaction: In a 384-well plate, add 5 µL of the diluted compound or vehicle control. Add 5 µL of a solution containing the purified JAK enzyme and a suitable peptide substrate in kinase buffer. Initiate the reaction by adding 5 µL of ATP solution (at a concentration near the Km for the specific JAK isozyme).[10]

    • Incubation: Incubate the plate at room temperature for 60 minutes.[9]

    • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.[9]

    • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.

    • Data Acquisition: Measure the luminescence using a plate reader.

    • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

2. Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of a compound on a cancer cell line that is dependent on the target kinase for proliferation.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be solubilized and quantified by spectrophotometry.[3][5][9]

  • Step-by-Step Protocol:

    • Cell Seeding: Plate a JAK-dependent cell line (e.g., a human erythroleukemia cell line) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[9]

    • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).[9]

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[3][4]

    • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified atmosphere to dissolve the formazan crystals.[5]

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[3]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value from the dose-response curve.

In Vivo Potency Evaluation

3. Tumor Xenograft Model

This in vivo model evaluates the ability of a compound to inhibit tumor growth in an animal model.

  • Principle: Human tumor cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

  • Step-by-Step Protocol:

    • Cell Preparation and Implantation: Harvest cancer cells from culture during their logarithmic growth phase. Resuspend the cells in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel) at a concentration of 5-10 x 10^6 cells per injection. Inject the cell suspension subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[1]

    • Tumor Growth and Randomization: Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Compound Administration: Formulate the test compound for the appropriate route of administration (e.g., oral gavage). Administer the compound to the treatment group at a predetermined dose and schedule. The control group receives the vehicle alone.

    • Tumor Measurement and Monitoring: Measure tumor dimensions with calipers twice weekly and calculate the tumor volume using the formula: (Length x Width²)/2. Monitor the body weight of the mice as an indicator of toxicity.[1]

    • Endpoint and Data Analysis: The study may be concluded when tumors in the control group reach a predetermined size or after a specific treatment duration. Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

Data Presentation and Visualization

Clear and concise presentation of data is crucial for interpreting the results of potency evaluation studies.

Table 1: In Vitro Potency of a Methylaminocyclobutyl-Containing JAK Inhibitor and Comparators

CompoundTarget KinaseBiochemical IC50 (nM)Cellular GI50 (nM)
Methylaminocyclobutyl Compound JAK1User-definedUser-defined
TofacitinibJAK1/3110
RuxolitinibJAK1/23.3281
UpadacitinibJAK14350

Table 2: In Vivo Efficacy in a Tumor Xenograft Model

Treatment GroupDose and ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control-User-defined-
Methylaminocyclobutyl Compound User-definedUser-definedUser-defined
Positive ControlUser-definedUser-definedUser-defined

Visualizing Key Pathways and Workflows

Graphviz diagrams can be used to illustrate complex signaling pathways and experimental workflows.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT->pSTAT Dimerization Target Gene Target Gene pSTAT->Target Gene Translocation Transcription Transcription Target Gene->Transcription Cytokine Cytokine Cytokine->Cytokine Receptor Methylaminocyclobutyl_Inhibitor Methylaminocyclobutyl Inhibitor Methylaminocyclobutyl_Inhibitor->JAK Inhibition Potency_Evaluation_Workflow Compound Synthesis Compound Synthesis In Vitro Assays In Vitro Assays Compound Synthesis->In Vitro Assays Biochemical Assay (IC50) Biochemical Assay (IC50) In Vitro Assays->Biochemical Assay (IC50) Cell-Based Assay (GI50) Cell-Based Assay (GI50) In Vitro Assays->Cell-Based Assay (GI50) Lead Optimization Lead Optimization Biochemical Assay (IC50)->Lead Optimization Cell-Based Assay (GI50)->Lead Optimization In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies Xenograft Model (TGI) Xenograft Model (TGI) In Vivo Studies->Xenograft Model (TGI) Clinical Candidate Clinical Candidate Xenograft Model (TGI)->Clinical Candidate

Caption: A typical workflow for the potency evaluation of a drug candidate.

Conclusion

The methylaminocyclobutyl moiety represents a promising scaffold in modern drug discovery, particularly for kinase inhibitors. Its unique structural properties can lead to compounds with high potency and selectivity. A thorough and systematic evaluation of potency, as outlined in this guide, is essential for advancing these promising candidates through the drug development pipeline. By employing a combination of robust in vitro and in vivo assays and carefully considering bioisosteric alternatives, researchers can make informed decisions to optimize lead compounds and ultimately develop novel and effective therapeutics.

References

  • Google Patents. (n.d.). WO2011103423A1 - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors.
  • PubMed. (2006). Cyclobutane derivatives as potent NK1 selective antagonists. Retrieved March 7, 2026, from [Link]

  • Florea, A. M., et al. (2021).
  • Google Patents. (n.d.). CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors.
  • Google Patents. (n.d.). US10815240B2 - Manufacturing process and intermediates for a pyrrolo[2,3-d]pyrimidine compound and use thereof.
  • Siciliano, A. A., & Nieforth, K. A. (1971). Synthesis and pharmacology of some N-substituted derivatives of 1-amino-4,6-dimethylbenzocyclobutene. Journal of Medicinal Chemistry, 14(7), 645–646.
  • Mykhailiuk, P. K. (2022). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of the American Chemical Society Au, 2(1), 107–117.
  • Gilon, C., et al. (1997). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. Journal of Medicinal Chemistry, 40(23), 3843–3850.
  • ScholarWorks. (n.d.). studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved March 7, 2026, from [Link]

  • Multicomponent reactions (MCR) in medicinal chemistry: a patent review (2010-2020). (2020).
  • Jain, A., & Sahu, S. K. (2024).
  • ResearchGate. (n.d.). Aminoacids of the cyclobutane series. Retrieved March 7, 2026, from [Link]

  • Wang, M. W., et al. (2011). Cyclobutane Derivatives As Novel Nonpeptidic Small Molecule Agonists of Glucagon-Like Peptide-1 Receptor. Journal of Medicinal Chemistry, 54(23), 8086–8095.
  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved March 7, 2026, from [Link]

  • CIBERONC. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). Retrieved March 7, 2026, from [Link]

  • Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4), 1-21.
  • Morita, Y. (2012). Application of Bioisosteres in Drug Design.
  • Meanwell, N. A. (2014). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Tactics in Contemporary Drug Design.
  • Meanwell, N. A. (2018). Applications of bioisosteres in the design of biologically active compounds. Abstracts of Papers of the American Chemical Society, 255.
  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 54(8), 2529–2591.
  • Simov, V., et al. (2016). Development of Selective Covalent Janus Kinase 3 Inhibitors. ACS Chemical Biology, 11(6), 1545–1555.
  • ResearchGate. (n.d.). The structures of approved or clinically investigated JAK inhibitors. Retrieved March 7, 2026, from [Link]

  • Ren, S., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29(1), 135–153.
  • ResearchGate. (n.d.). Scaffold Hopping Towards Potent and Selective JAK3 Inhibitors: Discovery of Novel C-5 Substituted Pyrrolopyrazines. Retrieved March 7, 2026, from [Link]

  • PubMed. (2014). Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines. Retrieved March 7, 2026, from [Link]

  • MDPI. (2023). In Silico and In Vitro Study of Janus Kinases Inhibitors from Naphthoquinones. Retrieved March 7, 2026, from [Link]

  • PubMed. (2023). Synthesis and biological evaluation of novel aromatic amide derivatives as potential BCR-ABL inhibitors. Retrieved March 7, 2026, from [Link]

  • MDPI. (2022). Total Synthesis and Biological Evaluation of Modified Ilamycin Derivatives. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors. Retrieved March 7, 2026, from [Link]

  • PMC. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved March 7, 2026, from [Link]

  • MDPI. (2024). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Retrieved March 7, 2026, from [Link]

  • PubMed. (2022). Synthesis and biological evaluation of thiosemicarbazone derivatives. Retrieved March 7, 2026, from [Link]

Sources

Safety Operating Guide

A Guide to the Proper Disposal of tert-butyl N-[3-(methylamino)cyclobutyl]carbamate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents, such as tert-butyl N-[3-(methylamino)cyclobutyl]carbamate, are paramount to ensuring the safety of laboratory personnel and the preservation of our environment. This guide provides a detailed, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and regulatory standards.

Hazard Assessment and Waste Characterization

Before any disposal protocol can be initiated, a thorough understanding of the compound's hazards is essential. tert-Butyl N-[3-(methylamino)cyclobutyl]carbamate is classified under the Globally Harmonized System (GHS) with the following hazards:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

This classification dictates that the compound must be treated as a hazardous chemical waste. The key precautionary statement associated with its disposal is P501: "Dispose of contents/container to an approved waste disposal plant." [1][2] This directive explicitly prohibits disposal via standard laboratory drains or in regular solid waste.

The legal framework for hazardous waste disposal in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4][5] Your institution's Environmental Health & Safety (EHS) office is responsible for ensuring compliance with these federal regulations, as well as any applicable state and local laws.

Guiding Principles for Disposal

The disposal of tert-butyl N-[3-(methylamino)cyclobutyl]carbamate must adhere to the following core principles of chemical waste management:

  • Segregation: Never mix incompatible waste streams. This compound should be collected in a dedicated container, separate from acids, bases, oxidizers, and other reactive chemicals.[6][7]

  • Containment: Waste must be collected in a container that is in good condition, compatible with the chemical, and features a secure, leak-proof closure.[3][7]

  • Labeling: All hazardous waste containers must be clearly and accurately labeled.

  • Accumulation: Waste should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, under the control of laboratory personnel.[6][7]

The following table summarizes the essential information for handling this chemical waste:

ParameterGuidelineRationale
Waste Category Hazardous Chemical Waste (Non-halogenated organic solid)Based on GHS hazard classifications (H315, H319, H335).
Primary Container Original product container (if in good condition) or a new, chemically compatible container (e.g., HDPE) with a screw-top cap.To prevent leaks, spills, and reactions with the container material.[8]
Labeling Use your institution's official hazardous waste tag. Must include: "Hazardous Waste," the full chemical name: "tert-butyl N-[3-(methylamino)cyclobutyl]carbamate," and an accurate estimation of the quantity.[4]To ensure proper identification for EHS personnel and the ultimate disposal facility, in compliance with Hazard Communication Standards.
Storage In a designated Satellite Accumulation Area (SAA), within secondary containment (e.g., a plastic tub). Keep away from incompatible materials.To prevent the spread of material in case of a spill and to avoid dangerous reactions.[6][7]
Prohibited Disposal Routes Do not dispose of down the sink or in the regular trash.To prevent contamination of waterways and non-hazardous waste streams, in accordance with EPA regulations.[4]

Step-by-Step Disposal Protocol

The following workflow provides a procedural guide for the collection and disposal of tert-butyl N-[3-(methylamino)cyclobutyl]carbamate waste.

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs EHS Responsibility A Step 1: Identify Waste - Unused/expired pure compound - Contaminated consumables (e.g., weigh boats, wipes) B Step 2: Select Container - Original container or new, compatible, sealable container. A->B  Ensure container is clean and dry C Step 3: Label Container - Attach a completed EHS Hazardous Waste Tag. B->C  Label before adding waste D Step 4: Collect Waste - Place solid waste directly into the labeled container. - Keep container closed when not in use. C->D E Step 5: Store in SAA - Place sealed container in secondary containment in your lab's Satellite Accumulation Area. D->E  Seal tightly F Step 6: Request Pickup - Contact your institution's EHS office for waste collection once the container is full. E->F G Step 7: Transport & Consolidation - EHS transports waste to a central accumulation facility. F->G H Step 8: Final Disposal - Waste is sent to a licensed Treatment, Storage, and Disposal Facility (TSDF). G->H

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.